15-Nonacosanol
Description
This compound is a natural product found in Pisum sativum and Pinus wallichiana with data available.
Properties
IUPAC Name |
nonacosan-15-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENDAPSPCLAHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317297 | |
| Record name | 15-Nonacosanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-Nonacosanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2764-81-0 | |
| Record name | 15-Nonacosanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Nonacosanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-Nonacosanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83.1 - 83.8 °C | |
| Record name | 15-Nonacosanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of 15-Nonacosanol
Abstract
15-Nonacosanol (CAS: 2764-81-0) is a saturated secondary fatty alcohol with a 29-carbon backbone.[] As a member of the policosanol family, naturally found in various plant waxes, it has garnered significant interest from researchers in nutraceuticals, cosmetics, and materials science.[] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its reactivity and potential applications. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in work involving long-chain fatty alcohols.
Introduction to this compound
This compound is a very-long-chain fatty alcohol characterized by a hydroxyl (-OH) group located at the 15th carbon position of a 29-carbon aliphatic chain.[] Its structure, consisting of a long, hydrophobic hydrocarbon tail and a single polar hydroxyl group, imparts unique physicochemical properties that define its behavior and applications. It is a constituent of the broader policosanol family, a group of long-chain alcohols derived from sources like sugarcane, cereals, and other plant waxes.[]
The scientific community's interest in this compound and related policosanols stems from their diverse biological activities, including antioxidant, anti-inflammatory, and hypolipidemic effects.[] These properties position this compound as a compound of interest for applications in functional foods, dietary supplements, and pharmaceuticals.[][2] Furthermore, its physical characteristics make it a valuable component in cosmetic formulations as an emollient and stabilizer and in industrial applications such as lubricants and surfactants.[][2]
Physical Properties of this compound
The physical state and solubility of this compound are dictated by its molecular structure: a long, nonpolar aliphatic chain and a single polar hydroxyl group. This dual nature results in a waxy, solid compound at room temperature with limited solubility in polar solvents like water but good solubility in many organic solvents.
Summary of Physical Data
The key physical properties of this compound are summarized in the table below for quick reference. These values are critical for designing experimental conditions for its extraction, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 2764-81-0 | [2][3][4] |
| Molecular Formula | C₂₉H₆₀O | [][2][4] |
| Molecular Weight | 424.80 g/mol | [][2] |
| Appearance | White Powder / Solid | [][2] |
| Melting Point | 83.1 - 83.8 °C | [][2][4] |
| Boiling Point | 463.0 ± 13.0 °C (Predicted) | [] |
| Density | 0.840 ± 0.06 g/cm³ (Predicted) | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] Very low solubility in water (est. 5.026e-08 mg/L @ 25°C).[6][7] | |
| IUPAC Name | nonacosan-15-ol | [][2][4] |
| Synonyms | Dimyristyl methanol, Nonacosane-15-ol | [][4] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily governed by the reactivity of its secondary hydroxyl group. As a long-chain fatty alcohol, it undergoes reactions typical of this functional class, which are fundamental to its biological activity and its use as a synthon in various chemical industries.
Key Chemical Reactions
-
Esterification: this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic catalysis to form esters.[2] This reaction is crucial for producing derivatives with altered polarity and biological activity, and it is a key process in the synthesis of certain surfactants and lubricants.[2]
-
Oxidation: The secondary alcohol group of this compound can be oxidized to a ketone, yielding 15-Nonacosanone.[2] This transformation can be achieved using various oxidizing agents (e.g., chromic acid, PCC). The resulting ketone, 15-Nonacosanone, is also a naturally occurring compound found in plant waxes and has its own distinct properties and applications.[2][8][9]
-
Etherification: In the presence of a strong base and an alkyl halide, this compound can undergo Williamson ether synthesis to form ethers. This reaction allows for the introduction of various functional groups, modifying the molecule's steric and electronic properties.
The diagram below illustrates the primary reaction pathways involving the hydroxyl group of this compound.
Caption: Key chemical reactions of this compound.
Spectroscopic Profile for Structural Elucidation
Accurate identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.
-
Mass Spectrometry (MS): In an MS experiment, the molecular ion peak (M+) for this compound would be observed at an m/z corresponding to its molecular weight (approx. 424.8). Fragmentation patterns would likely show losses of water (M-18) from the alcohol and characteristic cleavage on either side of the carbon bearing the hydroxyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by C-H stretching vibrations from the long aliphatic chain (around 2850-2960 cm⁻¹). The most diagnostic peak is a broad O-H stretching absorption centered around 3200-3600 cm⁻¹, characteristic of an alcohol. A C-O stretching band would also be present around 1050-1150 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show a large, complex multiplet signal for the methylene (-CH₂-) protons of the aliphatic chain between ~1.2-1.4 ppm. A distinct multiplet around 3.6 ppm would correspond to the proton on the carbon attached to the hydroxyl group (-CHOH-). The hydroxyl proton itself would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR: The spectrum would display numerous signals for the aliphatic carbons. The key diagnostic signal is the carbon attached to the hydroxyl group (-CHOH-), which would appear downfield around 60-70 ppm.
-
Experimental Protocols
This section provides generalized, step-by-step methodologies for the isolation, purification, and characterization of this compound. These protocols are foundational and may require optimization based on the starting material and available instrumentation.
Protocol: Isolation from Plant Wax
The isolation of this compound from natural sources like plant cuticles is a multi-step process involving extraction and chromatographic separation.
Objective: To isolate a crude fraction containing long-chain fatty alcohols from a plant source.
Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder to maximize surface area.
-
Solvent Extraction: Perform a Soxhlet extraction or sonication-assisted extraction using a nonpolar solvent like hexane or chloroform to extract the cuticular waxes.
-
Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to yield the crude wax extract.
-
Saponification (Optional): To hydrolyze esters and isolate the alcohol fraction, reflux the crude wax with an alcoholic solution of potassium hydroxide (KOH).
-
Fractionation: Neutralize the saponified mixture and perform a liquid-liquid extraction with a nonpolar solvent to separate the non-saponifiable fraction (containing alcohols) from saponified fatty acids.
Protocol: Purification by Column Chromatography
Objective: To purify this compound from a crude extract or reaction mixture.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., chloroform, dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or acetone (gradient elution).
-
Fraction Collection: Collect eluting fractions in separate test tubes.
-
Purity Analysis (TLC): Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate. Visualize the spots under UV light or by staining (e.g., with potassium permanganate).
-
Pooling and Evaporation: Combine the fractions containing the pure compound (as determined by TLC) and remove the solvent under reduced pressure.
The general workflow for isolation and purification is depicted below.
Caption: Workflow for isolating this compound.
Protocol: Spectroscopic Characterization
Objective: To confirm the identity and purity of the isolated this compound.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or acquire the spectrum using an ATR accessory.
-
MS: Dissolve a sub-milligram quantity of the sample in a volatile solvent (e.g., methanol, dichloromethane) for analysis by techniques like GC-MS or direct infusion ESI-MS.
-
-
Data Acquisition: Run the samples on the respective spectrometers (NMR, FT-IR, MS) using standard acquisition parameters.
-
Data Analysis: Process the resulting spectra and compare the obtained data (chemical shifts, vibrational frequencies, m/z values) with literature values or spectral databases to confirm the structure of this compound.
Biological Activity and Potential Applications
This compound is an area of active research due to its potential health benefits, which are often associated with the policosanol mixture it is part of.
-
Cardiovascular Health: As a component of policosanol, it is studied for its potential role in lipid regulation, including supporting reductions in total and LDL cholesterol levels.[]
-
Antioxidant and Anti-inflammatory Properties: The compound has demonstrated antioxidant capabilities, which may help in reducing oxidative stress and lipid peroxidation.[] It may also modulate inflammatory pathways, suggesting potential applications in managing inflammatory conditions.[]
-
Neuroprotective Effects: Preliminary research indicates that this compound may possess neuroprotective attributes, making it a subject of interest in research on neurodegenerative disorders.[][2]
-
Antibacterial Activity: Some studies have investigated its potential as an antibacterial agent against various Gram-positive and Gram-negative bacteria.[2]
-
Cosmetic and Industrial Uses: Its emollient and stabilizing properties are utilized in skincare and cosmetic formulations.[][2] Industrially, it serves as a raw material for surfactants, lubricants, and waxes.[][2]
Conclusion
This compound is a versatile long-chain fatty alcohol with a well-defined set of physical and chemical properties that underpin its biological functions and industrial applications. Its waxy, solid nature, solubility in organic solvents, and the reactivity of its secondary hydroxyl group are key characteristics for scientific investigation. The protocols outlined in this guide provide a framework for its isolation, purification, and characterization, enabling further research into its promising applications in human health and materials science. As interest in sustainable and plant-derived functional molecules grows, this compound is poised to remain a significant subject of study.
References
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BioCrick. (n.d.). This compound | CAS:2764-81-0. Retrieved from [Link]
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A Technical Guide to the Natural Sources, Extraction, and Purification of 15-Nonacosanol from Plant Waxes
Abstract
15-Nonacosanol, a 29-carbon long-chain aliphatic alcohol, is a constituent of plant epicuticular waxes with growing interest in the pharmaceutical and nutraceutical industries. This interest is largely due to its potential biological activities, including neuroprotective and antioxidant effects, as part of the broader policosanol mixture.[1][2] This technical guide provides an in-depth overview of the natural sourcing, extraction, and purification of this compound from plant waxes. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical methodologies. The guide covers the known botanical sources, compares various extraction techniques, and details purification and analytical protocols essential for obtaining and characterizing high-purity this compound.
Introduction to this compound
This compound (C₂₉H₆₀O) is a saturated fatty alcohol characterized by a hydroxyl group at the 15th carbon position of a 29-carbon chain.[3] It is a solid at room temperature with a melting point of approximately 83.1 - 83.8 °C.[3] As a component of plant epicuticular wax, it contributes to the protective barrier against environmental stressors. The hydrophobic nature of this compound and other long-chain alcohols is crucial for this protective function.
The significance of this compound extends to its potential health benefits. As a constituent of policosanol, a mixture of long-chain fatty alcohols, it is being investigated for its role in lipid metabolism and its antioxidant properties.[4][5] Research into policosanols suggests neuroprotective effects, making this compound a compound of interest for the study and potential management of neurodegenerative conditions.[1][2]
Natural Sources of this compound in Plant Waxes
This compound is found in the epicuticular waxes of various plants, although comprehensive quantitative data across a wide range of species is still an area of active research. The concentration of this specific alcohol can vary depending on the plant species, developmental stage, and environmental conditions.
Some plant species reported to contain nonacosanols and other long-chain fatty alcohols in their epicuticular waxes include:
-
Pisum sativum (Pea): The epicuticular wax of pea leaves has been reported to contain this compound.[3]
-
Malus domestica (Apple): The fruit wax of various apple cultivars contains a significant proportion of primary and secondary long-chain alcohols, with nonacosane derivatives being prominent.[6]
-
Triticum aestivum (Wheat): The leaf and stem surface waxes of wheat are known to contain a complex mixture of long-chain fatty alcohols, alkanes, and other wax components.
-
Nicotiana tabacum (Tobacco): While specific data on this compound is limited, the epicuticular wax of tobacco is a known source of long-chain fatty alcohols.
-
Conifers: The needles of many conifer species are rich in epicuticular waxes containing secondary alcohols like nonacosan-10-ol, indicating the presence of related C29 alcohols in this plant group.
The following table summarizes the classes of compounds generally found in the epicuticular waxes of some relevant plant species. It is important to note that the specific concentration of this compound can vary significantly.
| Plant Species | Major Wax Components | Reference |
| Triticum aestivum (Wheat) | Primary alcohols (e.g., octacosan-1-ol), β-diketones, alkanes, fatty acids. | |
| Malus domestica (Apple) | Ursolic acid, alkanes (predominantly nonacosane), primary and secondary alcohols. | [6] |
| Pisum sativum (Pea) | Long-chain fatty alcohols including this compound. | [3] |
| Taxus baccata (Yew) | Nonacosan-10-ol, nonacosane-diols, fatty acids, aldehydes, primary alcohols. |
Extraction of this compound from Plant Waxes
The extraction of this compound from plant material involves the initial removal of the epicuticular wax layer, which is a complex mixture of lipids. The choice of extraction method depends on factors such as the plant material, desired purity of the crude extract, and available resources.
Solvent Extraction
Solvent extraction is a conventional and widely used method for obtaining plant waxes. The selection of an appropriate solvent is critical and is based on the principle of "like dissolves like." Given the nonpolar nature of epicuticular waxes, nonpolar solvents are generally employed.
Common Solvents for Wax Extraction:
-
Hexane: A nonpolar solvent effective for extracting a broad range of lipids.
-
Chloroform: A highly effective solvent for lipids, often used for analytical purposes.
-
Dichloromethane (DCM): Another chlorinated solvent with good solvating power for waxes.
-
Acetone: A moderately polar solvent that can also be used for wax extraction.
Step-by-Step Protocol for Solvent Extraction:
-
Sample Preparation: The plant material (e.g., leaves, stems, fruit peels) should be dried to remove moisture, which can interfere with the extraction process. Grinding the material increases the surface area for solvent penetration.
-
Extraction: The dried plant material is immersed in the chosen solvent. This can be done at room temperature (maceration) or with heating under reflux (Soxhlet extraction) for a more efficient extraction.
-
Filtration: The mixture is filtered to separate the plant debris from the solvent containing the dissolved waxes.
-
Solvent Evaporation: The solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude wax extract.
Advanced Extraction Techniques
Modern extraction techniques offer advantages such as reduced solvent consumption, shorter extraction times, and improved efficiency.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, enhancing solvent penetration and mass transfer.
-
Accelerated Solvent Extraction (ASE): ASE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. This method has been shown to provide higher recovery of long-chain alcohols compared to traditional methods.
The following diagram illustrates a general workflow for the extraction of this compound from plant material.
Caption: Generalized workflow for the extraction of crude plant wax.
Purification of this compound
The crude wax extract is a complex mixture of various lipid classes. Therefore, purification is a critical step to isolate this compound. A combination of chromatographic techniques and recrystallization is typically employed.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of long-chain alcohols like this compound, silica gel is a commonly used stationary phase due to its polar nature.
Step-by-Step Protocol for Silica Gel Column Chromatography:
-
Column Packing: A glass column is packed with a slurry of silica gel in a nonpolar solvent (e.g., hexane). A layer of sand is often added to the top and bottom of the silica gel bed to prevent disturbance.
-
Sample Loading: The crude wax extract is dissolved in a minimal amount of a nonpolar solvent and carefully loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity (a solvent gradient). Nonpolar compounds will elute first, followed by compounds of increasing polarity. This compound, being a long-chain alcohol, is more polar than hydrocarbons and will elute after them. A typical solvent gradient might start with pure hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with the desired compound are then combined.
Recrystallization
Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: The impure this compound (obtained from column chromatography) is dissolved in a minimal amount of the hot solvent.
-
Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, and it will crystallize out of the solution, leaving the impurities dissolved.
-
Crystal Collection: The purified crystals are collected by vacuum filtration.
-
Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any remaining impurities and then dried to remove the solvent.
The following diagram illustrates the purification workflow for isolating this compound.
Caption: Workflow for the purification of this compound.
Analytical Characterization
Once purified, the identity and purity of this compound must be confirmed using analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of long-chain alcohols like this compound, derivatization is often required to increase their volatility.
GC-MS Protocol Outline:
-
Derivatization: The hydroxyl group of this compound is typically converted to a trimethylsilyl (TMS) ether by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Injection: The derivatized sample is injected into the GC, where it is vaporized.
-
Separation: The components of the sample are separated on a capillary column based on their boiling points and interactions with the stationary phase.
-
Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the carbon bearing the hydroxyl group (the α-protons), which are typically shifted downfield to around 3.6 ppm. The signals for the other methylene and methyl protons will appear in the aliphatic region (around 0.8-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbon attached to the hydroxyl group (the α-carbon) in the range of 60-70 ppm. The other carbon signals will appear in the upfield aliphatic region.
The following table provides a summary of the key analytical techniques and their purpose in the characterization of this compound.
| Analytical Technique | Purpose | Expected Results |
| GC-MS | Identification and purity assessment. | A single major peak in the chromatogram with a mass spectrum corresponding to the TMS derivative of this compound. |
| ¹H NMR | Structural confirmation. | Characteristic signals for α-protons, methylene protons, and terminal methyl protons. |
| ¹³C NMR | Structural confirmation. | A distinct signal for the α-carbon and other aliphatic carbon signals. |
Conclusion and Future Perspectives
This technical guide has outlined the key steps involved in the isolation and characterization of this compound from plant epicuticular waxes. While the methodologies for extraction, purification, and analysis of long-chain fatty alcohols are well-established, there is a need for more extensive research to identify and quantify this compound in a broader range of plant species. Such studies would facilitate the identification of high-yielding natural sources, which is crucial for the commercial production of this promising bioactive compound. Furthermore, continued investigation into the biological activities of purified this compound will be essential to fully elucidate its therapeutic potential in areas such as neuroprotection and antioxidant therapy. The development of optimized and scalable extraction and purification protocols will be a key enabler for advancing the research and application of this compound in the pharmaceutical and nutraceutical industries.
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An In-Depth Technical Guide to 15-Nonacosanol: A Secondary Alcohol within the Policosanol Family
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Policosanols, a class of long-chain aliphatic alcohols derived from natural waxes, have garnered significant attention for their potential health benefits, particularly in the realm of cardiovascular health. While mixtures are often dominated by primary alcohols like octacosanol and triacontanol, the role and distinct properties of less abundant constituents remain an area of active investigation. This technical guide provides a comprehensive examination of 15-Nonacosanol, a 29-carbon secondary alcohol found within the policosanol family. We will dissect its unique chemical structure, physicochemical properties, natural occurrence, and biosynthesis. The core of this guide focuses on its putative biological activities—including lipid modulation, antioxidant, anti-inflammatory, and neuroprotective effects—placing them in the context of the broader policosanol mixture. Furthermore, we detail the methodologies essential for its study, from extraction and purification to advanced analytical quantification and synthesis. This document serves as a foundational resource for researchers seeking to understand and harness the specific potential of this compound.
Chapter 1: The Policosanol Family - A Chemical Overview
The term "policosanol" refers to a mixture of high-molecular-weight (typically 22 to 34 carbons) aliphatic alcohols.[1] These waxy substances are extracted from natural sources, most notably sugarcane (Saccharum officinarum) wax, but also rice bran, beeswax, and wheat germ.[2][3] Historically, traditional medicine has utilized plant wax extracts containing these compounds to enhance stamina and vitality.[3] Modern scientific interest, particularly research originating from Cuba, has focused on their potential to support healthy cholesterol levels.[3][4]
The composition of policosanol varies significantly depending on the source. The most studied mixture, derived from Cuban sugarcane, is predominantly composed of primary alcohols, with octacosanol being the major component. This compound is present as a minor, yet structurally distinct, secondary alcohol.[4][5]
Table 1: Typical Composition of Cuban Sugarcane Policosanol
| Compound | Carbon Length | Typical Percentage (%) |
|---|---|---|
| Octacosanol | C28 | 60 - 70% |
| Triacontanol | C30 | 10 - 15% |
| Hexacosanol | C26 | 3 - 10% |
| Dotriacontanol | C32 | 5 - 10% |
| Tetracosanol | C24 | ~2% |
| Nonacosanol | C29 | < 1% |
| Heptacosanol | C27 | < 1% |
| Tetratriacontanol | C34 | < 1% |
(Data synthesized from multiple sources[5][6])
The fundamental structural difference between the major policosanol constituents and this compound is the position of the hydroxyl (-OH) group. In primary alcohols like octacosanol, it is located at the terminal carbon (C1), whereas in this compound, it is positioned centrally at the 15th carbon of the 29-carbon chain.[][8] This structural variance implies differences in polarity, reactivity, and biological interactions.
Caption: General structures of a primary vs. a secondary policosanol.
Chapter 2: this compound - Physicochemical Profile
This compound is a specific long-chain fatty alcohol with a distinct molecular architecture that dictates its physical and chemical behavior.[8][9]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | nonacosan-15-ol | [][8] |
| Synonyms | Dimyristyl methanol, Nonacosane-15-ol | [][8] |
| CAS Number | 2764-81-0 | [][8] |
| Molecular Formula | C₂₉H₆₀O | [][8] |
| Molecular Weight | ~424.80 g/mol | [][8] |
| Appearance | Powder / Waxy Solid | [] |
| Melting Point | 83.1 - 83.8 °C | [][8] |
| Boiling Point | 463.0 ± 13.0 °C (Predicted) | [] |
| Solubility | Soluble in organic solvents (Chloroform, DMSO, Acetone); Poorly soluble in water. |[10][11] |
Its long 29-carbon aliphatic chain renders the molecule highly hydrophobic (lipophilic), while the single, centrally located hydroxyl group introduces a point of moderate polarity, allowing for hydrogen bonding.[] This amphipathic nature is central to its biological interactions, such as insertion into lipid membranes.
Chapter 3: Biosynthesis and Natural Occurrence
This compound is a component of the cuticular wax that forms a protective layer on the aerial surfaces of many plants.[][12] This waxy cuticle is crucial for preventing water loss and protecting against environmental stressors like UV radiation and pathogens.[12]
The biosynthesis of this compound is intrinsically linked to the pathways that produce very-long-chain fatty acids (VLCFAs) and their derivatives. While the exact pathway to the secondary alcohol is not fully elucidated, it can be logically inferred from the well-documented biosynthesis of its ketone precursor, nonacosan-15-one.[12]
The process begins in the endoplasmic reticulum with the elongation of C16-C18 fatty acids by the Fatty Acid Elongase (FAE) complex. This multi-enzyme complex sequentially adds two-carbon units until a C30 acyl-CoA is formed. This precursor is then channeled into the alkane-forming pathway, where it is converted to the C29 alkane, nonacosane. The final steps likely involve:
-
Oxidation: A cytochrome P450-dependent monooxygenase hydroxylates the nonacosane at the C-15 position.[12] This may proceed through a ketone intermediate (nonacosan-15-one).
-
Reduction: A reductase enzyme may then convert the nonacosan-15-one to the secondary alcohol, this compound.
Caption: Proposed biosynthetic pathway for this compound in plants.
Chapter 4: Biological Activities and Putative Mechanisms of Action
While this compound is a minor component of policosanol mixtures, preclinical research suggests it possesses a range of biological activities.[] It is often hypothesized that it contributes synergistically to the overall therapeutic profile of policosanol.
Role in Lipid Metabolism
In the context of policosanol mixtures, this compound is suggested to contribute to the regulation of lipid levels.[] The primary mechanism proposed for policosanols is the inhibition of cholesterol synthesis within the liver.[2] This is thought to occur through the indirect downregulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][4] This regulation may be mediated by the activation of AMP-activated protein kinase (AMPK).[4] It is plausible that this compound contributes to this effect, potentially enhancing the binding, uptake, and degradation of LDL cholesterol.[4][13]
Caption: Proposed mechanism of policosanol on cholesterol synthesis.
Antioxidant Properties
This compound demonstrates significant antioxidant potential.[] Its mechanism is believed to involve scavenging reactive oxygen species (ROS) and preventing lipid peroxidation.[][10] The long, hydrophobic aliphatic chain allows it to integrate into cell membranes, where it can help stabilize the lipid bilayer and protect it from oxidative damage associated with aging and various disease states.[]
Anti-inflammatory Potential
Preclinical models suggest that this compound can modulate inflammatory pathways.[] It has been shown to reduce the expression of pro-inflammatory cytokines. By balancing redox homeostasis and lipid metabolism, it may exert systemic protective effects against inflammation-driven conditions like arthritis and metabolic disorders.[]
Neuroprotective and Antimicrobial Attributes
Emerging research has highlighted the neuroprotective potential of this compound, with studies exploring its effects in models of Alzheimer's and Parkinson's disease.[] Additionally, it has been investigated as an antibacterial agent, with a proposed mechanism involving the disruption of the bacterial cell membrane, leading to cell death.[10] It shows activity against both Gram-positive and Gram-negative bacteria.[10]
Chapter 5: Methodologies for Extraction, Analysis, and Synthesis
Extraction and Purification
The extraction of this compound is part of the overall process for isolating the policosanol mixture from raw materials like sugarcane press mud or beeswax.[14][15] The core principle involves separating the waxy alcohols from other lipids and esters.
Causality Behind the Protocol: The initial solvent extraction isolates the crude wax. Saponification is a critical step that uses a strong base (e.g., NaOH) to hydrolyze fatty acid esters present in the wax, liberating the fatty alcohols (policosanols) and converting the fatty acids into soap. The alcohols can then be separated from the soaps and other impurities by extraction with a nonpolar solvent, followed by cooling to induce precipitation/crystallization of the long-chain alcohols.
Experimental Protocol: Saponification and Extraction of Policosanols
-
Crude Wax Extraction: A sample of dried raw material (e.g., 100g of sugarcane press mud) is subjected to Soxhlet extraction with a suitable solvent like acetone to remove chlorophyll and fats.[16]
-
Saponification: The resulting crude wax residue (~10g) is placed in a flask with 100 mL of 95% ethanol and 4g of powdered sodium hydroxide.[16]
-
Reflux: The mixture is refluxed at 80°C for 6 hours with stirring. This step hydrolyzes the esters.
-
Liquid-Liquid Extraction: After cooling to ~50°C, the mixture is extracted three times with 200 mL of petroleum ether or heptane. The policosanols will partition into the organic phase.[15][16]
-
Washing: The combined organic phase is washed with hot water to remove residual soaps and base.[15]
-
Precipitation: The organic layer is separated and cooled to 4°C to allow the policosanols to precipitate.
-
Isolation: The white precipitate is collected by filtration and air-dried. This yields a policosanol mixture enriched in long-chain alcohols. Further purification can be achieved through recrystallization.
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An In-depth Technical Guide to the Biosynthesis of Long-Chain Fatty Alcohols with a Focus on 15-Nonacosanol
Abstract
Long-chain fatty alcohols are integral components of plant cuticular waxes, forming a critical barrier against environmental stressors. This guide provides a comprehensive technical overview of the biosynthetic pathways leading to these vital compounds. We will explore the two primary routes originating from very-long-chain fatty acids (VLCFAs): the alcohol-forming pathway that generates primary alcohols, and the alkane-forming pathway that leads to the synthesis of alkanes, secondary alcohols, and ketones. A specific focus is placed on the biosynthesis of 15-Nonacosanol, a C29 secondary alcohol, elucidating the multi-enzyme processes from initial fatty acid elongation to final functional group modification. This document is intended for researchers and professionals in biochemistry, plant science, and drug development, offering field-proven insights, detailed experimental protocols for wax analysis, and visual diagrams to clarify complex biochemical workflows.
Introduction: The Significance of Long-Chain Alcohols in Plant Biology
The aerial surfaces of terrestrial plants are covered by a cuticle, a hydrophobic layer essential for survival. This layer's primary function is to prevent non-stomatal water loss, but it also protects against UV radiation, phytopathogens, and insects.[1][2] The cuticle is a polyester matrix of cutin, embedded with and overlaid by a complex mixture of lipids known as cuticular waxes.[3]
These waxes are predominantly composed of very-long-chain fatty acids (VLCFAs) and their derivatives, including primary and secondary alcohols, alkanes, aldehydes, ketones, and wax esters.[4] Long-chain fatty alcohols, typically containing 20 to 34 carbon atoms, are key structural and functional constituents.[2][5] Their amphiphilic nature contributes to the architecture and hydrophobicity of the wax layer. Understanding their biosynthesis is not only fundamental to plant biology but also opens avenues for engineering crop resilience and developing novel bio-based chemicals.
This guide will deconstruct the biosynthetic machinery responsible for producing these molecules, with a specific focus on this compound, a C29 secondary alcohol found in the cuticular wax of various plants, including Pisum sativum.[6]
The Genesis of Precursors: Fatty Acid Synthesis and Elongation
The journey to a long-chain fatty alcohol begins not in the wax layer itself, but with the synthesis of its fatty acid precursors. This process is spatially and biochemically segregated into two main stages.
De Novo Synthesis of C16 and C18 Fatty Acids
The initial building blocks are synthesized in the plastids. Here, acetyl-CoA is converted into C16 (palmitic) and C18 (stearic) acyl-acyl carrier proteins (ACPs) through the action of the fatty acid synthetase (FAS) complex.[1] These fatty acids are then released by a thioesterase, activated to acyl-CoAs by long-chain acyl-CoA synthetases (LACSs), and exported from the plastid to the endoplasmic reticulum (ER), the primary site for wax biosynthesis.[1]
The Fatty Acid Elongase (FAE) Complex
To achieve the characteristic chain lengths of wax components (C20 to C38), the C16/C18 acyl-CoAs undergo multiple cycles of elongation on the surface of the ER. This is performed by the Fatty Acid Elongase (FAE) complex, a multi-enzyme system that adds two-carbon units from malonyl-CoA in a four-step cycle.[1][2]
The core enzymatic activities of the FAE complex are:
-
β-ketoacyl-CoA Synthase (KCS): Catalyzes the initial, rate-limiting condensation of the acyl-CoA with malonyl-CoA.[3]
-
β-ketoacyl-CoA Reductase (KCR): Reduces the resulting β-ketoacyl-CoA to a β-hydroxyacyl-CoA.[3]
-
β-hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the intermediate to form an enoyl-CoA.[1]
-
Enoyl-CoA Reductase (ECR): Reduces the double bond to yield a saturated acyl-CoA, now elongated by two carbons.[3]
This cycle is repeated until the species- and tissue-specific chain length is achieved. For the synthesis of a C29 compound like this compound, the precursor fatty acid must be elongated to at least a C30 acyl-CoA.[3]
Divergent Pathways of VLCFA Modification
Once a VLCFA-CoA of the requisite length is synthesized, it is directed into one of two primary modification pathways in the ER: the alcohol-forming pathway or the alkane-forming pathway.[1][2]
The Alcohol-Forming Pathway: Synthesis of Primary Alcohols
This pathway directly converts VLCFA-CoAs into primary alcohols.
-
Mechanism: The core reaction is a four-electron reduction of the fatty acyl-CoA's thioester group, which is catalyzed by a single enzyme, a Fatty Acyl-CoA Reductase (FAR).[2][7] This reaction requires a reductant, typically NAD(P)H.[8][9] The process is believed to proceed via a fatty aldehyde intermediate that remains bound to the enzyme and is not released.[10][11]
-
Key Enzymes: In Arabidopsis, the FAR enzyme CER4 is a prime example, responsible for producing the primary alcohols found in stem wax.[2]
-
Final Products: The resulting primary alcohols can exist freely in the wax mixture or be further esterified with another acyl-CoA by a Wax Synthase (WS) to form wax esters.[9][10]
Pathway Diagram: General Wax Biosynthesis
Caption: Overview of the two major cuticular wax biosynthesis pathways in the ER.
The Alkane-Forming Pathway: Synthesis of Alkanes, Ketones, and Secondary Alcohols
This is the pathway responsible for the synthesis of this compound. It is a multi-step process that begins with the conversion of a VLCFA-CoA to an alkane of one less carbon atom.
-
Alkane Formation: A C30 VLCFA-CoA is converted into a C29 alkane (nonacosane). This is not a simple decarboxylation. Evidence suggests a complex involving the enzymes ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3), which are thought to first reduce the acyl-CoA to an aldehyde, followed by a decarbonylation reaction to release the alkane.[2][3]
-
Mid-chain Hydroxylation: The resulting alkane (nonacosane) is then hydroxylated at a specific mid-chain carbon. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase. In Arabidopsis, this enzyme is known as MID-CHAIN ALKANE HYDROXYLASE1 (MAH1).[2] For this compound, this hydroxylation occurs at the 15th carbon position. The initial product of this oxidation is often the ketone (15-nonacosanone).[3]
-
Ketone Reduction: The final step is the reduction of the ketone (15-nonacosanone) to the corresponding secondary alcohol (this compound). This reaction is catalyzed by a specific reductase, which is not as well characterized as the other enzymes in the pathway.
This sequence explains the origin of the odd-chain secondary alcohol this compound from an even-chain VLCFA precursor.
Pathway Diagram: this compound Biosynthesis
Caption: The alkane-forming pathway leading to this compound.
Quantitative Analysis and Composition
The composition of cuticular wax varies significantly between plant species, organs, and developmental stages. However, a general profile can be established. Long-chain alcohols (both primary and secondary) are often significant constituents alongside alkanes.
Table 1: Representative Composition of Plant Epicuticular Wax Components
| Compound Class | Carbon Chain Lengths | Typical Relative Abundance (%) | Key Biosynthetic Enzymes |
|---|---|---|---|
| Alkanes | C21 - C35 (odd chains dominate) | 30 - 60% | FAE, CER1/CER3 |
| Primary Alcohols | C22 - C34 (even chains dominate) | 10 - 25% | FAE, FAR (CER4) |
| Secondary Alcohols | C23 - C33 (odd chains dominate) | 5 - 15% | FAE, CER1/3, MAH1, Reductase |
| Ketones | C23 - C33 (odd chains dominate) | 5 - 15% | FAE, CER1/3, MAH1 |
| Wax Esters | C38 - C70 | 5 - 10% | FAE, FAR, WSD1 |
| Fatty Acids | C16 - C34 | < 5% | FAS, FAE |
Note: Relative abundances are generalized and can vary widely. Data synthesized from multiple sources describing plant wax composition.[4][12]
Experimental Protocols: A Self-Validating Workflow for Wax Analysis
The analysis of hydrophobic compounds like this compound requires robust extraction and high-resolution analytical techniques. The following protocol outlines a standard, self-validating workflow for the qualitative and quantitative analysis of epicuticular waxes.
Objective
To extract, identify, and quantify long-chain fatty alcohols and other wax components from plant leaf tissue.
Materials
-
Plant leaves (e.g., pea, Pisum sativum)
-
Chloroform (HPLC grade)[13]
-
Hexane (HPLC grade)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Internal Standard (IS): e.g., Tetracosane (C24 alkane) or Cholesterol, dissolved in chloroform at a known concentration.
-
Glass beakers, vials with PTFE-lined caps, Pasteur pipettes
-
Nitrogen gas evaporator
-
Heating block or oven (set to 70°C)
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Step-by-Step Methodology
Step 1: Epicuticular Wax Extraction (Immersion Method)
-
Excise a known area or weight of fresh leaf tissue.
-
Prepare a beaker with chloroform containing a known amount of the internal standard. The causality here is critical: adding the IS before extraction accounts for any sample loss during subsequent steps.
-
Immerse the leaf tissue in the chloroform for 30-60 seconds with gentle agitation.[13] This short duration is designed to dissolve the surface epicuticular wax while minimizing extraction of intracellular lipids.[4]
-
Remove the leaf tissue. The chloroform extract now contains the dissolved wax and the IS.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas. Avoid overheating, which could degrade components.
Step 2: Derivatization (Silylation)
-
Causality: Long-chain alcohols have poor chromatographic properties; they are not very volatile and can produce broad, tailing peaks. Derivatizing the hydroxyl group (-OH) to a trimethylsilyl ether (-O-Si(CH3)3) increases volatility and thermal stability, resulting in sharp, symmetrical peaks on the GC column, which is essential for accurate quantification.
-
To the dried wax residue, add 50 µL of pyridine to ensure complete dissolution.
-
Add 50 µL of BSTFA.
-
Seal the vial tightly and heat at 70°C for 60 minutes to ensure the reaction goes to completion.
-
Cool the sample to room temperature. The sample is now ready for GC-MS analysis.
Step 3: GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Chromatography: Use a non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature gradient (e.g., start at 80°C, ramp to 320°C) to separate compounds based on their boiling points.
-
Mass Spectrometry: Operate the MS in full scan mode (e.g., m/z 50-750). The electron ionization (EI) source will fragment the molecules into predictable patterns.
Step 4: Data Interpretation
-
Identification: Identify compounds by comparing their retention times and mass spectra to known standards or reference libraries (e.g., NIST). This compound will be identified as its TMS derivative.
-
Quantification: Calculate the amount of each compound relative to the internal standard. The peak area of the compound is compared to the peak area of the IS, and the initial known concentration of the IS is used to determine the absolute amount of the target analyte. This ratio-based method is self-validating as it is insensitive to small variations in injection volume.
Workflow Diagram: Wax Analysis Protocol
Caption: Experimental workflow for the extraction and analysis of cuticular waxes.
Physiological Roles and Future Directions
While the primary role of cuticular waxes is barrier formation, specific components like long-chain alcohols may have additional functions. Research suggests that policosanols (a mixture of long-chain primary alcohols) possess various physiological activities, including antioxidant properties and the ability to modulate lipid metabolism.[5][14] this compound itself has been investigated for potential antibacterial and antioxidant activities.[15]
The elucidation of these biosynthetic pathways provides a genetic toolkit for modifying plant surfaces. By upregulating or downregulating key genes like KCS, FAR, or MAH1, it may be possible to engineer plants with enhanced drought tolerance or pathogen resistance. Furthermore, understanding these pathways is crucial for developing microbial cell factories engineered to produce high-value fatty alcohols for use as biofuels, lubricants, and specialty chemicals.[7][16]
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An In-Depth Technical Guide to the Solubility of 15-Nonacosanol in Organic Solvents
Abstract
15-Nonacosanol, a long-chain saturated fatty alcohol with 29 carbon atoms, is a key component of the policosanol family found in various plant waxes.[] Its unique molecular structure, characterized by a dominant hydrophobic alkyl chain and a single polar hydroxyl group, dictates a complex solubility profile that is critical for its application in pharmaceuticals, nutraceuticals, and cosmetics.[] This technical guide provides a comprehensive analysis of the theoretical and practical aspects of this compound's solubility in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the molecular principles governing its solubility, a summary of known qualitative data, and a detailed, field-proven protocol for its quantitative determination.
Introduction to this compound: A Molecule of Interest
Chemical Identity and Structure
This compound is a secondary alcohol with the hydroxyl group located at the 15th position of a 29-carbon chain.[] This structure imparts significant hydrophobicity.
Physicochemical Properties
This compound is a solid, waxy powder at room temperature.[] Its key physical properties include:
-
Appearance: Powder[]
-
Melting Point: 83.1 - 83.8 °C[][2]
-
Boiling Point (Predicted): 463.0 ± 13.0 °C[]
Significance in Research and Industry
As a natural fatty alcohol, this compound is explored for its potential health benefits, including antioxidant, anti-inflammatory, and cholesterol-regulating properties.[] These attributes make it a compound of interest in the development of functional foods and nutraceuticals.[] In cosmetics, its emollient and stabilizing properties are utilized in skincare formulations, while industrial applications include its use in lubricants, surfactants, and waxes.[] Understanding its solubility is the first step in harnessing its potential for any of these applications.
Theoretical Principles of Solubility
The "Like Dissolves Like" Paradigm
The solubility of a compound is fundamentally governed by the intermolecular forces between the solute and solvent molecules.[5] The principle of "like dissolves like" posits that substances with similar polarity and intermolecular force types are more likely to be soluble in one another.[5][6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
Molecular Structure Analysis of this compound: A Dichotomy of Polarity
The solubility behavior of this compound is a direct consequence of its amphipathic, albeit heavily nonpolar, structure.
-
Hydrophobic Component: The 29-carbon alkyl chain is the molecule's dominant feature. This long, nonpolar chain interacts primarily through weak van der Waals forces (London dispersion forces). It is responsible for the compound's waxy nature and its affinity for nonpolar, lipophilic solvents.[][7]
-
Hydrophilic Component: The single secondary hydroxyl (-OH) group is the only polar feature. It can act as both a hydrogen bond donor and acceptor.[8] While this group can interact with polar solvents, its influence is significantly diminished by the overwhelmingly large hydrophobic chain.[8]
Predicted Solubility Profile
Based on its structure, the expected solubility trend for this compound is as follows:
-
High Solubility: In nonpolar organic solvents where van der Waals forces are the primary mode of interaction. Examples include hexane, toluene, chloroform, and dichloromethane.
-
Moderate to Low Solubility: In polar aprotic solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).[4] These solvents have dipole-dipole interactions, but the large alkyl chain of this compound limits its ability to dissolve effectively.
-
Very Low to Insoluble: In polar protic solvents such as ethanol, methanol, and water.[7] Although the hydroxyl group can form hydrogen bonds with these solvents, the energy gained is insufficient to overcome the hydrophobic effect of the C29 chain and disrupt the strong hydrogen bonding network of the solvent itself.[8]
Solubility Profile of this compound
Qualitative Solubility Data
Publicly available data on this compound confirms its affinity for a range of common organic solvents. It is reported to be soluble in:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
DMSO
-
Acetone[4]
To enhance solubility in these solvents, especially when preparing stock solutions, gentle warming (e.g., to 37°C) and sonication can be employed.[4]
Quantitative Solubility Data Summary
Quantitative solubility data (e.g., in mg/mL or molarity at specified temperatures) for this compound is not widely available in peer-reviewed literature. The predicted water solubility is extremely low, on the order of 1.2 x 10⁻⁵ g/L, underscoring its hydrophobic nature.[9] For drug development and formulation, determining the precise solubility in relevant solvent systems is a critical experimental step. The following table serves as a template for researchers to populate with empirical data.
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Hexane | Nonpolar | High | Data to be determined |
| Toluene | Nonpolar | High | Data to be determined |
| Dichloromethane | Polar Aprotic | High | Data to be determined |
| Chloroform | Polar Aprotic | High | Data to be determined |
| Acetone | Polar Aprotic | Moderate | Data to be determined |
| Ethyl Acetate | Polar Aprotic | Moderate | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Data to be determined |
| Ethanol | Polar Protic | Very Low | Data to be determined |
| Methanol | Polar Protic | Very Low | Data to be determined |
| Water | Polar Protic | Insoluble | Data to be determined |
Experimental Determination of Solubility
Overview of Methodologies
For hydrophobic, poorly soluble compounds like this compound, the isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10] It is reliable but can be time-consuming. An alternative for hydrophobic liquids is the "slow-stir" method, which is designed to prevent the formation of emulsions that can artificially inflate solubility measurements.[11] Given that this compound is a solid, the shake-flask method is the most appropriate choice.
Protocol: Isothermal Shake-Flask Method
This protocol outlines a self-validating system for accurately determining the solubility of this compound. The core principle is to create a saturated solution in equilibrium with an excess of the solid solute.
Materials and Equipment:
-
This compound (high purity, >98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., CAD, ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is critical to ensure that equilibrium is established with the solid phase. A good starting point is 10-20 mg of solid in 2-5 mL of the chosen solvent.
-
Record the exact mass of the solid added.
-
Add a precise volume of the solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture at a consistent speed (e.g., 150-200 rpm) for a predetermined period.
-
Causality: Continuous agitation maximizes the surface area of the solid, facilitating faster dissolution and ensuring the entire system reaches thermodynamic equilibrium. For waxy, long-chain alcohols, equilibrium may take 24 to 72 hours to achieve. It is advisable to run a time-to-equilibrium study by taking measurements at 24, 48, and 72 hours to confirm that the measured concentration is no longer increasing.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Transfer the vials to a centrifuge and spin at high speed (e.g., 5000 x g for 15 minutes).
-
Causality: Centrifugation is a crucial step to pellet all undissolved microparticulates. Failure to do so is a common source of error, leading to an overestimation of solubility.
-
-
Sample Collection and Preparation:
-
Carefully draw a specific volume of the clear supernatant using a syringe.
-
Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Causality: Filtration provides a second, robust mechanism to remove any remaining particulate matter, ensuring that the analyzed sample represents only the truly dissolved solute.
-
Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated HPLC or GC-MS method.
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.
-
Diagram of the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method.
Caption: Figure 1: Workflow for Isothermal Shake-Flask Solubility Determination.
Key Factors Influencing Solubility
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[6] When reporting solubility data, specifying the temperature is mandatory for reproducibility.
-
Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent are the most critical factors. As discussed, nonpolar solvents are most effective for this compound.
-
Purity of Solute: Impurities in the this compound sample can alter its crystal lattice energy and, consequently, its measured solubility. Using a highly purified compound is essential for accurate data.
Applications in Drug Development and Formulation
Accurate solubility data is not an academic exercise; it is a cornerstone of effective product development.
-
Preclinical Research: Preparing stock solutions for in vitro and in vivo assays requires knowledge of a suitable solvent and the maximum achievable concentration.
-
Formulation Development: For nutraceuticals or topical cosmetic products, solubility data guides the selection of excipients and vehicle systems (e.g., lipid-based formulations) to ensure the active ingredient remains in solution and is bioavailable.
-
Process Chemistry: During synthesis and purification, solubility data informs the choice of solvents for crystallization, extraction, and chromatography.
Conclusion
This compound is a highly hydrophobic, long-chain alcohol with limited solubility in polar solvents and high solubility in nonpolar organic solvents. Its behavior is a classic illustration of the "like dissolves like" principle, where its massive alkyl chain dictates its interactions. While qualitative data provides a general guideline, quantitative determination via a robust method like the isothermal shake-flask protocol is essential for any serious research or development effort. The methodologies and principles outlined in this guide provide the necessary framework for scientists to accurately characterize this promising natural compound.
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Reported biological activities of 15-Nonacosanol.
An In-Depth Technical Guide to the Reported Biological Activities of 15-Nonacosanol
Abstract
This compound is a long-chain saturated fatty alcohol with the chemical formula C₂₉H₆₀O.[1] As a constituent of a natural mixture of fatty alcohols known as policosanol, it is found in the waxes of various plants, including sugarcane, cereals, and rice bran.[][3] While much of the existing research has evaluated this compound as part of the broader policosanol mixture, emerging evidence points towards its distinct biological activities. This technical guide synthesizes the current understanding of this compound, focusing on its reported lipid-modulating, antioxidant, anti-inflammatory, and potential neuroprotective effects. We delve into the proposed mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols for researchers investigating this compound. This document is intended for scientists and drug development professionals seeking a comprehensive overview of the therapeutic potential of this compound.
Chemical Identity and Physicochemical Properties
This compound is a secondary fatty alcohol characterized by a 29-carbon chain with a hydroxyl group located at the 15th carbon position.[] This structure imparts specific physical and chemical properties that influence its biological interactions and solubility.
| Property | Value | Source |
| Molecular Formula | C₂₉H₆₀O | PubChem[1] |
| Molecular Weight | 424.8 g/mol | PubChem[1] |
| CAS Number | 2764-81-0 | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database[1] |
| Melting Point | 83.1 - 83.8 °C | Human Metabolome Database[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[4] |
Key Reported Biological Activities
This compound has been investigated for several biological activities, primarily as a component of policosanol. The following sections detail the evidence and proposed mechanisms for its principal effects.
Lipid-Modulating Activity
A significant portion of the research on this compound stems from its presence in policosanol, a mixture widely studied for its cardiovascular benefits.[3]
Mechanism of Action: Studies suggest that this compound, as part of the policosanol complex, contributes to the regulation of lipid metabolism.[] The proposed mechanism involves the modulation of hepatic enzymes responsible for cholesterol synthesis and degradation. Early clinical studies, particularly those from Cuba, indicated that policosanol could help reduce total and LDL cholesterol while increasing HDL cholesterol levels.[3] This effect is believed to be mediated through the inhibition of cholesteryl ester transfer protein (CETP) and an improvement in HDL functionality, including its antioxidant capacity and cholesterol efflux ability.[5]
Experimental Evidence: While most studies have been conducted on policosanol mixtures, the consistent presence of nonacosanol in effective formulations suggests its contribution to the overall lipid-lowering effect.[6][7] For instance, in vivo studies using hyperlipidemic zebrafish have demonstrated the efficacy of policosanol brands in reducing elevated triglyceride levels.[5] Further research is required to delineate the specific contribution of isolated this compound to these outcomes.
Antioxidant Properties
This compound exhibits significant antioxidant potential, which is crucial for mitigating cellular damage associated with oxidative stress.[]
Mechanism of Action: The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species (ROS) and prevent lipid peroxidation.[] Its long hydrophobic carbon chain allows it to integrate into and stabilize cell membranes, protecting them from oxidative damage. This mechanism helps preserve tissue integrity and supports systemic antioxidant defenses.[]
Experimental Protocol: In Vitro DPPH Radical Scavenging Assay This protocol is a standard method for evaluating the antioxidant capacity of a compound by measuring its ability to quench the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in ethanol. This solution should have a deep violet color.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[8]
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways, suggesting its potential use in managing inflammatory conditions.[]
Mechanism of Action: The anti-inflammatory effects of this compound are believed to involve the downregulation of key pro-inflammatory mediators. This includes the inhibition of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are central to the inflammatory cascade.[9] By suppressing these enzymes, this compound can reduce the production of prostaglandins and nitric oxide, respectively. Furthermore, it may decrease the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[][10]
Experimental Protocol: Measurement of Inflammatory Mediators in LPS-Stimulated Macrophages This protocol outlines the procedure to assess the anti-inflammatory activity of this compound in a cellular model of inflammation using RAW 264.7 macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 16-24 hours to induce an inflammatory response.[10] A vehicle control (no LPS, no compound) and an LPS-only control should be included.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant after the incubation period.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatant to measure the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Western Blot for iNOS Expression:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. Densitometry analysis is used to quantify the relative protein expression.[10]
-
Workflow for In Vitro Anti-inflammatory Screening
Caption: General workflow for evaluating the anti-inflammatory potential of this compound.
Potential Neuroprotective and Anticancer Activities
Neuroprotection: this compound has been identified as a compound with potential in research against neurodegenerative diseases like Alzheimer's and Parkinson's.[] Its neuroprotective attributes are thought to be linked to its antioxidant and anti-inflammatory properties, which can combat the oxidative stress and chronic inflammation often implicated in neuronal damage. As a component of policosanol, it has been associated with the amelioration of neurological function in models of ischemic stroke.[5][6] However, dedicated studies on the specific mechanisms of isolated this compound in neuroprotection are still needed.
Anticancer Activity (Exploratory): While direct evidence for the anticancer activity of this compound is limited, research on other fatty acids provides a basis for exploration. For example, pentadecanoic acid (C15:0) has demonstrated dose-dependent antiproliferative effects across various cancer cell lines, including breast, pancreatic, and lung cancers.[11] The mechanisms for other natural compounds often involve the induction of apoptosis, cell cycle arrest, and anti-angiogenic effects.[12][13] Given its biological activities, investigating this compound for similar properties could be a promising avenue for future research. A potential pathway to investigate is its effect on pro-inflammatory signaling cascades, such as the NF-κB pathway, which is often dysregulated in cancer.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Summary and Future Directions
This compound is a bioactive fatty alcohol with a range of reported biological activities, including lipid modulation, antioxidant effects, and anti-inflammatory properties. While it is a key component of policosanol, there is a clear need for more research focused on the isolated compound to fully elucidate its specific mechanisms of action and therapeutic potential.
Key Gaps and Future Research:
-
Isolate vs. Mixture: Most in vivo and clinical data are based on policosanol mixtures. Studies using purified this compound are essential to confirm its direct effects on lipid profiles, inflammation, and neuroprotection.
-
Mechanism of Action: The precise molecular targets of this compound remain largely uncharacterized. Investigating its interactions with key enzymes (e.g., HMG-CoA reductase, COX, 15-LOX) and signaling pathways (e.g., NF-κB, Nrf2) will be critical.
-
Bioavailability: Like other long-chain fatty alcohols, the bioavailability of this compound may be limited.[14] Research into novel delivery systems could enhance its therapeutic efficacy.
-
New Applications: The preliminary connections to neuroprotection and the broader evidence of anticancer activities in related molecules suggest that these are fertile areas for future investigation.
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15-Nonacosanol as a component of epicuticular wax.
An In-Depth Technical Guide to 15-Nonacosanol as a Component of Epicuticular Wax
For Researchers, Scientists, and Drug Development Professionals
Abstract
The plant cuticle represents a critical interface between the plant and its environment, with the outermost epicuticular wax layer serving as the primary line of defense. This guide delves into the specific chemistry, biosynthesis, and functional significance of this compound, a C29 secondary alcohol found within this complex wax matrix. We provide a detailed examination of its physicochemical properties, its biosynthetic pathway originating from very-long-chain fatty acids, and its multifaceted roles in plant defense and stress tolerance. Furthermore, this document offers robust, field-proven methodologies for the extraction and quantitative analysis of this compound, alongside a discussion of its emerging pharmacological potential. This guide is intended to serve as a comprehensive technical resource for researchers investigating plant biochemistry, natural product chemistry, and novel therapeutic development.
The Epicuticular Wax Matrix: A Functional Overview
All aerial plant organs are coated by a cuticle, a lipophilic layer whose primary function is to prevent non-stomatal water loss.[1] This cuticle is a composite material, consisting of a cutin polymer matrix with embedded intracuticular waxes and an overlaying layer of epicuticular wax crystals.[1][2] The epicuticular wax is a complex mixture of hydrophobic compounds, predominantly very-long-chain fatty acid (VLCFA) derivatives such as alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters.[3][4]
This outermost layer is not merely a passive barrier. It provides crucial protection against environmental stressors, including UV radiation, and serves as a defense against bacterial and fungal pathogens and insect herbivores.[5] The specific composition and crystalline structure of the epicuticular wax can vary significantly between species and even different organs of the same plant, influencing surface properties like wettability and glaucousness (the whitish bloom on many leaves and fruits).[1]
Physicochemical Profile of this compound
This compound (CAS: 2764-81-0) is a saturated secondary fatty alcohol. Unlike primary alcohols where the hydroxyl group is at the terminal position, the hydroxyl moiety of this compound is located centrally on its 29-carbon backbone. This structural feature significantly influences its physical properties and molecular interactions within the wax matrix.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | nonacosan-15-ol | [6] |
| Molecular Formula | C₂₉H₆₀O | [6] |
| Molecular Weight | 424.8 g/mol | [6] |
| Melting Point | 83.1 - 83.8 °C | [6] |
| Appearance | Solid | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform, DMSO, Ethyl Acetate. | [7][8] |
| Chemical Class | Long-chain fatty alcohol | [6][9] |
Its long, hydrophobic aliphatic chain makes it extremely nonpolar, contributing to the water-repellent properties of the plant cuticle.[7] It has been identified as a component in the epicuticular wax of various plants, including Pisum sativum (pea).[6]
Biosynthesis of this compound in Plants
The carbon backbone of this compound originates from the fatty acid synthesis pathway in the plastid. The subsequent steps occur primarily in the endoplasmic reticulum (ER).[2] The canonical pathway involves two major stages: fatty acid elongation and the modification pathway.
-
Fatty Acid Elongation (FAE): C16 and C18 fatty acyl-CoAs are exported from the plastid and extended by an ER-localized FAE complex. This complex iteratively adds two-carbon units from malonyl-CoA in a four-step cycle, eventually producing very-long-chain fatty acids (VLCFAs) up to C34 in length.[1]
-
Alkane-Forming Pathway and Hydroxylation: The VLCFAs (specifically, a C29 precursor) are shunted into an alkane-forming pathway to produce nonacosane. Subsequently, a mid-chain alkane hydroxylase, typically a cytochrome P450 enzyme, introduces a hydroxyl group at the C-15 position to yield this compound.[1]
Analytical Methodologies: Extraction, Identification, and Quantification
The analysis of this compound requires careful extraction to isolate epicuticular waxes, followed by robust analytical techniques for identification and quantification.
Extraction of Epicuticular Wax
The choice of extraction method is critical to ensure the selective removal of surface waxes without disrupting the underlying cells and releasing intracellular lipids.
-
Rationale: A brief immersion in a non-polar organic solvent is the most common and effective method. Chloroform is highly effective, but due to safety concerns, hexane or dichloromethane are also frequently used. The duration is kept short (typically 30-60 seconds) to prevent the dissolution of intracuticular waxes and cutin monomers.[10] An alternative for delicate surfaces or to differentiate between epicuticular and intracuticular layers is the mechanical removal using an inert adhesive like gum arabic, which is subsequently dissolved to release the wax.[3][4][11]
Protocol 4.1: Solvent Dip Extraction
-
Excise fresh plant material (e.g., leaves) and record the surface area if quantification per unit area is required.
-
Add a known amount of an internal standard (e.g., Tetracosane, C24 alkane) to the extraction solvent (Chloroform or Hexane).[3][10] The internal standard is crucial for accurate quantification as it corrects for sample loss during workup.
-
Completely immerse the plant material in the solvent for 45 seconds with gentle agitation.
-
Remove the plant material and filter the solvent containing the dissolved wax to remove any particulate matter.
-
Evaporate the solvent under a gentle stream of nitrogen gas or using a rotary evaporator until dryness.
-
The dried residue contains the total epicuticular wax extract. Re-dissolve in a known volume of solvent for analysis.
Identification and Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing wax components. Long-chain alcohols like this compound are non-volatile and require chemical modification (derivatization) to increase their volatility for GC analysis.[12]
-
Rationale: Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[12] This blocks the polar -OH group, reducing intermolecular hydrogen bonding, which lowers the boiling point and prevents thermal degradation in the GC inlet, resulting in sharper, more symmetrical peaks and improved detection.
Protocol 4.2: Derivatization and GC-MS Analysis
-
Transfer an aliquot of the dried wax extract from Protocol 4.1 to a 2 mL GC vial.
-
Evaporate the solvent completely under nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or BSTFA) and 50 µL of pyridine (as a catalyst and solvent).
-
Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
-
GC-MS Conditions (Typical):
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Initial temperature of 70°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 320°C, and hold for 10 min.[14]
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-600.
-
-
Identification: Identify the TMS-derivatized this compound peak by comparing its retention time and mass spectrum with an authentic standard or by matching the fragmentation pattern with a spectral library (e.g., NIST).
-
Quantification: Calculate the concentration of this compound by comparing its peak area to the peak area of the internal standard added in Protocol 4.1.[13]
Biological Significance and Pharmacological Potential
While its primary role is structural within the epicuticular wax, this compound and other long-chain alcohols contribute significantly to plant fitness and exhibit a range of bioactivities of interest to drug development professionals.
Role in Plant Stress Tolerance
The epicuticular wax layer, rich in compounds like this compound, is a plant's first defense against desiccation. The hydrophobic nature of these long-chain alcohols helps to seal the cuticle, reducing water loss.[15][16] Studies have shown that the application of alcohols can enhance drought tolerance in crops like wheat and rice by inducing stomatal closure and activating stress-response genes.[15][17][18][19]
Pharmacological Activities
Recent research has highlighted the potential of this compound as a bioactive molecule. It is being explored for a variety of therapeutic applications, leveraging its natural origin and diverse effects.
Table 2: Reported Biological Activities of this compound
| Activity | Description | Source(s) |
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria, potentially by disrupting the cell membrane. | [7] |
| Antifungal | Preliminary studies indicate activity against certain fungal strains. | [7] |
| Anti-inflammatory | May modulate inflammatory pathways and reduce oxidative stress-induced inflammation. | [7][] |
| Antioxidant | May help protect cells against lipid peroxidation and oxidative stress. | [7][] |
| Neuroprotective | Early-stage research suggests potential protective effects in animal models of neurodegenerative diseases. | [7][] |
| Cholesterol Regulation | As part of the policosanol family, it may contribute to reductions in total and LDL cholesterol by modulating hepatic lipid metabolism. | [] |
These properties make this compound a compelling candidate for further investigation in nutraceuticals, functional foods, and pharmaceutical development.[][21] Its presence in skincare formulations as an emollient and stabilizer also highlights its utility in cosmetic and dermatological applications.[]
Conclusion and Future Directions
This compound is more than a simple structural lipid; it is a functional component of the plant's protective shield with significant and diverse biological activities. For plant scientists, understanding its biosynthesis and contribution to the wax matrix is key to developing crops with enhanced stress resilience. For drug development professionals, it represents a promising natural product with potential applications in antimicrobial, anti-inflammatory, and metabolic therapies.
Future research should focus on elucidating the specific enzymatic machinery responsible for its synthesis, exploring its synergistic effects with other wax components, and conducting rigorous preclinical and clinical studies to validate its therapeutic potential. The methodologies outlined in this guide provide a robust framework for the accurate and reliable investigation of this fascinating molecule.
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15-Nonacosanol: From Obscurity in Plant Waxes to a Molecule of Therapeutic Interest
An In-Depth Technical Guide for Researchers
A Senior Application Scientist's Guide to its Discovery, History, and Analysis
Abstract
15-Nonacosanol (C₂₉H₆₀O) is a C29 saturated secondary fatty alcohol, a seemingly simple molecule that is a constituent of the complex lipophilic barrier protecting terrestrial plants.[1][] For decades, its existence was subsumed within the broader category of "long-chain aliphatic waxes," compounds notoriously difficult to isolate and characterize. The scientific journey of this compound is therefore not a story of a single, dramatic discovery, but rather a narrative intrinsically linked to the relentless advancement of analytical chemistry. This guide traces the history of this compound from its conceptual origins in the early studies of plant cuticles to its definitive identification and its current status as a molecule of interest for neuroprotective, anti-inflammatory, and cholesterol-lowering applications.[] We will explore the evolution of the experimental methodologies that brought this molecule from an anonymous component of a waxy mixture into the light of modern scientific inquiry.
The Pre-Chromatographic Era: Unraveling the Nature of Plant Waxes
The study of plant waxes predates the definitive identification of its specific components by many decades. Early 20th-century research recognized that the protective cuticle of plants was composed of a complex mixture of hydrophobic compounds, broadly termed "cuticular wax."[3] These waxes are critical for plant survival, providing a barrier against water loss, UV radiation, and pathogens.[3]
Initial investigations, relying on classical wet chemistry techniques like solvent extraction and saponification, could only fractionate the wax into broad chemical classes. Researchers could distinguish between hydrocarbons, esters, and free acids, and even differentiate between medium-chain (approx. 16 carbons) and very-long-chain (approx. 30 carbons) components.[4] However, the isolation of a single, pure long-chain alcohol from this intricate matrix was an immense challenge due to the similar physical properties (e.g., boiling points, solubility) of the homologous series of compounds present. The "discovery" of molecules like this compound was therefore a gradual process, awaiting technologies that could achieve far greater resolving power.
The Analytical Revolution: Isolation and Definitive Structure Elucidation
The transition from inferring the presence of long-chain alcohols to identifying specific isomers like this compound was driven entirely by breakthroughs in analytical technology. This progression represents a classic example of how technological advancement enables scientific discovery.
Causality in Methodological Evolution
The core challenge was separation. Early attempts using fractional distillation were largely ineffective for such high-molecular-weight, high-boiling-point compounds. The advent of chromatography provided the necessary breakthrough. Gas-Liquid Chromatography (GLC), which later evolved into modern Gas Chromatography (GC), was particularly transformative. It allowed for the separation of volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.
However, GC alone could not provide a definitive structural identification. It could separate components and provide a retention time, but multiple isomers could potentially share similar chromatographic behavior. The crucial final step was the coupling of GC with Mass Spectrometry (MS). A mass spectrometer bombards the separated molecules with electrons, causing them to fragment in a predictable and reproducible manner. The resulting fragmentation pattern is a molecular "fingerprint." For this compound, a secondary alcohol, the key fragments would arise from cleavage alpha to the hydroxyl group, allowing chemists to pinpoint the exact location of the -OH group at the 15th carbon position and distinguish it from its isomers, such as 1-nonacosanol or 10-nonacosanol.[5][6]
Modern Protocol: Extraction and Analysis of this compound from Sugarcane Rind
The following protocol is a synthesis of modern methods that stand on the shoulders of historical techniques, providing a reliable workflow for the isolation and quantification of this compound, a key component of the policosanol mixture found in sugarcane.[7][8]
Objective: To extract, identify, and quantify this compound from the cuticular wax of Saccharum officinarum.
Methodology:
-
Sample Preparation:
-
Obtain fresh sugarcane stalks. Manually peel the outer rind, which is rich in cuticular wax.
-
Wash the peels with deionized water to remove surface contaminants and then freeze-dry the material to remove all moisture.
-
Grind the dried rind into a fine powder to maximize the surface area for extraction.
-
-
Soxhlet Extraction (Bulk Wax Isolation):
-
Place 20 g of the dried sugarcane rind powder into a cellulose thimble.
-
Load the thimble into a Soxhlet extractor.
-
Extract the lipids using a solvent mixture of hexane and methanol (20:1 v/v) for 8-12 hours.[7] This choice of solvent effectively solubilizes the nonpolar and slightly polar lipids of the plant wax.
-
After extraction, remove the solvent from the extract using a rotary evaporator under vacuum to yield the crude wax extract.
-
-
Saponification (Liberation of Esterified Alcohols):
-
Dissolve the crude wax extract in 50 mL of 12% (w/v) potassium hydroxide (KOH) in ethanol.
-
Heat the mixture at 60-70°C for 2 hours under reflux. This step is critical as many long-chain alcohols, including this compound, exist as esters in the native wax. Saponification cleaves these ester bonds, liberating the free alcohols.
-
After cooling, add 50 mL of water and transfer the mixture to a separatory funnel.
-
Extract the unsaponifiable matter (which contains the free alcohols) four times with 50 mL portions of petroleum ether.
-
Combine the petroleum ether fractions and wash them with 50 mL of an ethanol/water (1:1 v/v) solution to remove residual KOH and fatty acid salts.
-
Dry the final organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the purified long-chain alcohol fraction.
-
-
Derivatization for GC Analysis:
-
To a vial containing the dried alcohol fraction, add 80 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60°C for 30 minutes. This step converts the polar hydroxyl group of this compound into a nonpolar trimethylsilyl (TMS) ether. This derivatization is essential to increase the volatility and thermal stability of the analyte, preventing peak tailing and improving chromatographic resolution during GC analysis.[9]
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A nonpolar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d.).[7]
-
Injector: Set to 320°C.
-
Oven Program: Initial temperature of 150°C, ramp up to 320°C at 4°C/min, and hold for 15 minutes.[7]
-
Carrier Gas: Helium.
-
MS Detector: Operate in electron impact (EI) mode. Scan from m/z 50 to 600.
-
Identification: The this compound-TMS ether is identified by its specific retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The characteristic fragmentation pattern will confirm the structure.
-
Experimental Workflow: Isolation & Analysis of this compound```dot
Caption: A plausible synthetic route to this compound.
Biological Activity and Future Directions
Initially considered an inert structural component of wax, recent research has revealed that this compound possesses a range of interesting biological activities. It is often studied as part of a mixture of long-chain alcohols known as "policosanol," which is extracted from sources like sugarcane, rice bran, and beeswax. [][8]The therapeutic potential of this compound, both as part of this mixture and potentially as a single agent, is an active area of investigation.
The proposed mechanisms of action are varied. Its antibacterial effects may stem from its ability to disrupt the lipid-rich cell membranes of bacteria. [10]The anti-inflammatory and neuroprotective properties are less understood but may relate to the modulation of inflammatory pathways and the reduction of oxidative stress. []
| Reported Biological Activity | Key Findings | Level of Evidence | References |
|---|---|---|---|
| Neuroprotection | Shows potential in research related to neurodegenerative diseases like Alzheimer's and Parkinson's. | Preclinical / In Vitro | [] |
| Anti-inflammatory | May reduce the expression of inflammatory cytokines. | Preclinical Models | [] |
| Antibacterial | Effective against various Gram-positive and Gram-negative bacteria. | In Vitro | [10] |
| Cholesterol Management | As part of policosanol mixtures, may contribute to reductions in total and LDL cholesterol. | Preclinical / Human Studies (Policosanol) | [] |
| Antioxidant | May help stabilize cell membranes and prevent lipid peroxidation. | In Vitro | []|
The field must now move from correlational studies of complex mixtures to rigorous investigations of the pure compound. This will require the development of robust clinical trials to validate the promising preclinical data and to elucidate the precise molecular mechanisms underlying its therapeutic effects.
Conclusion
The story of this compound is a compelling illustration of how a molecule can transition from being an overlooked natural product to a compound of significant pharmacological interest. Its journey was not marked by a singular moment of discovery but was instead a quiet revelation, made possible by the steady march of analytical innovation. From the coarse fractionations of early wax chemistry to the precise identification afforded by GC-MS, the ability to "see" this molecule was the prerequisite to understanding its function. As researchers in drug development and natural products chemistry, the history of this compound serves as a powerful reminder that within the complex mixtures of the natural world, countless molecules with untapped potential await the development of new technologies to bring them into focus.
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Methodological & Application
Application Note: A Robust Two-Step Synthesis of 15-Nonacosanol for Research and Development
Introduction and Strategic Overview
15-Nonacosanol (C₂₉H₆₀O) is a long-chain, symmetrical secondary fatty alcohol.[1][2] It is a naturally occurring compound found in various plant waxes and has garnered significant interest for its unique physicochemical properties and potential applications in pharmaceuticals, cosmetics, and material science.[1][] Its neuroprotective attributes are of particular interest in research concerning neurodegenerative disorders.[] The synthesis of high-purity this compound is crucial for enabling this research and developing novel applications.
This guide provides a detailed, field-proven protocol for the chemical synthesis of this compound, designed for researchers and drug development professionals. Our strategic approach is a robust and scalable two-step synthesis that ensures high yield and purity. The synthesis is logically divided into:
-
Ketone Formation: Synthesis of the intermediate, 15-Nonacosanone, via a Grignard reaction.
-
Alcohol Formation: Selective reduction of the ketone to the target secondary alcohol, this compound.
This methodology was chosen for its reliability, use of readily available starting materials, and straightforward reaction conditions, making it an excellent choice for laboratory-scale synthesis and process development.
Retrosynthetic Analysis and Workflow
A logical retrosynthetic analysis of this compound, a symmetrical secondary alcohol, points to its immediate precursor: the corresponding symmetrical ketone, 15-Nonacosanone. The reduction of a ketone is a fundamental and high-yielding transformation in organic chemistry.[4][5]
The ketone itself, 15-Nonacosanone, can be disconnected at the carbon-carbon bond adjacent to the carbonyl group. This reveals a C₁₄ alkyl nucleophile (a tetradecyl group) and a C₁₅ acyl electrophile (a pentadecanoyl group). This disconnection strongly suggests a Grignard reaction, one of the most powerful C-C bond-forming reactions, between a tetradecylmagnesium halide and a pentadecanoyl derivative.[6][7]
Caption: High-level workflow for the two-step synthesis of this compound.
Protocol 1: Synthesis of 15-Nonacosanone via Grignard Reaction
This protocol details the formation of the ketone intermediate. It involves the initial preparation of the Grignard reagent followed by its reaction with an acid chloride.
Rationale and Causality
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[6][8] The reaction requires an organomagnesium halide (the Grignard reagent), which acts as a potent nucleophile, to attack an electrophilic carbon, such as the carbonyl carbon of an acid chloride.
-
Choice of Reagents: We use 1-Bromotetradecane to form the C₁₄ nucleophile and Pentadecanoyl Chloride as the C₁₅ electrophile. Acid chlorides are highly reactive towards nucleophiles, making them ideal for this reaction, ensuring efficient ketone formation.[9]
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react violently with protic solvents like water or alcohols.[6] Therefore, all glassware must be flame-dried, and anhydrous solvents (like diethyl ether or THF) must be used to prevent quenching the reagent.
-
Controlled Addition: The formation of the Grignard reagent is exothermic. Similarly, its reaction with the acid chloride is highly exothermic. Dropwise addition with external cooling is critical to control the reaction rate, prevent side reactions, and ensure safety.
Experimental Protocol
Part A: Preparation of Tetradecylmagnesium Bromide (Grignard Reagent)
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen.
-
Add Magnesium turnings to the flask.
-
Add a small crystal of iodine to the flask. Expertise Note: Iodine helps to activate the magnesium surface by removing the passivating oxide layer.
-
In the dropping funnel, prepare a solution of 1-Bromotetradecane in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 1-Bromotetradecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish-brown.
Part B: Reaction with Pentadecanoyl Chloride
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Prepare a solution of Pentadecanoyl Chloride in anhydrous diethyl ether in the dropping funnel.
-
Add the Pentadecanoyl Chloride solution dropwise to the cooled, stirring Grignard reagent. Maintain the temperature below 10 °C throughout the addition. Trustworthiness Note: This slow, cold addition is crucial. Adding the Grignard reagent to the acid chloride can lead to over-addition and the formation of a tertiary alcohol byproduct. The described "inverse addition" minimizes this risk.[10][11]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding it to a stirred mixture of crushed ice and dilute hydrochloric acid. This step protonates the intermediate alkoxide and dissolves the magnesium salts.
-
Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 15-Nonacosanone.
-
Purify the crude product by recrystallization or column chromatography.
Reagent and Condition Summary
| Reagent/Parameter | Part A: Grignard Formation | Part B: Ketone Formation | Purpose |
| Magnesium (Mg) Turnings | 1.1 equivalents | - | Forms the organometallic reagent |
| 1-Bromotetradecane | 1.0 equivalent | - | Alkyl halide source for the nucleophile |
| Pentadecanoyl Chloride | - | 1.0 equivalent | Acyl electrophile source |
| Solvent | Anhydrous Diethyl Ether (Et₂O) | Anhydrous Diethyl Ether (Et₂O) | Aprotic solvent required for Grignard reagent stability |
| Temperature | Reflux (~35 °C) | 0-10 °C (addition), then RT | Controls reaction rate and prevents side reactions |
| Reaction Time | 1-2 hours | 2-3 hours | Ensures complete conversion |
| Workup | - | Dilute HCl, NaHCO₃ (aq), Brine | Neutralizes reaction, removes byproducts, and isolates the product |
Protocol 2: Reduction of 15-Nonacosanone to this compound
This protocol describes the conversion of the ketone intermediate into the final secondary alcohol product.
Rationale and Causality
The reduction of ketones to secondary alcohols is a fundamental transformation.[12] The most common reagents for this are metal hydrides, which act as a source of the hydride ion (H⁻).[12]
-
Choice of Reducing Agent: We will use Sodium Borohydride (NaBH₄). While Lithium Aluminum Hydride (LiAlH₄) is a more powerful reducing agent, NaBH₄ is significantly safer, easier to handle, and can be used in protic solvents like ethanol or methanol.[4] It is highly effective for reducing aldehydes and ketones while being unreactive towards many other functional groups, ensuring high chemoselectivity.[12]
-
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates the alkoxide to yield the final alcohol.
Caption: Mechanism for the reduction of a ketone to a secondary alcohol.
Experimental Protocol
-
Dissolve 15-Nonacosanone (1.0 equivalent) in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add Sodium Borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise to the stirred solution. Expertise Note: Although NaBH₄ is relatively mild, the reaction can be exothermic. Portion-wise addition at a low temperature prevents a runaway reaction and improves selectivity.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Cool the reaction mixture again in an ice bath and quench it by the slow, dropwise addition of dilute hydrochloric acid to neutralize the excess NaBH₄ and the borate esters. Vigorous hydrogen gas evolution will be observed.
-
Add water to the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a solvent such as acetone or ethanol to yield a white, waxy solid.
Reagent and Condition Summary
| Reagent/Parameter | Details | Purpose |
| 15-Nonacosanone | 1.0 equivalent | Starting material (ketone) |
| Sodium Borohydride | 1.0 - 1.5 equivalents | Hydride-donating reducing agent |
| Solvent | Ethanol or Methanol | Dissolves reactants; protic nature facilitates workup |
| Temperature | 0 °C (addition), then RT | Controls reaction exothermicity |
| Reaction Time | 2-4 hours | Ensures complete reduction |
| Workup | Dilute HCl, Water, Brine | Neutralizes excess reagent and isolates the final alcohol product |
| Purification | Recrystallization | Removes impurities to yield high-purity this compound |
Conclusion
The described two-step synthesis, beginning with a Grignard reaction to form 15-Nonacosanone followed by its reduction with sodium borohydride, provides a reliable and efficient pathway to high-purity this compound. By understanding the causality behind each step—from the necessity of anhydrous conditions to the controlled addition of reagents—researchers can confidently execute this synthesis. This protocol is designed to be self-validating, with clear checkpoints and purification steps, empowering scientists in their research and development endeavors.
References
-
Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]
-
Wotal, A. C., & Weix, D. J. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. Organic Letters, 14(5), 1363–1365. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of ketones from carboxylic acids. [Diagram]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
-
OpenStax. (2023). Alcohols from Carbonyl Compounds: Reduction. In Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch15: Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Goossen, L. J., & Melzer, A. (2001). A new practical ketone synthesis directly from carboxylic acids: first application of coupling reagents in palladium catalysis. Chemical Communications, (20), 2064-2065. Available from: [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
ScienceMadness.org. (2010). Synthesis of longer chain tertiary alcohols. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). The Grignard Reaction | Synthesis of Alcohols [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of (S)-Nonacosan-10-ol, the Major Component of Tubular Plant Wax Crystals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Application Note & Protocol: Quantitative Analysis of 15-Nonacosanol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a comprehensive guide for the identification and quantification of 15-Nonacosanol, a long-chain fatty alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Due to the low volatility and high polarity of this compound, a critical derivatization step is required to convert the molecule into a more "GC-amenable" form.[2] This protocol details a robust trimethylsilylation (TMS) procedure, optimized GC-MS instrument parameters, and expected mass spectral fragmentation patterns for confident analysis. The methodologies described herein are intended for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound (C₂₉H₆₀O) is a long-chain saturated fatty alcohol found in various natural sources like plant waxes.[1][] Members of the policosanol family, including this compound, are actively researched for their potential health benefits, such as lipid regulation and neuroprotective effects.[] Accurate and sensitive quantification of these compounds is essential for quality control in nutraceuticals, metabolic studies, and pharmaceutical research.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds.[4][5] However, the direct analysis of long-chain alcohols like this compound is challenging due to their low volatility and the presence of a polar hydroxyl (-OH) group, which can cause poor peak shape and low sensitivity in GC systems.[2] To overcome these limitations, a derivatization step is necessary.[2] Silylation is the most common and effective method, where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[6][7] This process increases the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[2][6]
This application note provides a step-by-step protocol for the analysis of this compound, focusing on trimethylsilylation followed by GC-MS analysis.
Principle of the Method
The overall workflow involves two main stages: chemical derivatization and instrumental analysis.
-
Derivatization (Silylation): The sample containing this compound is reacted with a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS). This reaction (Figure 1) replaces the polar hydrogen on the hydroxyl group with a TMS group, forming the more volatile and thermally stable 15-(trimethylsilyloxy)nonacosane derivative.
Figure 1: Silylation of this compound with BSTFA. C₂₇H₅₅-CH(OH)-CH₃ + (CF₃CON(Si(CH₃)₃)₂) → C₂₇H₅₅-CH(O-Si(CH₃)₃)-CH₃ + Byproducts
-
GC-MS Analysis: The derivatized sample is injected into the GC, where the TMS-ether of this compound is separated from other components on a capillary column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the analyte, while the chromatographic peak area allows for quantification.
Experimental Protocol
Materials and Reagents
-
This compound standard (Purity ≥98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (Anhydrous)
-
Hexane or Toluene (GC Grade)
-
2 mL GC Vials with PTFE-lined caps
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of Hexane or Toluene in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the same solvent.
Derivatization Protocol
-
Pipette 100 µL of each working standard solution (and sample extract) into a clean 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove all solvent before adding the derivatization reagent.
-
To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[8]
-
Securely cap the vial and vortex briefly to ensure the residue is fully dissolved.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[6]
-
After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Instrumentation and Operating Conditions
The following table outlines the recommended starting parameters for a standard GC-MS system. These may need to be optimized for specific instruments.
Table 1: GC-MS Operating Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph (GC) | ||
| Injection Port | Splitless (0.75 min), 300°C | Ensures quantitative transfer of the high-boiling point analyte onto the column. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min[9] | Inert gas providing good chromatographic efficiency. |
| Column | DB-5ms, HP-5ms, or equivalent (30m x 0.25mm, 0.25µm film) | A non-polar column separates compounds primarily by boiling point, ideal for this analysis.[9][10] |
| Oven Program | Initial: 150°C (hold 2 min) | Starts below the boiling point of the solvent. |
| Ramp 1: 15°C/min to 320°C | A controlled ramp ensures good separation from other potential components. | |
| Hold: 10 min at 320°C | Ensures the high-boiling point analyte elutes completely. | |
| Mass Spectrometer (MS) | ||
| Ion Source Temp. | 230°C[9] | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150°C[9] | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Industry standard for generating comparable mass spectra and utilizing libraries like NIST. |
| Mass Scan Range | 50 - 600 m/z | Covers the expected molecular ion and key fragment ions. |
| Solvent Delay | 5 min | Prevents the high concentration of solvent and derivatizing reagent from damaging the detector filament. |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample preparation to final data interpretation.
Caption: Workflow for GC-MS analysis of this compound.
Expected Results and Data Interpretation
Chromatogram
The TMS-derivatized this compound is a high molecular weight compound and will have a relatively long retention time under the specified conditions. A sharp, symmetrical peak should be observed.
Mass Spectrum
The molecular weight of underivatized this compound is 424.8 g/mol .[1] After derivatization with a TMS group (replaces H with Si(CH₃)₃), the molecular weight increases to approximately 496.9 g/mol .
In Electron Ionization (EI-MS), the molecular ion peak (M⁺) for long-chain alcohols and their TMS derivatives is often weak or absent.[11][12] The fragmentation pattern is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the carbon bearing the oxygen.[11] This is the most diagnostic feature for determining the position of the original hydroxyl group.
For 15-(trimethylsilyloxy)nonacosane, alpha-cleavage can occur on either side of C-15:
-
Cleavage between C14 and C15: This yields a fragment containing the C15-C29 chain. [CH₃(CH₂)₁₃-CH-O-TMS]⁺
-
Cleavage between C15 and C16: This yields a fragment containing the C1-C15 chain. [CH₃(CH₂)₁₃-CH-O-TMS]⁺
Since the two alkyl chains attached to C-15 are identical (both are 14 carbons long), these two cleavage events will produce the same major diagnostic ion.
Table 2: Expected Key Fragment Ions for TMS-derivatized this compound
| m/z Value | Identity | Significance |
|---|---|---|
| 341 | [CH(O-TMS)(C₁₄H₂₉)]⁺ | Base Peak / Diagnostic Ion. Formed by alpha-cleavage. Its presence is key to confirming the C-15 position of the hydroxyl group. |
| 73 | [Si(CH₃)₃]⁺ | Characteristic ion for TMS derivatives. |
| M-15 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety, often observed. |
| M-18 | [M - H₂O]⁺ | Loss of water is a common fragmentation for underivatized alcohols but is less prominent after silylation.[13] |
The presence of a strong peak at m/z 341 is the primary indicator for identifying this compound in its derivatized form. Analysis of the full spectrum and comparison with a known standard is essential for definitive confirmation.
Conclusion
The protocol described provides a reliable and robust method for the derivatization and subsequent GC-MS analysis of this compound. The key to successful analysis lies in the complete silylation of the alcohol, which significantly improves its chromatographic behavior. The predictable alpha-cleavage in the mass spectrometer provides a definitive means of structural confirmation. This application note serves as a foundational guide that can be adapted for the analysis of other long-chain fatty alcohols in various sample matrices.
References
-
Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0033180). Retrieved from [Link]
-
Villa, J. A., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]
-
Adis International. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]
-
Dascalu, C. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
Journal of Food Science and Technology. (n.d.). Technical paper Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Retrieved from [Link]
-
UPB Scientific Bulletin. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. Retrieved from [Link]
-
ResearchGate. (n.d.). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Retrieved from [Link]
-
PubChemLite. (2026). This compound (C29H60O). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18459409, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75997, 15-Nonacosanone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
Slideshare. (n.d.). Fragmentation of different functional groups. Retrieved from [Link]
-
ResearchGate. (2024). GC/MS profiling of microalgal Ethanolic and methanolic Extracts?. Retrieved from [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
-
Semantic Scholar. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. Retrieved from [Link]
-
GSC Online Press. (2024). GC-MS analysis, pharmaceutical and industrial significance of phytochemicals present in Annona muricata from Eziobodo, Imo State. Retrieved from [Link]
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High-performance liquid chromatography (HPLC) for 15-Nonacosanol purification.
An Application Note and Protocol for the Purification of 15-Nonacosanol using High-Performance Liquid Chromatography (HPLC)
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust methodology for the purification of this compound, a C29 long-chain aliphatic alcohol, using High-Performance Liquid Chromatography (HPLC). Due to its non-polar nature and lack of a significant UV chromophore, traditional HPLC with UV detection is ineffective. This note presents a validated protocol employing Reversed-Phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD), a universal detection method ideal for non-volatile, non-chromophoric analytes. We provide detailed, step-by-step protocols for both analytical method development and preparative-scale purification, complete with explanations of the scientific rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to isolate and purify this compound and other similar long-chain alcohols with high purity.
Introduction and Scientific Principle
This compound (C₂₉H₆₀O) is a long-chain fatty alcohol belonging to the policosanol family, compounds often found in plant waxes.[1][] Its structure is characterized by a long, 29-carbon aliphatic chain, rendering the molecule highly hydrophobic and soluble in organic solvents like chloroform and dichloromethane, but virtually insoluble in water.[3][4] A significant analytical challenge in the purification of this compound is its chemical structure; it lacks a chromophore, meaning it does not absorb light in the UV-Visible range, making detection by standard UV-Vis detectors impractical.[5]
To overcome this, the method described herein is built on two core principles:
-
Reversed-Phase Chromatography (RPC): Given the highly non-polar (hydrophobic) nature of this compound, RPC is the logical choice for separation. The analyte will strongly interact with a non-polar stationary phase (e.g., C18) and will be eluted by a mobile phase of high organic solvent composition. This allows for separation from more polar or less hydrophobic impurities.
-
Evaporative Light Scattering Detection (ELSD): This universal detection technique is independent of the analyte's optical properties. The ELSD works by nebulizing the column effluent into fine droplets, evaporating the mobile phase in a heated drift tube to leave behind solid analyte particles, and then measuring the amount of light scattered by these particles in a detection chamber.[6][7] The response is proportional to the mass of the analyte, making it an ideal choice for quantifying compounds like this compound.
This guide will first establish an optimized analytical method to achieve baseline separation and then detail the scale-up process for preparative purification to isolate the compound of interest.
Experimental Workflow and Logic
The purification strategy follows a logical progression from small-scale method development to large-scale isolation and final purity verification. This ensures an efficient and successful preparative campaign.
Caption: Overall workflow for HPLC purification of this compound.
Instrumentation, Reagents, and Consumables
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector with a large loop), column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Analytical Column: C18 Reversed-Phase Column (e.g., 5 µm particle size, 150 mm x 4.6 mm).
-
Preparative Column: C18 Reversed-Phase Column with matching chemistry (e.g., 10 µm particle size, 250 mm x 20 mm).
-
Solvents: HPLC-grade Acetonitrile (ACN), Isopropanol (IPA), Chloroform, and ultrapure water.
-
Sample: this compound crude material or standard (Purity >98% for standard).[3]
-
Glassware: Volumetric flasks, vials, and fraction collection tubes.
Detailed Protocols
Protocol 1: Analytical Method Development
Causality: The goal of this phase is to find the optimal conditions for separating this compound from any impurities on a small, fast, and efficient analytical column. This conserves sample and solvent while establishing the retention time and resolution needed for the preparative scale-up.
Step-by-Step Methodology:
-
Standard Preparation:
-
Accurately weigh and dissolve this compound standard in a suitable solvent to create a 1 mg/mL stock solution. A 50:50 (v/v) mixture of Chloroform:Isopropanol is a good starting point due to the analyte's high solubility in chlorinated solvents and the miscibility of IPA with the mobile phase.[3]
-
Filter the standard solution through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC System and Column Setup:
-
Install the C18 analytical column (150 mm x 4.6 mm, 5 µm) into the column oven.
-
Set the column oven temperature to 40 °C. Elevated temperatures lower mobile phase viscosity and can improve peak shape for long-chain molecules.
-
Equilibrate the entire system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved on the ELSD.
-
-
Mobile Phase and Gradient Program:
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile. Rationale: Isopropanol is an excellent solvent for long-chain alcohols, while acetonitrile helps to reduce viscosity and maintain low backpressure.
-
Gradient Program:
-
Time (min) | Flow (mL/min) | %B
-
--- | --- | ---
-
0.0 | 1.0 | 85
-
15.0 | 1.0 | 100
-
20.0 | 1.0 | 100
-
20.1 | 1.0 | 85
-
25.0 | 1.0 | 85
-
-
Inject 10 µL of the 1 mg/mL standard.
-
-
ELSD Parameter Optimization:
-
Drift Tube Temperature: Start at 50 °C. The goal is to evaporate the mobile phase without volatilizing the analyte. Adjust in 5 °C increments to maximize signal-to-noise.
-
Nebulizer Gas (Nitrogen) Pressure: Start at 3.0 bar. Adjust as needed to ensure stable nebulization.
-
Self-Validation: The optimal parameters will yield the sharpest, most intense peak for this compound with minimal baseline noise.
-
Protocol 2: Preparative Scale-Up and Purification
Causality: This protocol scales the optimized analytical method to a larger column to process more material and isolate the target compound. The key is to maintain the resolution achieved in the analytical run while maximizing throughput.
Caption: Logic for scaling up an HPLC method from analytical to preparative.
Step-by-Step Methodology:
-
System and Column Changeover:
-
Install the preparative C18 column (e.g., 250 mm x 20 mm, 10 µm).
-
Connect the appropriate larger diameter tubing to minimize backpressure.
-
-
Scale-Up Calculations:
-
Flow Rate: The flow rate must be increased to maintain the same linear velocity as the analytical method. Use the formula:
-
F₂ = F₁ × (d₂ / d₁)²
-
Where F₁ and d₁ are the analytical flow rate and column diameter, and F₂ and d₂ are the preparative flow rate and diameter.
-
Example: F₂ = 1.0 mL/min × (20 mm / 4.6 mm)² ≈ 18.9 mL/min.
-
-
Gradient Time: The duration of each step in the gradient should be proportionally increased to match the larger column volume and flow rate, ensuring the same number of column volumes of mobile phase are used per step.
-
Sample Loading: Prepare a high-concentration sample of the crude this compound (e.g., 20-50 mg/mL) in the mildest possible solvent (e.g., pure Isopropanol or Chloroform). The maximum loading mass will depend on the column and separation difficulty and should be determined empirically by making progressively larger injections until resolution degrades.
-
-
Preparative Run and Fraction Collection:
-
Equilibrate the preparative column with the scaled flow rate and initial mobile phase conditions.
-
Inject the high-concentration crude sample.
-
Begin collecting fractions shortly before the expected retention time of this compound (as determined in the analytical run) and continue until the peak has fully eluted. Use a fraction collector for automation or collect manually in timed intervals.
-
Protocol 3: Purity Verification of Collected Fractions
Causality: This final step validates the success of the purification. By re-analyzing the collected fractions on the original analytical method, we can confirm the purity of the isolated this compound and decide which fractions to pool for the final product.
-
Take a small aliquot (e.g., 10-20 µL) from each collected fraction.
-
Dilute the aliquot with the mobile phase if necessary.
-
Inject each sample onto the original analytical HPLC system using the method from Protocol 1.
-
Analyze the resulting chromatograms. Fractions showing a single peak at the correct retention time with a purity of >98% (by peak area normalization) are considered pure.
-
Pool the pure fractions together.
-
Remove the solvent using a rotary evaporator or nitrogen stream to yield the final purified solid this compound.
Summary of Method Parameters
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 20 mm, 10 µm |
| Mobile Phase A | Ultrapure Water | Ultrapure Water |
| Mobile Phase B | 90:10 IPA:ACN | 90:10 IPA:ACN |
| Flow Rate | 1.0 mL/min | ~18.9 mL/min (Scaled) |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 10 µL | 1-5 mL (Load Dependent) |
| Detector | ELSD | ELSD (with flow splitter if needed) |
| ELSD Temp. | 50 °C (Optimized) | 50 °C (Optimized) |
| ELSD Gas | 3.0 Bar (Optimized) | 3.0 Bar (Optimized) |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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BioCrick. (n.d.). This compound | CAS:2764-81-0. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Cyberlipid. (n.d.). Fatty alcohol analysis. Retrieved from [Link]
- Wood, R., & Snyder, F. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols.
-
Oxford Academic. (n.d.). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Retrieved from [Link]
-
PubMed. (2023, September 20). An innovative method for the extraction and HPLC analysis of bioactive policosanols from non-psychoactive Cannabis sativa L. Retrieved from [Link]
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-
MATEC Web of Conferences. (n.d.). Policosanol extraction from beeswax and improvement of the purity. Retrieved from [Link]
-
IRIS. (2023, June 24). An innovative method for the extraction and HPLC analysis of bioactive policosanols from non-psychoactive Cannabis sativa L. Retrieved from [Link]
-
International Science Community Association. (2013, December 18). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. Retrieved from [Link]
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Application Notes and Protocols: 15-Nonacosanol as a Novel Biomarker in Metabolic Studies
Abstract
This technical guide provides a comprehensive overview of the rationale, application, and analytical protocols for utilizing 15-Nonacosanol as a potential biomarker in metabolic research. This compound, a C29 very-long-chain fatty alcohol (VLCFA), is a constituent of naturally occurring policosanols, which have demonstrated significant lipid-modulating and anti-inflammatory properties.[][2] This document outlines the scientific basis for its use as a biomarker, detailed methodologies for its extraction and quantification from biological matrices, and its putative role in metabolic pathways. These notes are intended for researchers, scientists, and drug development professionals engaged in the study of metabolic syndrome, cardiovascular disease, and related disorders.
Introduction: The Rationale for this compound as a Metabolic Biomarker
Metabolic syndrome is a constellation of conditions including central obesity, hypertension, dyslipidemia, and insulin resistance, which collectively increase the risk of cardiovascular disease and type 2 diabetes.[3][4] The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and monitoring therapeutic interventions.[5] Very-long-chain fatty alcohols (VLCFAs), such as this compound, are emerging as significant players in metabolic regulation.
This compound is a key component of policosanol, a mixture of high-molecular-weight primary aliphatic alcohols isolated from sources like sugarcane and beeswax.[] Numerous studies have highlighted the beneficial effects of policosanol mixtures in improving lipid profiles, including reducing low-density lipoprotein (LDL) cholesterol and increasing high-density lipoprotein (HDL) cholesterol.[2][6] Furthermore, these compounds have been noted for their anti-inflammatory and antioxidant properties.[] Given that dyslipidemia and inflammation are central to the pathophysiology of metabolic syndrome, the quantification of specific VLCFAs like this compound in biological samples presents a promising avenue for biomarker discovery.
This guide provides the foundational knowledge and practical protocols to empower researchers to investigate the role of this compound in metabolic health and disease.
Scientific Background: Metabolism and Biological Activity
The Fatty Alcohol Cycle
Very-long-chain fatty alcohols are metabolized through a "fatty alcohol cycle," which involves the interconversion of fatty alcohols, fatty aldehydes, and fatty acids. This cycle is crucial for the synthesis and degradation of complex lipids and is implicated in various metabolic processes. The putative metabolic fate of this compound is depicted in the following pathway:
Caption: Putative metabolic pathway of this compound.
Biological Significance
The biological activities of this compound are thought to be linked to its influence on lipid metabolism and inflammatory signaling pathways. As a component of policosanol, it may contribute to the regulation of hepatic cholesterol synthesis and enhance the catabolism of LDL cholesterol.[] Its antioxidant properties may help to mitigate oxidative stress, a key contributor to the pathogenesis of metabolic syndrome.[]
Analytical Protocols for this compound Quantification
Accurate and precise quantification of this compound in biological matrices such as plasma or serum is paramount for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive technique for this purpose.
Workflow for Sample Analysis
The overall workflow for the analysis of this compound from biological samples is outlined below:
Caption: Experimental workflow for this compound analysis.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Deuterated this compound (e.g., this compound-d4) as internal standard
-
Hexane, HPLC grade
-
Ethanol, HPLC grade
-
Potassium hydroxide (KOH)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
-
Glassware: screw-cap test tubes, pipettes, autosampler vials
Protocol for Extraction and Derivatization of this compound from Plasma/Serum
This protocol is adapted from established methods for the analysis of long-chain fatty alcohols.[7][8]
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To a 10 mL glass screw-cap tube, add 500 µL of plasma/serum.
-
Spike the sample with a known concentration of deuterated this compound internal standard (e.g., 100 ng).
-
-
Saponification and Extraction:
-
Add 2 mL of 12% (w/v) ethanolic KOH to the sample tube.
-
Vortex thoroughly and incubate at 60°C for 1.5 hours to hydrolyze any esterified forms.
-
After cooling to room temperature, add 2 mL of deionized water.
-
Extract the unsaponifiable lipids by adding 5 mL of hexane, vortexing for 2 minutes, and centrifuging at 2000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction step twice more, pooling the hexane layers.
-
Wash the pooled hexane extract with 5 mL of an ethanol/water (1:1, v/v) solution.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.
-
Cool to room temperature and transfer the derivatized sample to a GC-MS autosampler vial.
-
GC-MS Instrumentation and Parameters
The following table provides typical GC-MS parameters for the analysis of this compound-TMS ether.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 150°C, hold 1 min; Ramp: 10°C/min to 320°C; Hold: 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined empirically based on fragmentation of this compound-TMS and its deuterated standard |
Data Analysis and Interpretation
Quantification is achieved by constructing a calibration curve using known concentrations of this compound standard, each spiked with the same amount of internal standard. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in unknown samples is then determined from this calibration curve.
Clinical and Research Applications
The developed assay can be applied to various research and clinical settings:
-
Epidemiological Studies: To investigate the association between plasma/serum this compound levels and the prevalence of metabolic syndrome and cardiovascular disease.
-
Clinical Trials: To monitor the effects of dietary interventions or pharmacological agents on this compound levels and metabolic parameters.
-
Nutritional Research: To assess the bioavailability and metabolism of this compound from different dietary sources.
Conclusion
This compound holds promise as a novel biomarker for metabolic health, reflecting both dietary intake of beneficial VLCFAs and endogenous lipid metabolism. The protocols outlined in this guide provide a robust framework for its accurate quantification, enabling further research into its clinical utility. As our understanding of the intricate roles of VLCFAs in metabolic regulation grows, the measurement of individual species like this compound will become increasingly valuable in the pursuit of personalized medicine and preventative healthcare.
References
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LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
- Mani, I., Iacoviello, L., & de Gaetano, G. (2019).
- Lagerstedt, S. A., & Hinther, A. (2014). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability.
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Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0033180). Retrieved from [Link]
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Taiyo Nippon Sanso Corporation. (2020). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Retrieved from [Link]
- Kim, J., & Lee, J. (2022). Useful Biomarkers of Metabolic Syndrome. Metabolites, 12(11), 1105.
- van Duynhoven, J., Vaughan, E. E., & van Smeden, J. (2017). Metabolic fate of polyphenols in the human superorganism. Current Opinion in Biotechnology, 44, 59-66.
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Prieto, I. (2024). Research Using NMR Uncovers New Biomarkers of Metabolic Syndrome. Retrieved from [Link]
- Keech, A. C., Jenkins, A. J., & Molloy, M. P. (2023). Optimised plasma sample preparation and LC-MS analysis to facilitate large-scale clinical proteomics. Proteomics.
- Toj, S. (2023). Advances in Biomarkers for Metabolic Syndrome: Improving Diagnosis, Risk Assessment, and Management. Journal of Molecular Biomarkers & Diagnosis, 14(1), 1-2.
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Cyberlipid. (n.d.). Fatty alcohol analysis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Li, L., & Li, X. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 689.
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- Gebre, A., & Berhe, G. (2022). A Review of the Effects of Policosanol on Metabolic Syndrome.
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- Lewis, K. A., Stroebel, B. M., Kanaya, A. M., Aouizerat, B., Longoria, K. D., & Flowers, E. (2025). Metabolomic Signatures in Adults with Metabolic Syndrome Indicate Preclinical Disruptions in Pathways Associated with High-Density Lipoprotein Cholesterol, Sugar Alcohols. Metabolites, 15(2), 147.
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- Hirayama, H., & Yamada, T. (2019). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences, 211, 04003.
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Application Notes and Protocols for Investigating 15-Nonacosanol as a Potential Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of 15-Nonacosanol in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A common pathological hallmark of these devastating disorders is the progressive loss of neuronal structure and function, often underpinned by oxidative stress, neuroinflammation, and apoptosis.[1][2] The development of effective neuroprotective agents that can mitigate these cellular insults is a critical focus of modern drug discovery.
This compound, a 29-carbon long-chain fatty alcohol found in various plant waxes, cereals, and sugarcane, has emerged as a promising candidate for neuroprotective agent development.[] While direct experimental evidence for its neuroprotective effects is in its nascent stages, its reported antioxidant and anti-inflammatory properties provide a strong rationale for its investigation.[][4] This document provides a comprehensive guide for researchers to explore the neuroprotective potential of this compound, detailing its proposed mechanisms of action and providing robust protocols for its in vitro and in vivo evaluation.
Proposed Mechanisms of Neuroprotection
Based on the known biological activities of long-chain fatty alcohols and related natural compounds, this compound is hypothesized to exert its neuroprotective effects through a multi-faceted approach:
-
Antioxidant Activity: this compound may directly scavenge reactive oxygen species (ROS) or enhance the expression of endogenous antioxidant enzymes, thereby mitigating oxidative damage to neurons.[][4]
-
Anti-inflammatory Effects: The compound may modulate inflammatory pathways within the central nervous system, reducing the production of pro-inflammatory cytokines and mitigating microglia-mediated neurotoxicity.[]
-
Membrane Stabilization: As a long-chain fatty alcohol, this compound could potentially integrate into neuronal membranes, altering their fluidity and enhancing their resistance to oxidative stress and other insults.
-
Modulation of Signaling Pathways: It may influence key intracellular signaling cascades involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.[5]
The following experimental protocols are designed to systematically investigate these proposed mechanisms.
Experimental Protocols
PART 1: In Vitro Evaluation of Neuroprotective Effects
1.1. Preparation of this compound for In Vitro Studies
The hydrophobic nature of this compound necessitates careful preparation for use in aqueous cell culture media.
Materials:
-
This compound (purity >98%)[6]
-
Dimethyl sulfoxide (DMSO), cell culture grade[6]
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Heated water bath or incubator
Protocol:
-
Stock Solution Preparation (10 mM): a. Aseptically weigh out a precise amount of this compound. b. Dissolve the compound in cell culture grade DMSO to create a 10 mM stock solution. For example, dissolve 4.25 mg of this compound (MW: 424.8 g/mol ) in 1 mL of DMSO. c. Gently warm the solution to 37°C and vortex thoroughly to ensure complete dissolution.[6] d. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution. b. Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). c. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.
1.2. In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death
This protocol utilizes a human neuroblastoma cell line (SH-SY5Y) to model oxidative stress, a key contributor to neurodegeneration.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit for cell viability
-
Reactive Oxygen Species (ROS) detection kit (e.g., DCFDA/H2DCFDA)
-
Caspase-3/7 activity assay kit for apoptosis assessment
Protocol:
-
Cell Seeding: a. Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency. b. Trypsinize and seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well. c. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
-
Treatment: a. After 24 hours, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1-50 µM). b. Incubate for 24 hours (pretreatment period).
-
Induction of Oxidative Stress: a. Following the pretreatment, expose the cells to an oxidative stressor. For example, add H₂O₂ to a final concentration of 100 µM or 6-OHDA to a final concentration of 50 µM. b. Include a control group (no stressor) and a vehicle control group (DMSO + stressor). c. Incubate for an additional 24 hours.
-
Assessment of Neuroprotection: a. Cell Viability (MTT Assay): Measure the viability of the cells according to the manufacturer's protocol for the MTT assay kit. Increased cell viability in the this compound treated groups compared to the vehicle control indicates a neuroprotective effect. b. ROS Production: Quantify intracellular ROS levels using a fluorescent probe like DCFDA. A reduction in ROS levels in the presence of this compound suggests antioxidant activity. c. Apoptosis: Measure the activity of caspase-3/7, key executioner caspases in the apoptotic pathway, using a luminescent or fluorescent assay kit. A decrease in caspase activity would indicate an anti-apoptotic effect.
Data Presentation:
| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (Fold Change) | Caspase-3/7 Activity (Fold Change) |
| Control (No Stressor) | 100 | 1.0 | 1.0 |
| Vehicle + Stressor | 50 ± 5 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| 1 µM this compound + Stressor | 60 ± 6 | 3.0 ± 0.3 | 3.5 ± 0.4 |
| 10 µM this compound + Stressor | 75 ± 7 | 2.2 ± 0.2 | 2.5 ± 0.3 |
| 50 µM this compound + Stressor | 85 ± 8 | 1.5 ± 0.1 | 1.8 ± 0.2 |
Visualization of Experimental Workflow:
Caption: In vitro workflow for assessing the neuroprotective effects of this compound.
PART 2: In Vivo Evaluation in an Animal Model of Neurodegeneration
2.1. Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation
This model is relevant for studying the anti-inflammatory properties of this compound in the brain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., corn oil or a suitable lipid emulsion)
-
Stereotaxic apparatus for intracranial injections
-
Behavioral testing equipment (e.g., Morris water maze for memory assessment)
-
Reagents for immunohistochemistry (e.g., antibodies against Iba1 for microglia and GFAP for astrocytes)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β)
Protocol:
-
Animal Acclimation and Grouping: a. Acclimate mice to the housing conditions for at least one week before the experiment. b. Randomly divide the animals into four groups: i. Sham (Vehicle injection) ii. LPS + Vehicle iii. LPS + this compound (low dose) iv. LPS + this compound (high dose)
-
This compound Administration: a. Prepare a suspension of this compound in a suitable vehicle. b. Administer this compound or vehicle via oral gavage daily for 14 consecutive days.
-
Induction of Neuroinflammation: a. On day 15, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
Behavioral Assessment: a. From day 16 to day 20, conduct behavioral tests to assess cognitive function. The Morris water maze is a standard test for learning and memory.
-
Tissue Collection and Analysis: a. On day 21, euthanize the animals and collect brain tissue. b. Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining with antibodies against Iba1 (a marker for activated microglia) and GFAP (a marker for reactive astrocytes). Reduced staining in the this compound treated groups would indicate an anti-inflammatory effect. c. Cytokine Measurement: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA kits. A decrease in cytokine levels would further support the anti-inflammatory properties of this compound.
Visualization of Signaling Pathway:
Caption: Proposed neuroprotective mechanism of this compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial investigation of this compound as a potential neuroprotective agent. The proposed in vitro and in vivo experiments will help to elucidate its mechanisms of action and establish a foundation for further preclinical development. Future studies should aim to explore its efficacy in other animal models of neurodegenerative diseases, investigate its pharmacokinetic and pharmacodynamic properties, and identify its specific molecular targets. The exploration of natural compounds like this compound holds significant promise for the development of novel therapies to combat the growing burden of neurodegenerative disorders.
References
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BioCrick. This compound | CAS:2764-81-0 | High Purity | Manufacturer. Available from: [Link]
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MDPI. Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. (2021). Available from: [Link]
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MDPI. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. (2021). Available from: [Link]
-
MDPI. Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. (2021). Available from: [Link]
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PubMed Central (PMC). Improving Effect of the Policosanol from Ericerus pela Wax on Learning and Memory Impairment Caused by Scopolamine in Mice. (2020). Available from: [Link]
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PubMed Central (PMC). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. (2008). Available from: [Link]
-
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-
PubMed. Neurotrophic effect of naturally occurring long-chain fatty alcohols on cultured CNS neurons. (1987). Available from: [Link]
-
PubMed Central (PMC). Natural Fatty Acid Guards against Brain Endothelial Cell Death and Microvascular Pathology following Ischemic Insult in the Presence of Acute Hyperglycemia. (2023). Available from: [Link]
-
PubMed. Effects of prenatal ethanol and long-chain n-3 fatty acid supplementation on development in mice. 1. Body and brain growth, sensorimotor development, and water T-maze reversal learning. (1993). Available from: [Link]
-
ResearchGate. The Neuroprotective Effects of Policosanol on Learning and Memory Impairment in a Male Rat Model of Alzheimer's Disease. (2021). Available from: [Link]
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PubMed Central (PMC). Neurodegeneration in an animal model of Parkinson's disease is exacerbated by a high-fat diet. (2010). Available from: [Link]
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PubMed. Neurodegeneration in an animal model of Parkinson's disease is exacerbated by a high-fat diet. (2010). Available from: [Link]
-
PubMed Central (PMC). Chronic ethanol exposure combined with high fat diet up-regulates P2X7 receptors that parallels neuroinflammation and neuronal loss in C57BL/6J mice. (2015). Available from: [Link]
-
PubMed Central (PMC). Alcohol and the Brain: Neuronal Molecular Targets, Synapses, and Circuits. (2017). Available from: [Link]
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MDPI. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024). Available from: [Link]
-
PubMed Central (PMC). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2023). Available from: [Link]
-
National Institutes of Health (NIH). Improvement of Cell Culture Methods for the Successful Generation of Human Keratinocyte Primary Cell Cultures Using EGF-Loaded Nanostructured Lipid Carriers. (2021). Available from: [Link]
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-
Duke University. Human Skin Explant Preparation and Culture. (2022). Available from: [Link]
-
MDPI. Protective Effects of Some Grapevine Polyphenols against Naturally Occurring Neuronal Death. (2019). Available from: [Link]
-
Sci-Hub. Available from: [Link]
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Application Notes & Protocols: The Role of 15-Nonacosanol in Elucidating Plant-Insect Interactions
Introduction: The Waxy Frontier of Plant-Insect Communication
The epicuticular wax layer of terrestrial plants represents a critical interface between the plant and its environment. This hydrophobic shield is not merely a passive barrier against water loss and UV radiation, but an active participant in a complex chemical dialogue with the surrounding ecosystem. Comprising a rich matrix of very-long-chain fatty acids and their derivatives—including alkanes, aldehydes, ketones, and alcohols—this waxy layer is a primary source of chemical cues that mediate interactions with insect herbivores and pollinators.
Among the myriad of compounds present in plant waxes, long-chain secondary alcohols have garnered significant interest for their role in influencing insect behavior. 15-Nonacosanol, a 29-carbon secondary alcohol, is a representative of this class of compounds. Found in the waxes of various plants, its specific functions in mediating interactions with insects are a growing area of research.[1] This guide provides a comprehensive overview of the methodologies and protocols for investigating the role of this compound as a model compound for studying how plant surface lipids modulate insect behavior, from feeding to oviposition.
These application notes are designed for researchers in chemical ecology, entomology, and plant sciences, as well as professionals in the development of novel crop protection strategies. We will delve into the theoretical underpinnings of plant-insect chemical communication, followed by detailed, field-proven protocols for the extraction, analysis, and bioassay of this compound and related compounds.
Part 1: The Chemical Ecology of this compound
Biosynthesis and Deposition of this compound
This compound is a secondary alcohol derived from the very-long-chain fatty acid (VLCFA) biosynthetic pathway in the epidermal cells of plants. The precursor, nonacosane, is a C29 alkane that is a common component of plant waxes. The biosynthesis of nonacosane itself begins with the elongation of C16-C18 fatty acids in the endoplasmic reticulum. The C29 alkane is then hydroxylated at the 15th carbon position to form this compound. This process is catalyzed by specific enzymes, likely belonging to the cytochrome P450 superfamily, which are known to be involved in the modification of wax components.
The final composition of the epicuticular wax, including the relative abundance of this compound, is genetically determined but can also be influenced by environmental factors such as drought, temperature, and light intensity. These compounds are then transported to the plant surface, where they self-assemble into crystalline structures that contribute to the micro-topography of the cuticle.
Diagram 1: Simplified Biosynthetic Pathway of this compound
Caption: Simplified pathway from fatty acyl-CoAs to this compound.
Putative Roles in Plant-Insect Interactions
The presence of this compound and other long-chain alcohols on the plant surface can influence insect behavior in several ways:
-
Feeding Deterrence/Stimulation: The taste and texture of the wax layer can act as a feeding deterrent or, in some cases, a stimulant for specialist herbivores. The chain length and functional groups of wax components are critical in this recognition.
-
Oviposition Cues: For many female insects, the chemical composition of the plant surface is a key determinant for selecting a suitable site to lay their eggs. Specific compounds can act as oviposition stimulants or deterrents.
-
Kairomonal Signals: Herbivorous insects may use compounds like this compound as kairomones—chemical cues that benefit the receiver—to locate and identify host plants.
-
Physical Barrier: The crystalline structure of waxes can present a physical challenge to small insects, affecting their movement and attachment to the plant surface.
Part 2: Experimental Protocols
Extraction and Analysis of Epicuticular Waxes
Rationale: To study the role of this compound, it must first be accurately extracted and quantified from the plant surface. The following protocol is optimized for the recovery of long-chain alcohols and other wax components.
Protocol 2.1.1: Solvent Extraction of Epicuticular Waxes
-
Plant Material: Collect fresh, undamaged leaves or other aerial parts of the plant of interest. For quantitative analysis, it is crucial to record the fresh weight and surface area of the sampled tissue.
-
Solvent Selection: Use a non-polar solvent such as chloroform or hexane. Chloroform is generally effective for a broad range of wax components.
-
Extraction: Briefly immerse the plant material in the solvent (e.g., 30-60 seconds). Prolonged immersion can lead to the extraction of intracellular lipids, which will contaminate the epicuticular wax sample. Perform the extraction in a glass beaker with gentle agitation.
-
Internal Standard: Add an internal standard to the solvent extract for accurate quantification. For the analysis of long-chain alcohols, a suitable internal standard would be a C30 or C32 primary alcohol, which is unlikely to be present in the plant wax.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas. Avoid high temperatures, which can degrade some wax components.
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl group of this compound and other alcohols must be derivatized to increase their volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Add the derivatizing agent to the dried wax extract and heat at 70°C for 30 minutes.
Protocol 2.1.2: GC-MS Analysis of Wax Components
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of non-polar compounds (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized wax extract into the GC inlet.
-
GC Program:
-
Initial oven temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 15°C/minute.
-
Ramp 2: Increase to 320°C at a rate of 5°C/minute.
-
Hold at 320°C for 15 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: Scan from m/z 50 to 800.
-
-
Compound Identification: Identify this compound and other compounds by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST).
Diagram 2: Workflow for Wax Extraction and Analysis
Caption: Workflow from plant material to chemical analysis of waxes.
Insect Behavior Bioassays
Rationale: Once this compound has been identified and quantified, its effect on insect behavior can be tested through a series of controlled bioassays.
Protocol 2.2.1: No-Choice Feeding Assay
-
Test Arenas: Use Petri dishes lined with moistened filter paper to maintain humidity.
-
Artificial Diet: Prepare a standard artificial diet for the insect species being tested.
-
Treatment: Incorporate this compound into the artificial diet at various concentrations. A control diet should be prepared with the solvent used to dissolve the this compound.
-
Insect Introduction: Place a single insect larva or adult in each Petri dish.
-
Data Collection: After a set period (e.g., 24-48 hours), measure the amount of diet consumed. This can be done by weighing the diet before and after the experiment.
-
Analysis: Compare the consumption of the treated diet to the control diet to determine if this compound has a feeding deterrent or stimulant effect.
Protocol 2.2.2: Dual-Choice Oviposition Preference Assay
-
Test Cages: Use mesh cages large enough to allow for natural insect movement and oviposition behavior.
-
Oviposition Substrates: Prepare two identical oviposition substrates. These can be artificial substrates (e.g., filter paper, paraffin wax-coated slides) or host plant leaves.
-
Treatment: Apply a solution of this compound in a volatile solvent to one substrate and the solvent alone to the other (control). Allow the solvent to evaporate completely.
-
Insect Introduction: Release gravid female insects into the cage.
-
Data Collection: After a defined period (e.g., 24 hours), count the number of eggs laid on the treated and control substrates.
-
Analysis: Calculate an Oviposition Preference Index (OPI) using the formula: OPI = (T - C) / (T + C), where T is the number of eggs on the treated substrate and C is the number of eggs on the control substrate. An OPI significantly different from zero indicates a preference or deterrence.
Table 1: Example Data from a Dual-Choice Oviposition Assay
| Replicate | Eggs on Treated Substrate (T) | Eggs on Control Substrate (C) | OPI |
| 1 | 15 | 45 | -0.50 |
| 2 | 22 | 58 | -0.45 |
| 3 | 18 | 52 | -0.49 |
| Average | 18.3 | 51.7 | -0.48 |
A negative OPI suggests that this compound acts as an oviposition deterrent.
Electrophysiological Assays
Rationale: Electroantennography (EAG) can be used to determine if the insect's antennae can detect this compound, providing evidence for its role as a semiochemical.
Protocol 2.3.1: Electroantennography (EAG)
-
Insect Preparation: Immobilize an insect and carefully excise an antenna. Mount the antenna between two electrodes using conductive gel.
-
Stimulus Delivery: A stream of purified air is continuously passed over the antenna. A puff of air containing a known concentration of this compound is injected into the airstream.
-
Signal Recording: The change in electrical potential across the antenna in response to the stimulus is recorded.
-
Controls: Use a solvent blank as a negative control and a known insect pheromone or host plant volatile as a positive control.
-
Analysis: A significant negative deflection in the EAG recording upon stimulation with this compound indicates that the olfactory receptor neurons on the antenna are responsive to the compound.
Diagram 3: Logical Flow of Investigation
Caption: Logical progression for studying this compound's role.
Part 3: Concluding Remarks and Future Directions
The study of this compound and other long-chain alcohols in plant epicuticular waxes is a promising avenue for understanding the intricate chemical ecology of plant-insect interactions. The protocols detailed in this guide provide a robust framework for researchers to investigate the behavioral and physiological responses of insects to these compounds.
Future research should focus on:
-
Structure-Activity Relationships: Investigating how variations in chain length and the position of the hydroxyl group in long-chain alcohols affect insect behavior.
-
Synergistic and Antagonistic Effects: Examining how this compound interacts with other wax components to create a complex chemical signature that influences insects.
-
Genetic and Molecular Mechanisms: Identifying the genes and receptors in insects that are responsible for the detection of and response to this compound.
By employing a multi-faceted approach that combines analytical chemistry, behavioral ecology, and electrophysiology, we can continue to unravel the subtle yet significant roles that compounds like this compound play in shaping the relationships between plants and insects. This knowledge is not only of fundamental scientific importance but also holds great potential for the development of sustainable pest management strategies.
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The dynamic changes of mango (Mangifera indica L.) epicuticular wax during fruit development and effect of epicuticular wax on Colletotrichum gloeosporioides invasion. (2023). National Center for Biotechnology Information. [Link]
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(PDF) The dynamic changes of mango (Mangifera indica L.) epicuticular wax during fruit development and effect of epicuticular wax on Colletotrichum gloeosporioides invasion. (2023). ResearchGate. [Link]
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Effect of Wax Coatings on Postharvest Quality and Shelf Life of Mango (Mangifera indica L.) cv. 'Manila'. (2018). ResearchGate. [Link]
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Azadirachta indica Meliaceae A. Juss. (n.d.). World Agroforestry. [Link]
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The dynamic changes of mango (Mangifera indica L.) epicuticular wax during fruit development and effect of epicuticular wax on Colletotrichum gloeosporioides invasion. (2023). Semantic Scholar. [Link]
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What's in a Neem. (1992). National Center for Biotechnology Information. [Link]
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Plant Defense against Insect Herbivores. (2017). MDPI. [Link]
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The cuticular wax composition and crystal coverage of leaves and petals differ in a consistent manner between plant species. (2019). National Center for Biotechnology Information. [Link]
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(PDF) Plant cuticular waxes: A review on functions, composition, biosyntheses mechanism and transportation. (2015). ResearchGate. [Link]
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Semiochemical oviposition cues to control Aedes aegypti gravid females: state of the art and proposed framework for their validation. (2022). National Center for Biotechnology Information. [Link]
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Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides. (2017). Frontiers in Plant Science. [Link]
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Kairomones for Increasing the Biological Control Efficiency of Insect Natural Enemies. (2019). ResearchGate. [Link]
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Biochemical evidence of epicuticular wax compounds involved in cotton-whitefly interaction. (2021). PLOS ONE. [Link]
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(PDF) Isolation and characterization of the insecticidal compounds in Anacardium Occidentale (cashew nut) shell liquid against the rice weevil, Sitophilus oryzae L. (Coleoptera: Curculionidae). (2017). ResearchGate. [Link]
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Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance. (2020). National Center for Biotechnology Information. [Link]
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Cuticular Wax Composition is Essential for Plant Recovery Following Drought with Little Effect under Optimal Conditions. (2021). bioRxiv. [Link]
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Chemosensory Cues for Mosquito Oviposition Site Selection. (2015). Journal of Medical Entomology. [Link]
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Role of kairomone in biological control of crop pests-A review. (2018). Physiological and Molecular Plant Pathology. [Link]
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Non-host plant derived kairomone to enhance activity of natural enemies of lepidopteran pests of Abelmoschus esculentus. (2017). Journal of Entomology and Zoology Studies. [Link]
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Biochemistry of how plants resist insect attack determined. (2010). ScienceDaily. [Link]
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Diversity of Insects on Four Cashew Nut Varieties Inflorescences “Anacardium occidentale L.” in Niofoin “Côte d'Ivoire”. (2019). Journal of Entomology and Zoology Studies. [Link]
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Identification of Human Semiochemicals Attractive to the Major Vectors of Onchocerciasis. (2015). PLOS Neglected Tropical Diseases. [Link]
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Survey of insect species associated with cashew (Anacardium occidentale Linn.) and their distribution in Ghana. (2009). Journal of the Ghana Science Association. [Link]
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Protein for the synthesis of defense steroids in solanaceous plants discovered. (2024). Phys.org. [Link]
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Cross-generation pheromonal communication drives Drosophila oviposition site choice. (2023). Max Planck Society. [Link]
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Application Note & Protocol: Quantitative Analysis of 15-Nonacosanol in Complex Matrices
Abstract & Introduction
15-Nonacosanol (C₂₉H₆₀O) is a long-chain fatty alcohol found in various natural sources, including plant waxes and insects.[1] Its role in biological systems and its potential as a biomarker or therapeutic agent necessitates accurate and precise quantification, often from intricate biological or chemical matrices. The analysis of such long-chain alcohols presents significant challenges due to their low volatility, high molecular weight, and potential for being present in both free and esterified forms.[2][3]
This guide provides a comprehensive overview and detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), the principal and most robust method for this application. The causality behind critical experimental choices, from sample preparation and derivatization to instrumental analysis and method validation, is explained to ensure scientific integrity and reproducibility. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for the determination of this compound in complex sample types.
Principle of Analysis: A Strategic Overview
The successful quantification of this compound hinges on a multi-step analytical strategy designed to overcome its inherent chemical properties.
-
Extraction: The initial step involves isolating the lipid fraction, containing this compound, from the sample matrix. Since long-chain alcohols can exist in esterified forms (e.g., wax esters), a saponification (alkaline hydrolysis) step is often required to release the free alcohol.[2][3] This is followed by liquid-liquid extraction to separate the non-polar lipids, including the target analyte, from polar matrix components.
-
Derivatization: Direct analysis of this compound by gas chromatography is problematic due to its low volatility and the presence of an active hydroxyl (-OH) group, which can cause poor peak shape and adsorption onto the GC column.[4][5] To address this, a derivatization step is employed to convert the polar hydroxyl group into a non-polar, more volatile functional group. The most common and effective method is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group.[6][7]
-
Chromatographic Separation & Detection: The derivatized sample is then analyzed by GC-MS. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase. The mass spectrometer provides definitive identification based on the unique mass spectrum of the derivatized this compound and enables sensitive quantification.[3][8]
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of fatty alcohols due to its high separation efficiency, sensitivity, and specificity.[9] The mass spectrometer provides structural information, ensuring confident identification and minimizing the risk of interference from co-eluting matrix components.
Rationale for Derivatization
Derivatization is a critical process that chemically modifies a compound to make it suitable for GC analysis.[10] For this compound, the primary goals are:
-
Increase Volatility: Replacing the polar -OH group with a non-polar TMS group reduces intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte and allowing it to travel through the GC column at a reasonable temperature.[7]
-
Improve Thermal Stability: Some large molecules can degrade at the high temperatures of the GC inlet. Derivatization can make the analyte more stable.[10]
-
Enhance Peak Shape: The active hydroxyl group can interact with active sites in the GC system, leading to peak tailing. Masking this group results in sharper, more symmetrical peaks, which is essential for accurate quantification.[4]
The reagent of choice for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), which is highly effective for derivatizing alcohols.[2][6]
Workflow for GC-MS Analysis
The logical flow from sample receipt to final data is crucial for ensuring a robust and reproducible analytical run.
Caption: Workflow for this compound Quantification.
Detailed Experimental Protocols
Protocol 1: Sample Preparation & Extraction
Causality: This protocol is designed to efficiently extract both free and ester-bound this compound. Saponification uses a strong base to cleave ester bonds.[2] Subsequent extraction with a non-polar solvent like hexane isolates the unsaponifiable matter, which includes fatty alcohols, while leaving polar compounds like fatty acid salts in the aqueous phase.[3]
-
Weighing: Accurately weigh approximately 1-5 g of the homogenized complex sample into a 100 mL round-bottom flask.
-
Internal Standard (IS): Spike the sample with a known amount of a suitable internal standard. 1-Eicosanol is a good choice as it is a fatty alcohol with a different chain length that will behave similarly during extraction and derivatization.[11]
-
Saponification: Add 50 mL of 12% (w/v) potassium hydroxide (KOH) in ethanol. Heat the mixture at 60°C under reflux for 90 minutes.[2]
-
Cooling & Dilution: After cooling to room temperature, add 50 mL of distilled water to the flask.
-
Extraction: Transfer the mixture to a separatory funnel. Perform a liquid-liquid extraction by adding 50 mL of n-hexane and shaking vigorously for 2 minutes. Allow the layers to separate.
-
Collect Organic Layer: Collect the upper hexane layer. Repeat the extraction on the aqueous layer three more times with fresh 50 mL portions of n-hexane.[2]
-
Washing: Combine all hexane extracts and wash them with 50 mL of an ethanol/water (1:1, v/v) solution to remove residual KOH and soaps.[2]
-
Drying: Dry the final hexane extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile) for derivatization.
Protocol 2: Silylation (Derivatization)
Causality: This procedure converts the alcohol to its trimethylsilyl (TMS) ether. BSTFA is a powerful silylating agent, and the addition of a catalyst like TMCS increases its reactivity, ensuring a complete reaction even with sterically hindered alcohols.[5][6] The reaction is heated to ensure it proceeds to completion in a reasonable timeframe.[2][6]
-
Reagent Addition: To the 1 mL of reconstituted extract from Protocol 1, add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of Trimethylchlorosilane (TMCS).[2]
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 30 minutes in a heating block or water bath.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. The TMS derivatives are typically stable for over 24 hours if stored properly.[2]
GC-MS Instrumental Parameters & Data
The following table provides a validated starting point for instrumental parameters. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[8] |
| Inlet Temperature | 300 °C | Ensures rapid volatilization of the high-boiling point TMS-derivative.[12] |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for typical capillary columns. |
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing excellent separation for a wide range of compounds.[12] |
| Oven Program | Initial 150°C, hold 2 min; Ramp 10°C/min to 320°C; Hold 10 min | A temperature ramp allows for separation of analytes with different boiling points. The final high temperature ensures elution of the target analyte. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns for library matching.[12] |
| Source Temperature | 230 °C | Standard temperature to maintain analyte ionization without degradation.[12] |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering.[12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) & Full Scan | Full Scan is used for initial identification. SIM mode is used for quantification, providing higher sensitivity and selectivity by monitoring only characteristic ions.[8] |
| Characteristic Ions | To be determined empirically from a standard | For TMS-derivatized this compound, characteristic ions would include the molecular ion (M+) and key fragment ions. |
Method Validation & Trustworthiness
To ensure the reliability of results, the analytical method must be validated according to established guidelines.[13] Validation demonstrates that the method is suitable for its intended purpose.[14]
Caption: Core Parameters for Method Validation.
Validation Parameters
The following parameters should be assessed to establish method performance.
| Parameter | Definition | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.995[11] |
| Accuracy | The closeness of the test results to the true value. Assessed via spike-recovery experiments in a representative matrix. | Mean recovery between 80-120%[11] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) < 15% |
| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) of 3:1 |
| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1; RSD < 20% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., matrix components, impurities). | No interfering peaks at the retention time of the analyte in blank matrix samples. |
Note: Acceptance criteria should be adapted based on the specific application and regulatory requirements.
Alternative Method: HPLC with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) | Standard for separation of non-polar analytes. |
| Mobile Phase | Gradient of Acetonitrile and Water | Provides good separation for a range of lipids.[16][17] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Charged Aerosol Detector | ||
| Nebulizer Temp. | 35 °C | Optimized to evaporate the mobile phase without losing the analyte. |
| Gas | Nitrogen | Used for nebulization and to carry charged particles. |
| Data Collection | Power Function set to 1.0 | Provides a near-uniform response for different analytes. |
References
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Use of 15-Nonacosanol as an internal standard in lipid analysis.
Application Note & Protocol
Topic: 15-Nonacosanol as a Robust Internal Standard for the Quantitative Analysis of Very Long-Chain and Neutral Lipids
Audience: Researchers, scientists, and drug development professionals in the fields of lipidomics, metabolomics, and analytical chemistry.
Abstract
Accurate and reproducible quantification of lipids in complex biological matrices is a significant challenge in lipidomics. Experimental variations arising from sample preparation, extraction efficiency, and instrument response can introduce significant errors. The use of an appropriate internal standard (IS) is paramount to mitigate these variables and ensure data integrity. This application note provides a comprehensive guide to the use of this compound (C29H60O), a very long-chain fatty alcohol, as an internal standard for the quantitative analysis of neutral and non-polar lipids by mass spectrometry. We present its physicochemical properties, the rationale for its selection, detailed protocols for its implementation in a typical lipid analysis workflow, and a self-validating framework for method validation.
Introduction: The Imperative for Internal Standards in Lipidomics
Lipidomics, the large-scale study of lipids, relies heavily on mass spectrometry (MS) coupled with chromatographic separation, such as LC-MS/MS.[1][2] While this technology offers high sensitivity and specificity, the multi-step workflow from sample collection to final analysis is susceptible to error. The principle of internal standardization involves adding a known quantity of a non-endogenous, chemically similar compound to every sample before processing.[2][3] This standard experiences the same procedural losses and instrument response variations as the target analytes. By normalizing the analyte's signal to the internal standard's signal, these variations can be effectively canceled out, leading to highly accurate and precise quantification.
The ideal internal standard should not be naturally present in the sample, should exhibit similar extraction and ionization properties to the analytes of interest, and must be of high purity.[4] this compound emerges as an excellent candidate for the analysis of very long-chain and neutral lipids due to its unique properties. As a C29 saturated fatty alcohol, it is not a common endogenous component in many mammalian biological systems.[5] Its long aliphatic chain ensures it behaves similarly to other non-polar lipids, such as wax esters, cholesteryl esters, and very long-chain fatty acids (VLCFAs), during liquid-liquid extraction and reversed-phase chromatography.[3][6]
Physicochemical Profile: this compound
Understanding the properties of this compound is key to its effective use. Its high molecular weight and hydrophobicity dictate its solubility and chromatographic behavior, making it an ideal mimic for other lipids with long aliphatic tails.
| Property | Value | Source |
| IUPAC Name | nonacosan-15-ol | [5] |
| Molecular Formula | C₂₉H₆₀O | [5][7] |
| Molecular Weight | 424.8 g/mol | [5] |
| Appearance | Solid, Powder | [5][8] |
| Melting Point | 83.1 - 83.8 °C | [5][8] |
| Classification | Very Long-Chain Fatty Alcohol (VLCFA) | [5][9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [7] |
| Water Solubility | Very low (estimated 5.026e-008 mg/L @ 25 °C) | [10] |
Principle of Internal Standardization
The core principle is to use the ratio of the analyte signal to the IS signal, rather than the absolute analyte signal, for quantification. This ratiometric approach corrects for variations at multiple stages of the analytical process.
Experimental Protocols
This section provides a detailed workflow for incorporating this compound into a lipidomics experiment.
Materials and Reagents
-
This compound (purity >98%)
-
LC-MS grade solvents: Methanol, Isopropanol, Hexane, Acetonitrile, Water
-
Ammonium formate
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Glass vials and tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of the IS stock solution is critical as all subsequent calculations depend on it. A high-concentration stock in a non-volatile solvent (if possible) or a well-sealed vial ensures stability.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of chloroform or hexane in a volumetric flask.
-
Store in a tightly sealed glass vial at -20°C.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Dilute 100 µL of the Primary Stock Solution into 9.9 mL of isopropanol.
-
Vortex thoroughly. This working solution will be used to spike the samples. Store at -20°C.
-
Sample Preparation and Lipid Extraction Workflow
Rationale: The choice of extraction method is critical for lipidomics. A hexane/isopropanol method is presented here as it is effective for non-polar lipids and avoids the use of chlorinated solvents.[11][12] The IS must be added before any extraction steps to account for recovery losses.
Protocol:
-
Aliquot 100 µL of your biological sample (e.g., plasma) into a 2 mL glass tube.
-
Add 10 µL of the this compound Working IS Solution (10 µg/mL) to each sample.
-
Add 800 µL of ice-cold hexane:isopropanol (3:2, v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate the mixture on ice for 20 minutes, with occasional vortexing.[11]
-
Centrifuge at 2,000 x g for 5 minutes to pellet proteins and cell debris.
-
Carefully transfer the upper organic phase to a new glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water) for LC-MS analysis. Vortex to ensure full dissolution.
LC-MS/MS Analysis
Rationale: Reversed-phase chromatography (e.g., C18) separates lipids based on their hydrophobicity. Electrospray ionization in positive mode (ESI+) is generally effective for detecting neutral lipids, often as ammonium adducts.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Excellent separation of lipids based on acyl chain length and saturation. |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate | Standard solvents for reversed-phase lipidomics. |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate | Strong organic solvent for eluting hydrophobic lipids. |
| Flow Rate | 0.3 mL/min | Typical for analytical scale columns. |
| Gradient | 30% B to 100% B over 15 min, hold 5 min, re-equilibrate | A broad gradient to elute a wide range of lipids. |
| Ionization Mode | ESI Positive (ESI+) | Effective for neutral lipids, often forming [M+NH₄]⁺ adducts. |
| MS Scan Type | Full Scan (e.g., m/z 300-1200) followed by data-dependent MS/MS | For untargeted analysis and confirmation of lipid identity. |
| Targeted Ion | This compound: m/z 442.5 ([M+NH₄]⁺) | Specific monitoring of the internal standard. |
Method Validation: A Self-Validating System
To ensure trustworthiness, the analytical method must be validated.[13][14] This process establishes, through laboratory studies, that the performance characteristics of the method are suitable and reliable for the intended application.[15][16]
Protocol for Validation: Prepare three sets of quality control (QC) samples by spiking a representative blank matrix with known concentrations of your target analytes (Low, Medium, and High). Spike all samples, including a blank matrix (for LOD/LOQ assessment), with the this compound IS as described in section 4.3. Process and analyze these samples across multiple days (intermediate precision) and in multiple replicates within the same day (repeatability).
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte or IS in blank samples.[16] |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Prepare a calibration curve (5-7 points). The coefficient of determination (r²) should be ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value for QC samples (±20% at LLOQ).[16] |
| Precision | The closeness of agreement among a series of measurements. | The relative standard deviation (RSD) should not exceed 15% for QC samples (20% at LLOQ). |
| LOD / LOQ | Lowest concentration that can be reliably detected / quantified. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Recovery | The extraction efficiency of the analytical process. | Compare IS peak area in pre-extraction vs. post-extraction spiked samples. Should be consistent across samples. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Test minor changes (e.g., mobile phase composition, flow rate). Results should remain within acceptance criteria. |
Conclusion
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18459409, this compound. Retrieved from [Link].
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Application Note: Strategies for the In Vivo Formulation of 15-Nonacosanol
Here are the detailed Application Notes and Protocols for the formulation of 15-Nonacosanol for in vivo studies.
Introduction: The Formulation Challenge of this compound
This compound is a long-chain saturated fatty alcohol (C29H60O) found in various plant waxes.[1][] Preliminary research has suggested a range of potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a compound of interest for further preclinical investigation.[1][] However, its progression into in vivo efficacy and safety studies is fundamentally hampered by its physicochemical properties.
With a high molecular weight (approx. 424.8 g/mol ), a melting point of 83.1-83.8 °C, and an extremely lipophilic nature (predicted XLogP3 ~14), this compound is practically insoluble in aqueous media.[1][][3][4] This poor water solubility is a primary obstacle to achieving adequate systemic exposure in animal models, as it often leads to low and erratic absorption after administration.[5] Therefore, the development of a well-characterized and appropriate formulation is not merely a preparatory step but a critical determinant for the success of any in vivo study.
This guide provides a comprehensive overview of formulation strategies, detailed protocols, and the underlying scientific rationale for advancing this compound from the benchtop to preclinical in vivo evaluation.
Physicochemical Properties Summary
A thorough understanding of the Active Pharmaceutical Ingredient's (API) properties is the cornerstone of rational formulation design.[6] Key characteristics for this compound are summarized below.
| Property | Value | Source(s) | Significance for Formulation |
| Molecular Formula | C₂₉H₆₀O | [3] | Indicates a large, nonpolar aliphatic structure. |
| Molecular Weight | ~424.8 g/mol | [3] | High molecular weight can impact diffusion and absorption. |
| Physical Form | Solid / Powder | [1][3] | Requires solubilization or suspension for administration. |
| Melting Point | 83.1 - 83.8 °C | [1][][3] | High melting point suggests strong crystal lattice energy, which can negatively impact dissolution. |
| Aqueous Solubility | Practically Insoluble (est. 5.0e-8 mg/L) | [4][7] | The primary challenge; dictates the need for solubility-enhancing formulation strategies. |
| Organic Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone | [8] | Useful for initial stock solution preparation but these solvents are unsuitable for in vivo use. |
| Predicted LogP | ~10-14 | [1][4][7] | Confirms extreme lipophilicity ("grease-ball" characteristic); suggests lipid-based formulations are a primary strategy. |
Pre-Formulation & Strategy Selection
Before committing to a full-scale formulation, several preliminary steps are essential. The goal is to use a minimal amount of API to select the most promising formulation path.[6]
Initial Excipient Solubility Screen
The first experimental step is to determine the solubility of this compound in a panel of pharmaceutically acceptable excipients. This is a crucial data-driven approach to vehicle selection. A typical screening panel for a lipophilic compound would include lipids, surfactants, and co-solvents.
Protocol:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume (e.g., 1 mL) of a single excipient.
-
Equilibrate the samples at a controlled temperature (e.g., 25°C and 37°C) with constant agitation for 24-48 hours to ensure saturation is reached.
-
Centrifuge the samples to pellet the excess, undissolved API.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable organic solvent.
-
Quantify the concentration of this compound using an appropriate analytical method (e.g., HPLC-CAD, GC-MS).
Table 2: Hypothetical Excipient Solubility Data for this compound
| Excipient Class | Excipient Example | Expected Solubility (mg/mL) | Rationale for Inclusion |
|---|---|---|---|
| Long-Chain Triglycerides | Corn Oil, Sesame Oil | Moderate to High | Forms simple oil solutions; generally well-tolerated orally.[9] |
| Medium-Chain Triglycerides | Capmul® MCM, Miglyol® 812 | Moderate to High | Often provides better solubilization than LCTs and can form finer emulsions. |
| Non-ionic Surfactants | Tween® 80, Cremophor® EL | Low to Moderate | Used as emulsifiers and wetting agents to stabilize dispersions.[10][11] |
| Co-solvents | Polyethylene Glycol 400 (PEG 400) | Low | Can be used in combination with other excipients but less likely to be effective alone for this API.[9] |
| Fatty Acids | Oleic Acid | Moderate to High | Can act as a lipid solvent and may enhance absorption.[12] |
Formulation Strategy Decision Pathway
The choice of formulation is guided by the intended route of administration, the required dose, and the results of the solubility screen. For a highly lipophilic compound like this compound, oral and parenteral routes present distinct challenges and opportunities.
Caption: Formulation strategy decision tree for this compound.
Oral Formulation Protocols
Oral administration is often the preferred route for initial efficacy studies due to its convenience. For this compound, overcoming the dissolution barrier in the gastrointestinal (GI) tract is paramount.[5]
Protocol: Simple Oil Solution for Oral Gavage
This is the most straightforward approach if solubility in a pharmaceutically acceptable oil (e.g., corn oil, sesame oil) is sufficient to achieve the desired dose in a reasonable administration volume (typically <10 mL/kg for rodents).
-
Causality: By pre-dissolving the lipophilic drug in a lipid vehicle, this formulation bypasses the solid-state dissolution step in the GI tract, a major rate-limiting factor for absorption.[13] The formulation can then be processed by the body's natural lipid absorption pathways.[14]
Materials:
-
This compound
-
Corn oil (or other suitable triglyceride oil)
-
Glass vial
-
Magnetic stirrer and stir bar
-
Warming plate
Procedure:
-
Accurately weigh the required amount of this compound and place it in the glass vial.
-
Add the calculated volume of corn oil to achieve the target concentration.
-
Add a magnetic stir bar to the vial.
-
Gently warm the mixture to 40-50°C while stirring. Rationale: Modest heating can help overcome the high melting point and accelerate dissolution without degrading the API or vehicle.
-
Continue stirring until all solid material is completely dissolved. Visually inspect the solution against a light source to ensure no particles remain.
-
Allow the solution to cool to room temperature. Observe for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Self-Validation: The formulation must remain a clear solution at room temperature for the duration of the preparation and dosing period. Any precipitation indicates supersaturation and an unstable formulation.
Protocol: Aqueous Suspension with Wetting Agent
If the required dose is too high to be dissolved in an acceptable volume of oil, a suspension is a viable alternative. The key to a successful suspension is ensuring adequate particle wetting and preventing rapid settling.
-
Causality: This formulation presents the drug as fine particles, increasing the surface area available for dissolution in the GI fluid.[15][16] A surfactant (wetting agent) is essential to reduce the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing for uniform dispersion.[10]
Materials:
-
This compound (micronized, if possible)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
Wetting Agent: 0.1% - 1% (v/v) Tween® 80
-
Mortar and pestle or homogenizer
Procedure:
-
Particle Size Reduction (Optional but Recommended): If starting with coarse material, reduce the particle size of this compound using techniques like milling to improve the dissolution rate and suspension stability.[17]
-
In a mortar, add the weighed this compound powder.
-
Add a small volume of the wetting agent solution (Tween 80 in water) and levigate to form a smooth, uniform paste. Rationale: This "wetting" step is critical to ensure that individual particles are coated with the surfactant before being introduced to the bulk vehicle, preventing clumping.
-
Gradually add the 0.5% CMC vehicle to the paste while continuously mixing.
-
Transfer the mixture to a graduated cylinder and add the remaining vehicle to reach the final volume.
-
Mix thoroughly. For improved homogeneity, use a mechanical homogenizer.
-
Self-Validation: A well-formulated suspension should be easily re-suspendable with gentle shaking and should not show signs of irreversible caking. Particle size analysis can be used to confirm a consistent distribution.
Protocol: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are advanced lipid-based formulations that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI fluid. This is an excellent strategy for highly lipophilic drugs.[13][18]
-
Causality: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that maintain the drug in a dissolved state.[13] Upon contact with GI fluids, they spontaneously emulsify, creating small droplets (typically < 5 µm) with a large surface area. This enhances drug solubilization and presentation to the intestinal wall for absorption.[18]
Materials:
-
This compound
-
Oil Phase: Capmul® MCM (Medium-chain mono- and di-glycerides)
-
Surfactant: Cremophor® EL or Tween® 80
-
Co-solvent (optional): Transcutol® HP or PEG 400
-
Glass vial, magnetic stirrer
Procedure:
-
Determine the optimal ratio of oil, surfactant, and co-solvent through pseudo-ternary phase diagram construction (an advanced but crucial step for optimization).
-
Example Formulation:
-
This compound (e.g., 20 mg/g)
-
Capmul® MCM (40% w/w)
-
Cremophor® EL (50% w/w)
-
Transcutol® HP (10% w/w)
-
-
Weigh and combine the oil, surfactant, and co-solvent in a glass vial. Mix until a homogenous isotropic mixture is formed.
-
Add the this compound to the excipient mixture.
-
Stir, with gentle warming if necessary, until the API is fully dissolved.
-
Self-Validation: To test the self-emulsification properties, add one drop of the SEDDS formulation to 100 mL of water in a beaker with gentle stirring. It should rapidly form a fine, milky-white emulsion. The quality can be assessed by measuring the droplet size using Dynamic Light Scattering (DLS).
Parenteral Formulation Protocols
Parenteral administration (e.g., intravenous, intraperitoneal) requires sterile, pyrogen-free formulations and places strict limits on particle size. These are significantly more challenging to develop than oral formulations.[11][19]
Protocol: Nanosuspension for Intravenous (IV) Injection
A nanosuspension consists of pure drug nanocrystals stabilized by surfactants and/or polymers, dispersed in an aqueous vehicle. This is a suitable approach for delivering a poorly soluble drug intravenously.
-
Causality: Reducing particle size to the nanometer range (<1000 nm) dramatically increases the surface area, leading to a faster dissolution rate upon injection into the bloodstream.[20][21] This approach avoids the use of potentially toxic organic co-solvents.
Materials:
-
Micronized this compound
-
Stabilizer: Poloxamer 188 or Tween® 80
-
Vehicle: Water for Injection (WFI)
-
High-pressure homogenizer or bead mill
Procedure:
-
Prepare a pre-suspension by dispersing the micronized this compound and a stabilizer (e.g., 1-2% Poloxamer 188) in WFI.
-
Process the pre-suspension using a top-down nanosizing technique:
-
High-Pressure Homogenization: Pass the suspension through the homogenizer for multiple cycles at high pressure (e.g., 1500 bar). The cavitation and shear forces break down the microparticles into nanoparticles.[21]
-
Bead Milling: Agitate the suspension in a chamber containing milling media (e.g., zirconium oxide beads). The collisions between the beads and drug particles cause attrition and size reduction.[21]
-
-
Monitor the particle size distribution throughout the process using DLS until the desired size is achieved (e.g., mean diameter < 400 nm with a narrow Polydispersity Index < 0.3).
-
The final nanosuspension must be terminally sterilized, typically by filtration through a 0.22 µm filter if particle size allows, or by aseptic processing.
-
Self-Validation: The key quality attributes are particle size, zeta potential (for stability), and sterility. The suspension must be physically stable with no crystal growth over time.
Protocol: Sterile Lipid Emulsion
This formulation entraps the lipophilic drug within the oil phase of a sterile oil-in-water emulsion, similar in composition to commercial parenteral nutrition products.
-
Causality: The drug is dissolved in the lipid core of the emulsion, allowing it to be administered intravenously in a solubilized state, thereby avoiding the risks associated with injecting particulate matter.[11] The body can process these lipid droplets similarly to natural chylomicrons.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 15-Nonacosanol
Welcome to our dedicated technical support guide for handling 15-Nonacosanol. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solubilizing this long-chain fatty alcohol in polar solvent systems. Our goal is to provide you with practical, evidence-based solutions and a deeper understanding of the underlying principles to ensure the success of your experiments.
Introduction to this compound
This compound is a 29-carbon saturated fatty alcohol with the chemical formula C29H60O.[1][2] Its long aliphatic chain renders it highly lipophilic and practically insoluble in water and other polar solvents.[2][3][4] This characteristic presents a significant hurdle in various applications, from in vitro biological assays to the development of pharmaceutical formulations.[2][5] This guide offers a systematic approach to overcoming these solubility issues.
Part 1: Troubleshooting Guide - Step-by-Step Solubilization Protocols
This section provides detailed protocols to address common solubility challenges. We will explore several methods, starting from simple solvent systems and progressing to more complex formulations.
Issue 1: My this compound won't dissolve in ethanol or methanol.
It is a common observation that even in neat short-chain alcohols, this compound exhibits very limited solubility at room temperature. The long, nonpolar alkyl chain dominates its physical properties, making it resistant to dissolution in polar solvents.[4]
Protocol 1.1: Elevated Temperature & Co-Solvent Screening
This protocol leverages thermal energy to overcome the lattice energy of solid this compound and explores the utility of less polar co-solvents.
Underlying Principle: Heating increases the kinetic energy of both the solute and solvent molecules, facilitating the disruption of intermolecular forces. Co-solvents can modify the overall polarity of the solvent system to better match that of the solute.[6]
Step-by-Step Methodology:
-
Preparation: Weigh the desired amount of this compound into a clean, dry glass vial.
-
Solvent Addition: Add a small volume of your primary polar solvent (e.g., ethanol). High concentrations of ethanol can increase the solubility of fatty acids.[7]
-
Heating: Gently warm the mixture in a water bath or on a hot plate with magnetic stirring. Increase the temperature in 5°C increments, not exceeding 60°C to avoid solvent evaporation. The melting point of this compound is approximately 83.1-83.8°C.[1][2][]
-
Co-Solvent Titration: If solubility is not achieved, begin adding a less polar co-solvent (e.g., isopropanol, acetone, or tetrahydrofuran [THF]) dropwise while maintaining the temperature and stirring.
-
Observation: Continue adding the co-solvent until the solution becomes clear. Note the final solvent ratio and temperature.
-
Cooling & Stability Check: Allow the solution to cool to room temperature. Observe for any precipitation. If precipitation occurs, the compound has reached its solubility limit at that temperature and solvent ratio.
Data Summary: Approximate Solubility of Long-Chain Alcohols
| Solvent System | Temperature | Expected Solubility | Notes |
| 100% Ethanol | 25°C | Very Low (<0.1 mg/mL) | As the length of the hydrocarbon chain increases, the solubility in water decreases.[4][9] |
| Ethanol:THF (1:1) | 40°C | Moderate | THF enhances solubility of nonpolar compounds. |
| Isopropanol | 50°C | Low to Moderate | Less polar than ethanol. |
| Chloroform or Dichloromethane | 25°C | High | This compound is soluble in these solvents and they can be used as a positive control for solubilization.[10] |
Issue 2: My application requires a predominantly aqueous system, and co-solvents are not suitable.
For many biological and pharmaceutical applications, high concentrations of organic solvents are cytotoxic or interfere with the assay. In these cases, formulation-based approaches are necessary.
Protocol 2.1: Surfactant-Mediated Micellar Solubilization
This method uses surfactants to create micelles that encapsulate the lipophilic this compound, allowing it to be dispersed in an aqueous medium.[5]
Underlying Principle: Surfactants are amphiphilic molecules with a polar head group and a nonpolar tail. Above a certain concentration (the critical micelle concentration or CMC), they self-assemble into spherical structures called micelles in aqueous solutions.[11] The hydrophobic tails form the core of the micelle, creating a microenvironment where lipophilic compounds like this compound can be sequestered, while the hydrophilic heads face the aqueous phase, ensuring the entire structure is dispersed in water.
Step-by-Step Methodology:
-
Surfactant Selection: Choose a non-ionic surfactant with a low CMC, such as Tween® 80 or Polysorbate 20.[6] Tween® 80 is a common choice for solubilizing fatty molecules.[12]
-
Stock Solution Preparation:
-
Dissolve this compound in a minimal amount of a volatile organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.
-
Prepare an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 1-5% w/v).
-
-
Thin Film Formation: Evaporate the organic solvent from the this compound solution using a rotary evaporator to create a thin, uniform film on the flask's inner surface.
-
Hydration: Add the aqueous surfactant solution to the flask.
-
Energy Input: Agitate the mixture vigorously using a bath sonicator or a vortex mixer until the lipid film is fully hydrated and the solution appears clear or as a stable, translucent dispersion. This may take several minutes to an hour.
-
Filtration (Optional): To remove any non-encapsulated material, the solution can be filtered through a 0.22 µm syringe filter.
Workflow for Micellar Solubilization
Caption: Workflow for encapsulating this compound into micelles.
Protocol 2.2: Cyclodextrin Inclusion Complexation
This technique utilizes cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, to form inclusion complexes with hydrophobic molecules.[13]
Underlying Principle: The hydrophobic this compound molecule can be entrapped within the nonpolar cavity of the cyclodextrin.[13] The resulting complex has a hydrophilic exterior due to the cyclodextrin's outer surface, rendering it soluble in water.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[13][14]
Step-by-Step Methodology:
-
Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warming the solution can aid in dissolving the cyclodextrin.
-
This compound Addition: Add powdered this compound directly to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) for several hours (4-24 hours) to allow for complex formation. The solution should gradually clarify.
-
Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble this compound:HP-β-CD inclusion complex.
Logical Relationship of Cyclodextrin Complexation
Caption: Formation of a water-soluble this compound-cyclodextrin complex.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the theoretical solubility of this compound in water? The solubility of this compound in water at room temperature is exceedingly low, estimated to be around 5.026e-008 mg/L, and for all practical purposes can be considered insoluble.[3] Its high molecular weight and long hydrocarbon chain make it energetically unfavorable to dissolve in a highly polar solvent like water.[15]
Q2: Can I use DMSO to dissolve this compound for cell culture experiments? Yes, Dimethyl sulfoxide (DMSO) is a powerful aprotic polar solvent that can dissolve this compound, especially with gentle heating.[10] However, for cell culture applications, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid cytotoxicity. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: I've dissolved this compound with heat, but it precipitates upon cooling. What should I do? This indicates that you have created a supersaturated solution that is not stable at lower temperatures. This is expected for compounds like this compound. To maintain solubility at room temperature, you will need to employ a formulation strategy such as the micellar solubilization (Protocol 2.1) or cyclodextrin complexation (Protocol 2.2) described above. These methods do not just dissolve the compound but stabilize it within a carrier system.
Q4: How do I choose between using a surfactant and a cyclodextrin? The choice depends on your specific application:
-
Surfactants (e.g., Tween® 80): Are very effective and widely used.[5] However, they can sometimes interfere with cellular membranes or certain enzymatic assays. They are an excellent choice for many in vitro screening applications.
-
Cyclodextrins (e.g., HP-β-CD): Are generally considered more biocompatible and are often used in pharmaceutical formulations.[13] They are a good choice when potential interference from surfactants is a concern.[14] However, they are more expensive and may require longer incubation times to achieve complexation.
Q5: Are there any other advanced methods for solubilizing highly lipophilic compounds? Yes, other advanced drug delivery systems can be adapted for research purposes. These include:
-
Liposomes: Phospholipid vesicles that can encapsulate lipophilic compounds in their lipid bilayer.
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that can carry hydrophobic compounds.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): A mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[16]
-
Nanotechnology Approaches: Formulating drug compounds into nanoparticles can increase the surface area, which aids in solubility and increases the dissolution rate.[16][17]
These methods typically require more specialized equipment and formulation expertise.
References
-
Pharmaguideline. Solubility Enhancement Techniques. [Link]
-
Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]
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International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
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Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]
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National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. [Link]
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BioCrick. This compound | CAS:2764-81-0. [Link]
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The Good Scents Company. This compound. [Link]
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ResearchGate. The solubilization capacity of selected surfactants and surfactant blends. [Link]
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ResearchGate. Solubilization of lipolysis products in mixed micelles is enhanced in presence of bile salts and Tween 80 as revealed by a model study (oleic acid) and emulsified chia-oil. [Link]
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ResearchGate. Fatty Acids Solubility in Ethanol. [Link]
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Quora. Why are fats soluble in alcohol? [Link]
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National Institutes of Health. Transformation of Lipid Vesicles into Micelles by Adding Nonionic Surfactants: Elucidating the Structural Pathway and the Intermediate Structures. [Link]
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Chemistry LibreTexts. 4.4: Solubility. [Link]
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Springer. Definitions | Fatty Alcohols. [Link]
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PubMed. Permeabilisation and solubilisation of soybean phosphatidylcholine bilayer vesicles, as membrane models, by polysorbate, Tween 80. [Link]
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ResearchGate. Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. [Link]
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ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
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National Institutes of Health. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications. [Link]
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Wikipedia. Fatty alcohol. [Link]
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Wikipedia. Cyclodextrin. [Link]
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National Institutes of Health. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]
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MDPI. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. [Link]
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Chemistry LibreTexts. 3.1: Physical properties of organic compounds. [Link]
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PubMed Central. Flavonoids as potential agents for development of multi-target drugs for covid-19 treatment: An in silico study. [Link]
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MDPI. Natural Compounds Applications in Drug Discovery and Development. [Link]
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Optimizing extraction yield of 15-Nonacosanol from natural sources.
Answering the demand for high-purity 15-Nonacosanol for research and pharmaceutical development requires robust and optimized extraction methodologies. As a long-chain aliphatic alcohol, this compound is a key component of policosanols found in the cuticular wax of various plants.[1][2] Maximizing its extraction yield while ensuring purity presents significant challenges.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the extraction of this compound from natural sources. It combines theoretical principles with field-proven protocols to address common issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the extraction of this compound.
Q1: What is this compound and which natural sources are most promising? this compound (C₂₉H₆₀O) is a long-chain saturated fatty alcohol. It is a component of a broader mixture known as policosanols, which are found in the waxy coatings of plants.[2][3] Promising and commonly investigated sources include sugarcane (filter press mud from sugar refining), rice bran, beeswax, and wheat germ.[4][5][6]
Q2: What are the principal extraction methods for this compound? The primary methods can be categorized as follows:
-
Conventional Solvent Extraction: Techniques like maceration, reflux, and Soxhlet extraction using organic solvents are widely used.[7][8]
-
Modern Assisted Extraction: These methods enhance efficiency. They include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[5][9][10]
-
Green Extraction Technologies: Supercritical Fluid Extraction (SFE), particularly with CO₂, is an environmentally friendly alternative that minimizes the use of organic solvents.[11][12][13]
Q3: Which factors most significantly impact extraction yield? Several factors critically influence the efficiency of the extraction process: the choice of solvent, the solid-to-solvent ratio, extraction temperature, and duration.[7][14] The physical state of the raw material, specifically particle size, is also crucial as smaller particles increase the surface area available for solvent penetration.[7]
Q4: How do I select the optimal solvent for this compound? The "like dissolves like" principle is paramount.[15] this compound has a very long, non-polar hydrocarbon tail, making it a waxy solid with high solubility in non-polar organic solvents.[15]
-
Excellent Choices (Non-polar): Toluene, Hexane (especially when heated), Chloroform, Dichloromethane.[15]
-
Moderate Choices: Tetrahydrofuran (THF).[15]
-
Poor Choices (Polar): Ethanol, Methanol, and Acetone are generally poor solvents but may be used at elevated temperatures or as part of a co-solvent system.[15] The polarity of the solvent is a key factor influencing the type and quantity of molecules extracted.[16]
Q5: What are the common challenges related to the purity of the final product? The primary challenge is the co-extraction of other structurally similar compounds present in the plant wax, such as other long-chain alcohols (e.g., octacosanol, triacontanol), fatty acids, and alkanes.[2] Pigments like chlorophyll can also contaminate the extract.[17] This necessitates subsequent purification steps like crystallization or chromatography.
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving specific issues encountered during the extraction process.
Problem 1: Low Extraction Yield
A low yield is the most common issue. The underlying cause can often be traced to one of several key parameters.
| Potential Cause | Scientific Rationale | Recommended Solutions |
| Inadequate Sample Preparation | The solvent cannot efficiently penetrate the plant matrix to dissolve the target compound. Waxy materials often require disruption of the cellular structure. | 1. Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., 0.2 mm).[18] This increases the surface-area-to-volume ratio.[7] 2. Pre-treatment: Consider enzymatic hydrolysis or fermentation to break down cell walls and release bound compounds.[19] |
| Suboptimal Solvent Selection | The solvent lacks sufficient solvating power for the non-polar this compound. | 1. Switch to a Non-polar Solvent: If using ethanol or methanol, switch to hexane or toluene.[15] 2. Use a Co-solvent System: For moderately polar primary solvents, adding a non-polar co-solvent can improve solubility. |
| Incorrect Solid-to-Solvent Ratio | An insufficient volume of solvent leads to a saturated solution, preventing further dissolution of the analyte from the plant matrix. A high concentration gradient is needed for efficient extraction.[17] | 1. Increase Solvent Volume: Increase the solvent-to-solid ratio. Ratios of 20:1 or higher (mL solvent: g material) are often recommended to maximize yield.[17][20] 2. Perform Successive Extractions: Extract the solid residue multiple times with fresh solvent and combine the supernatants.[8] |
| Insufficient Temperature or Time | Dissolution of waxy solids like this compound is an equilibrium process that can be slow. Higher temperatures increase solubility and diffusion rates.[7] | 1. Increase Temperature: Gently heat the mixture, being mindful of the solvent's boiling point.[15] For many processes, temperatures between 60-80°C are effective.[14][21] 2. Increase Extraction Time: Extend the duration of stirring or reflux to ensure the system reaches equilibrium.[15] Optimization experiments may be needed to find the point where yield plateaus.[7] |
A logical workflow can help diagnose the root cause of low yield.
Caption: Troubleshooting flowchart for low extraction yield.
Problem 2: Poor Purity / High Impurity Levels
High purity is critical for downstream applications. Contaminants often have similar chemical properties to this compound.
| Potential Cause | Scientific Rationale | Recommended Solutions |
| Co-extraction of Lipids and Waxes | Non-polar solvents effective for this compound will also dissolve other long-chain alcohols, fatty acids, and alkanes present in the source material. | 1. Saponification: Hydrolyze the initial crude extract with an ethanolic base (e.g., 1M NaOH or KOH).[2] This converts fatty acid esters to salts, which can then be removed by washing with hot water.[2][22] 2. Low-Temperature Precipitation/Crystallization: Dissolve the extract in a suitable solvent (e.g., heptane) at an elevated temperature and then cool to a low temperature (e.g., 4°C).[2] The target long-chain alcohols will precipitate while more soluble impurities remain in the solvent. |
| Pigment Contamination (e.g., Chlorophylls) | Pigments are often extracted along with the target compounds, especially from leaf materials. | 1. Adsorbent Resins: Pass the extract through a column containing macroporous adsorbent resins, which can selectively trap pigments.[23] 2. Activated Charcoal Treatment: A small amount of activated charcoal can be added to the extract solution to adsorb pigments, followed by filtration. |
| Formation of Emulsions | During liquid-liquid washing steps (e.g., after saponification), the presence of surfactant-like molecules (fatty acid salts) can lead to the formation of stable emulsions, making phase separation difficult.[24] | 1. Gentle Mixing: Swirl the separatory funnel gently instead of shaking vigorously.[24] 2. "Salting Out": Add brine (a saturated NaCl solution) to the mixture. This increases the ionic strength of the aqueous layer, disrupting the emulsion and forcing separation.[24] |
Section 3: Key Experimental Protocols
The following protocols provide detailed, validated methodologies for the extraction and purification of this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
UAE enhances extraction efficiency by using acoustic cavitation to disrupt cell walls and improve solvent penetration.[25] This method often requires shorter extraction times and less solvent compared to conventional methods.[9][25]
Methodology:
-
Preparation: Mill 10 g of dried plant material to a fine powder.
-
Extraction: Place the powder in a flask with 200 mL of hexane (a 1:20 solid-to-solvent ratio).
-
Sonication: Immerse the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 30-60 minutes).[18][26] Optimization may be required for parameters like amplitude and pulse cycle.[27]
-
Isolation: Filter the mixture to separate the solid residue from the extract.
-
Repetition: Re-extract the solid residue with another 100 mL of fresh hexane to maximize recovery.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Quantification: Analyze the resulting crude wax by GC-MS to determine the concentration of this compound.[28]
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE with supercritical carbon dioxide (SC-CO₂) is a green technology that uses a fluid with properties between a gas and a liquid to extract compounds.[11][13] SC-CO₂ is particularly effective for non-polar molecules.[11]
Methodology:
-
Preparation: Place 20 g of ground, dried plant material into the SFE extraction vessel.
-
Parameter Setup:
-
Pressure: Set the system pressure (e.g., 300-400 bar). Higher pressure increases the fluid's density and solvating power.[12][13]
-
Temperature: Set the temperature (e.g., 50-60°C). This is a critical parameter to avoid thermal degradation of thermolabile compounds.[12]
-
Co-solvent (Optional): To extract slightly more polar compounds, a polar co-solvent like ethanol can be added to the CO₂ stream (e.g., 5-10%).[12]
-
-
Extraction: Pump SC-CO₂ through the vessel at a constant flow rate. The extraction can be performed in dynamic mode (continuous flow) or static-dynamic mode.
-
Collection: The extract is collected in a separator vessel where the pressure is reduced, causing the CO₂ to return to a gaseous state and leave behind the extracted waxy material.
-
Analysis: The collected extract is weighed to determine the total yield and then analyzed by GC-MS or HPLC for this compound content.
Caption: General workflow for this compound extraction.
Protocol 3: Purification via Saponification and Crystallization
This protocol is essential for removing fatty acid impurities and increasing the purity of this compound from a crude extract.[2]
Methodology:
-
Saponification: Dissolve the crude wax extract in a minimal amount of hot heptane. Add a 1 M solution of NaOH in ethanol and reflux the mixture for 2-3 hours to hydrolyze esters.[2]
-
Washing: After cooling, add hot distilled water to the mixture and mix thoroughly. Transfer to a separatory funnel and allow the layers to separate. The upper heptane layer contains the long-chain alcohols, while the lower aqueous layer contains the fatty acid salts. Discard the aqueous layer and repeat the washing step 2-3 times.[22]
-
Crystallization: Transfer the washed heptane layer to a beaker and heat to ensure all solids are dissolved.
-
Precipitation: Store the beaker at 4°C for 24 hours to allow the policosanols, including this compound, to precipitate.[2]
-
Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold heptane.
-
Drying: Dry the purified precipitate in a vacuum oven. The final product should be a white, waxy solid.
-
Purity Check: Assess the purity using HPLC or GC-FID, comparing the peak area of this compound to other components.[2]
Section 4: Analytical Quantification Methods
Accurate quantification is essential to determine extraction yield and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying individual long-chain alcohols. The mass spectrometer confirms the molecular weight and fragmentation pattern of this compound, while the gas chromatograph provides quantitative data based on peak area relative to an internal or external standard.[1][28]
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): Since long-chain alcohols lack a strong UV chromophore, an ELSD is often used for detection and quantification.[22] This method is effective for analyzing the overall composition of the policosanol mixture.
For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.[29][30]
References
- A Comparative Guide to Solvent Efficacy for the Extraction of Nonacosan-15-one - Benchchem.
- Policosanol extraction from beeswax and improvement of the purity - MATEC Web of Conferences.
- Policosanol: extraction and biological functions. - CABI Digital Library.
- Improving solvent‐free extraction of policosanol from rice bran by high‐intensity ultrasound treatment | Request PDF - ResearchGate.
- ANALYTICAL METHOD SUMMARIES.
- Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
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- Techniques for extraction and isolation of natural products: a comprehensive review - PMC.
- Extraction, purification and in vitro assessment of the antioxidant and anti-inflammatory activity of policosanols from non-psychoactive Cannabis sativa L - NIH.
- Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources.
- 391 questions with answers in EXTRACTION OF NATURAL PRODUCTS | Scientific method - ResearchGate.
- Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges.
- Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species - SciSpace.
- Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC - PubMed Central.
- Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology - MDPI.
- Strategies to increase the solubility of 1-Nonacosanol in organic solvents. - Benchchem.
- Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness - Impactfactor.
- Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology - ResearchGate.
- Ultrasound-Assisted Extraction Of Organic Contaminants | Request PDF - ResearchGate.
- Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC - NIH.
- Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PubMed Central.
- Novel Extraction Method to Produce Active Solutions from Plant Materials.
- Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry † - Sciforum.
- Methodological Optimization of Supercritical Fluid Extraction of Valuable Bioactive Compounds from the Acidophilic Microalga Coccomyxa onubensis - MDPI.
- Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC - PubMed Central.
- Compound Purification - Planta Analytica, Inc.
- Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - MDPI.
- Optimization of Different Extraction Methods for Phenolic Compound Verbascoside from Chinese Olea europaea Leaves Using Deep Eutectic Solvents: Impact on Antioxidant and Anticancer Activities - MDPI.
- (PDF) Analytical Methods - ResearchGate.
- Innovative Extraction Techniques Using Deep Eutectic Solvents and Analytical Methods for the Isolation and Characterization of Natural Bioactive Compounds from Plant Material - NIH.
- Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - MDPI.
- Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins - PMC - NIH.
- The Effect of Different Extraction Methods on Extraction Yield, Physicochemical Properties, and Volatile Compounds from Field Muskmelon Seed Oil - MDPI.
- Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves.
- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI.
- The Establishment of Ultrasonic-Assisted Extraction for the Recovery of Phenolic Compounds and Evaluation of Their Antioxidant Activity from Morus alba Leaves - PMC - PubMed Central.
- (PDF) Impact of extraction parameters and their optimization on the nutraceuticals and antioxidant properties of aqueous extract mulberry leaf - ResearchGate.
- ultrasound-assisted extraction - Pharmacognosy Magazine.
- Optimization of Ethanolic Extraction of Phenolic Antioxidants from Lychee and Longan Seeds Using Response Surface Methodology - PubMed Central.
- Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from On - Semantic Scholar.
- Simultaneous Optimization of Extraction Yield, Phenolic Compounds and Antioxidant Activity of Moroccan Propolis Extracts: Improvement of Ultrasound-Assisted Technique Using Response Surface Methodology - MDPI.
- Obtaining a Fraction of Sugarcane Wax Rich in Policosanol by Using Ethanol as Solvent: Results Interpretation through Hansen's Solubility Theory - PubMed Central.
- Analytical Methods Used in Determining Antioxidant Activity: A Review - MDPI.
- A Novel and Reliable Analysis Method Utilizing Hennosides to Improve the Quality Assessment of Lawsonia inermis L. Material Used in Cosmetic Formulations - MDPI.
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Troubleshooting failed reactions in the synthesis of 15-Nonacosanol.
Welcome to the technical support center for the synthesis of 15-Nonacosanol. This guide is designed for researchers, chemists, and drug development professionals who are undertaking the synthesis of this long-chain secondary alcohol. Here, we address common challenges and failed reactions through a series of detailed troubleshooting guides and frequently asked questions (FAQs). Our approach is to not only provide solutions but to explain the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings.
This compound (C₂₉H₆₀O) is a long-chain fatty alcohol found in various plant waxes.[1] Its synthesis, while conceptually straightforward, presents challenges common to long-chain aliphatic chemistry, including solubility issues and the need for meticulous reaction control. The most common and reliable synthetic route involves a two-step process:
-
Formation of the Ketone Precursor: Synthesis of 15-Nonacosanone via a Grignard reaction.
-
Reduction to the Alcohol: Reduction of 15-Nonacosanone to the final product, this compound.
This guide is structured to follow this synthetic sequence, providing in-depth troubleshooting for each critical stage.
Overall Synthetic Workflow
The synthesis proceeds by first forming a new carbon-carbon bond to construct the C29 backbone of the ketone, followed by the specific reduction of the carbonyl group to a hydroxyl group.
Caption: General workflow for the two-step synthesis of this compound.
Part 1: Synthesis of 15-Nonacosanone via Grignard Reaction
The formation of the 15-Nonacosanone precursor is most effectively achieved by reacting a Grignard reagent, such as tetradecylmagnesium bromide, with a suitable electrophile like pentadecanenitrile. This section addresses the most frequent and critical failures associated with this step.
Frequently Asked Questions & Troubleshooting
Question 1: My Grignard reaction fails to initiate. The solution remains colorless, and there is no sign of an exothermic reaction. What's wrong?
Answer: This is the most common failure point in Grignard synthesis. The issue almost always stems from two main sources: a passivated magnesium surface or the presence of proton sources that quench the reaction.[2]
-
Causality (Expertise): Grignard reagents are potent nucleophiles and extremely strong bases.[3] They react rapidly with even weakly acidic protons, such as those from water, in a reaction that is much faster than the desired carbon-carbon bond formation.[3] Furthermore, magnesium turnings are typically coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the alkyl halide from accessing the reactive metal surface.[2]
-
Troubleshooting Protocol:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be scrupulously dried, either by oven-drying overnight at >120 °C or by flame-drying under vacuum and cooling under an inert atmosphere (dry argon or nitrogen).[2][4] Solvents like THF or diethyl ether must be anhydrous grade, preferably passed through a solvent purification system or distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed:
-
Mechanical Activation: Before assembly, gently crush the magnesium turnings in a clean, dry mortar and pestle to expose fresh metal surfaces.
-
Chemical Activation (Recommended): Place the magnesium turnings in the reaction flask under an inert atmosphere and add a small crystal of iodine.[5] The iodine etches the magnesium surface. The disappearance of the characteristic purple iodine vapor and the formation of a grayish solution indicates activation.[2] Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethene gas is a visual cue of activation.
-
-
Initiation Aids: Add a small portion (~5-10%) of your alkyl halide solution to the activated magnesium. Gentle warming with a heat gun may be necessary to start the reaction.[2] A successful initiation is marked by the appearance of bubbles on the magnesium surface, a gentle reflux, and the formation of a cloudy, grayish-brown solution.[3] Once initiated, the remainder of the alkyl halide should be added slowly to maintain a controlled reflux.
-
Question 2: My reaction initiated, but the yield of 15-Nonacosanone is very low, and I've recovered a large amount of my starting nitrile after workup. Why?
Answer: Low conversion points to issues with reagent stoichiometry, incomplete reaction, or premature quenching.
-
Causality (Expertise): An inaccurate concentration of the prepared Grignard reagent is a common source of error.[3] If the Grignard formation was inefficient (due to side reactions like Wurtz coupling), the actual amount of active reagent will be lower than calculated, leading to an excess of the nitrile. Additionally, the long alkyl chains can sometimes hinder reactivity, requiring more forcing conditions.
-
Troubleshooting Protocol:
-
Titrate Your Grignard Reagent: Before adding the nitrile, it is best practice to determine the exact concentration of the Grignard reagent. A simple method involves taking a known volume (e.g., 1 mL) of the Grignard solution, quenching it with an excess of iodine in THF, and then back-titrating the remaining iodine with a standardized sodium thiosulfate solution. This ensures you use the correct stoichiometric amount of the nitrile.
-
Optimize Reaction Conditions:
-
Addition: Add the nitrile solution slowly to the Grignard reagent at 0 °C to control the initial exotherm.
-
Temperature & Time: After addition, allow the reaction to warm to room temperature and then gently reflux (in THF, ~66 °C) for several hours (2-4 hours is a good starting point) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis.
-
-
Re-check for Moisture: Ensure the nitrile starting material is also anhydrous. If it has been stored for a long time, consider drying it over molecular sieves.
-
Question 3: I've isolated a significant amount of a high-boiling, non-polar side product. What is it, and how can I prevent it?
Answer: This is likely the result of Wurtz coupling, leading to the formation of octacosane (C₂₈H₅₈).
-
Causality (Expertise): The Wurtz coupling is a major side reaction where the newly formed Grignard reagent (R-MgX) acts as a nucleophile and attacks a molecule of the starting alkyl halide (R-X), forming an R-R dimer.[2] This is particularly problematic with primary alkyl halides and is favored by high local concentrations of the alkyl halide and elevated temperatures.[2]
-
Troubleshooting Protocol:
-
Slow Addition: Add the 1-bromotetradecane solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring its reaction with the magnesium surface over reaction with the already-formed Grignard reagent.
-
Maintain Moderate Temperature: While some initial heating may be required, the Grignard formation is exothermic. If the reaction becomes too vigorous, use an ice-water bath to cool it and maintain only a gentle reflux.[2]
-
Ensure Highly Activated Magnesium: A highly reactive magnesium surface promotes a faster reaction between the metal and the alkyl halide, reducing the time the alkyl halide is available for the Wurtz side reaction.[2]
-
Experimental Protocol: Synthesis of 15-Nonacosanone
This protocol describes a representative procedure. Quantities should be adjusted based on the desired scale.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equiv. |
| Magnesium Turnings | 24.31 | 1.34 | 55.0 | 1.1 |
| 1-Bromotetradecane | 277.30 | 13.87 | 50.0 | 1.0 |
| Pentadecanenitrile | 223.42 | 11.17 | 50.0 | 1.0 |
| Anhydrous THF | - | ~250 mL | - | - |
| 6 M HCl | - | ~50 mL | - | - |
Procedure:
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under an inert atmosphere.
-
Add the magnesium turnings (1.34 g, 55.0 mmol) and a small iodine crystal to the flask.
-
In the dropping funnel, prepare a solution of 1-bromotetradecane (13.87 g, 50.0 mmol) in 100 mL of anhydrous THF.
-
Add ~10 mL of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask with a heat gun until initiation is observed.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the gray-brown solution for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve pentadecanenitrile (11.17 g, 50.0 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cold Grignard reagent.
-
After the addition, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 3 hours.
-
Cool the reaction to 0 °C and slowly quench by adding 50 mL of 6 M HCl. Stir vigorously until all solids have dissolved.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 15-Nonacosanone. The crude product can be purified by recrystallization from ethanol or acetone.
Part 2: Reduction of 15-Nonacosanone to this compound
This step involves the reduction of the ketone carbonyl to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering a safer and easier workup compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[6][7]
Frequently Asked Questions & Troubleshooting
Question 1: My reduction is incomplete. TLC/NMR analysis of the final product shows a significant amount of the starting 15-Nonacosanone.
Answer: Incomplete reduction is typically due to insufficient reducing agent or suboptimal reaction conditions.
-
Causality (Expertise): Although the stoichiometry is 4:1 (ketone:NaBH₄), NaBH₄ can decompose in protic solvents, especially if the solution is not basic. Furthermore, long-chain ketones can have poor solubility, hindering their access to the reducing agent. A slight excess of NaBH₄ is always recommended to ensure the reaction goes to completion.
-
Troubleshooting Protocol:
-
Use a Stoichiometric Excess: Employ 1.0-1.5 molar equivalents of NaBH₄ relative to the ketone. This ensures there is enough active hydride to reduce all of the starting material.
-
Improve Solubility: 15-Nonacosanone has limited solubility. Use a co-solvent system like THF/ethanol to ensure the ketone is fully dissolved during the reaction. Gentle warming (to 40-50 °C) can also improve solubility and reaction rate.
-
Increase Reaction Time: Allow the reaction to stir for a sufficient period. Monitor the disappearance of the starting material by TLC. For sterically unhindered ketones like this, 2-4 hours at room temperature is usually sufficient, but longer times may be needed if solubility is low.
-
Check Reagent Quality: Sodium borohydride is sensitive to moisture. Use a freshly opened bottle or reagent that has been stored in a desiccator.
-
Question 2: How do I choose between NaBH₄ and LiAlH₄ for this reduction?
Answer: The choice depends on the substrate and desired reaction conditions.
-
Causality (Expertise): LiAlH₄ is a much more powerful reducing agent than NaBH₄.[6] It will readily reduce ketones, aldehydes, esters, and carboxylic acids. NaBH₄ is more selective and will typically only reduce aldehydes and ketones.[6][7]
-
Recommendation for this Synthesis:
-
Sodium Borohydride (NaBH₄): This is the recommended reagent. It is selective for the ketone, safer to handle, and the reaction can be run in protic solvents like ethanol. The workup is also simpler.
-
Lithium Aluminum Hydride (LiAlH₄): While effective, LiAlH₄ is overkill for this simple ketone reduction. It reacts violently with water and alcohols, requiring strictly anhydrous conditions and a more hazardous workup procedure.[6] It offers no advantage here and introduces unnecessary risk.
-
Experimental Protocol: Reduction to this compound
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equiv. |
| 15-Nonacosanone | 422.80 | 21.14 | 50.0 | 1.0 |
| Sodium Borohydride | 37.83 | 2.84 | 75.0 | 1.5 |
| Ethanol/THF (1:1) | - | ~300 mL | - | - |
| 3 M HCl | - | ~50 mL | - | - |
Procedure:
-
In a round-bottom flask, dissolve the crude 15-Nonacosanone (21.14 g, 50.0 mmol) in 300 mL of a 1:1 mixture of ethanol and THF. Gentle warming may be required to achieve complete dissolution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium borohydride (2.84 g, 75.0 mmol) in small portions over 15-20 minutes. (Caution: Hydrogen gas evolution will occur).
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the mixture back to 0 °C and slowly add 50 mL of 3 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the solvent under reduced pressure. Add water to the residue, which should cause the solid alcohol to precipitate.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
The crude this compound can be purified by recrystallization.
Part 3: Purification and Characterization
Frequently Asked Questions & Troubleshooting
Question 1: How can I best purify the final this compound product?
Answer: For long-chain, saturated alcohols, recrystallization is often the most effective and scalable purification method.
-
Causality (Expertise): this compound is a waxy solid with a distinct melting point (~83-84 °C).[1] Its solubility properties are significantly different from the more non-polar Wurtz coupling byproduct (octacosane) and the slightly more polar starting ketone. This difference can be exploited for purification. Column chromatography is also an option but can be tedious for large quantities of waxy solids.[8]
-
Purification Protocol (Recrystallization):
-
Choose a suitable solvent system. Good single solvents to try are ethanol, acetone, or ethyl acetate. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
-
Sources
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- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US2913501A - Chromatographic purification of higher fatty alcohols - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Improving the resolution of 15-Nonacosanol in chromatographic analysis.
Welcome to the technical support center for advanced chromatographic applications. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and detailed protocols to enhance the resolution of 15-Nonacosanol in your chromatographic analyses. Our focus is on providing not just steps, but the scientific reasoning behind them, to empower you to make informed decisions in your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak broad and poorly resolved, especially in gas chromatography (GC)?
A1: this compound is a long-chain fatty alcohol (C29), which gives it a high boiling point and relatively low volatility.[][2] The primary reason for poor peak shape is often related to its polar hydroxyl (-OH) group. This group can engage in strong intermolecular hydrogen bonding, leading to:
-
Low Volatility: The compound may not transition easily into the gas phase in the GC inlet, resulting in slow and incomplete sample transfer to the column.[3]
-
On-Column Interactions: The polar hydroxyl group can interact with active sites (e.g., residual silanols) on the column's stationary phase or even the inlet liner. This causes undesirable secondary interactions, leading to peak tailing.[4]
-
Thermal Instability: At the high temperatures required to volatilize such a large molecule, some degradation can occur, contributing to peak broadening.[3]
To overcome these issues, derivatization is almost always a mandatory step for the GC analysis of long-chain alcohols.[5]
Q2: What is derivatization, and why is it essential for this compound analysis?
A2: Derivatization is the process of chemically modifying a compound to make it more suitable for a specific analytical method.[3] For this compound in GC, the goal is to mask the polar hydroxyl group. The most common and effective method is silylation , which replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5][6]
This chemical modification achieves several critical improvements:
-
Increased Volatility: The resulting TMS-ether is significantly more volatile than the original alcohol, allowing for analysis at lower GC oven temperatures.[3]
-
Improved Thermal Stability: The derivative is more stable at high temperatures, reducing the risk of on-column degradation.[3]
-
Reduced Peak Tailing: By masking the polar -OH group, unwanted interactions with the column are minimized, resulting in sharper, more symmetrical peaks and, consequently, better resolution.[4]
Q3: I'm still seeing poor resolution after derivatization. What should I check first?
A3: Before making significant changes to your chromatographic method, always verify the fundamentals of your system and sample preparation. A systematic check is crucial.
-
System Health: Ensure your GC system is free from leaks, especially at the injector septum and column fittings. Check that you are using high-purity carrier gas.[7]
-
Derivatization Efficiency: Incomplete derivatization is a common culprit. This will result in a tailing peak for the unreacted this compound and a separate, sharper peak for the derivatized product. Confirm that your sample and solvents are dry, as silylation reagents are highly sensitive to moisture.[3]
-
Column Health: A contaminated or degraded column can lead to poor peak shape and resolution. Consider conditioning the column according to the manufacturer's instructions or trimming a small portion (0.5-1m) from the inlet end.[7]
In-Depth Troubleshooting and Optimization Guides
Guide 1: Gas Chromatography (GC) Method Optimization
If fundamental checks do not resolve the issue, a systematic optimization of your GC method is necessary. The resolution between two peaks is governed by three factors: efficiency, selectivity, and retention. We will address how to optimize each.
This is a selectivity issue. The most impactful changes involve the stationary phase and temperature program.
-
Action 1: Column Selection (Selectivity). The choice of GC column is paramount. For long-chain fatty alcohols like this compound (often analyzed as part of a policosanol mixture), a mid-polarity column is generally a good starting point.[8][9][10]
-
Recommendation: A (35%-Phenyl)-methylpolysiloxane phase (e.g., DB-35MS, CP-Sil 8 CB) offers a good balance of selectivity for these types of compounds.[8][9][10][11] For more challenging separations, a more polar phase, such as a cyanopropyl or wax-type column (e.g., CP-Sil 88, DB-WAX), can be considered, though these may have lower maximum operating temperatures.[12]
Column Stationary Phase Polarity Typical Application Example (5%-Phenyl)-methylpolysiloxane Low General purpose, good for non-polar compounds DB-5MS, HP-5MS (35%-Phenyl)-methylpolysiloxane Mid Fatty alcohols, sterols, triglycerides DB-35MS, CP-Sil 8 CB[8][11] (50%-Phenyl)-methylpolysiloxane Mid-High FAMEs, pesticides DB-17MS Polyethylene Glycol (PEG) High Polar compounds, FAMEs DB-WAX, HP-INNOWax[12] Biscyanopropyl Polysiloxane Very High Cis/trans FAME isomers SP-2560, HP-88[12] -
-
Action 2: Optimizing the Temperature Program (Selectivity & Retention). The temperature program directly influences selectivity and retention time. A slow ramp rate generally improves resolution but increases analysis time.[13]
-
Initial Temperature: Start at a temperature that allows for good focusing of the analytes at the head of the column. For splitless injection, this is typically about 20°C below the boiling point of the solvent.[14]
-
Ramp Rate: A good starting point for the ramp rate is approximately 10°C per minute.[15] For complex mixtures where this compound is co-eluting with other components, a slower ramp rate (e.g., 5°C/min) through the elution window of interest can significantly improve resolution.[13]
-
Final Temperature: The final temperature should be high enough to ensure all components of interest have eluted, followed by a brief hold to clean out any heavier matrix components from the column.[16]
-
This is an efficiency issue. Carrier gas flow rate and column dimensions are key factors.
-
Action 1: Adjusting Carrier Gas Flow Rate (Efficiency). Every column has an optimal linear velocity (flow rate) at which it achieves maximum efficiency (the highest number of theoretical plates). Deviating from this optimum will broaden peaks.[17]
-
Recommendation: For most analyses, using helium as the carrier gas at a flow rate that provides an optimal linear velocity (typically 20-40 cm/s) is recommended. Hydrogen can provide better efficiency at higher linear velocities, leading to faster analysis times without sacrificing resolution, but requires appropriate safety precautions. It's important to note that increasing the flow rate will decrease the retention time, and decreasing it will increase the retention time.[18]
Parameter Effect of Decrease Effect of Increase Recommendation Temperature Ramp Rate Increased Retention & Resolution, Longer Run Time[13] Decreased Retention & Resolution, Shorter Run Time[19] Start at 10°C/min, decrease to 5°C/min for critical pairs.[15] Carrier Gas Flow Rate Increased Retention, Potential Loss of Efficiency[18] Decreased Retention, Potential Loss of Efficiency[18] Optimize for the column's ideal linear velocity (e.g., ~30 cm/s for He).[16] Column Length Decreased Resolution, Shorter Run Time Increased Resolution, Longer Run Time, Higher Cost[20] 30m is a good standard for most applications.[8] Column Internal Diameter Increased Efficiency (Resolution), Lower Sample Capacity Decreased Efficiency (Resolution), Higher Sample Capacity 0.25 mm ID is a good compromise for most applications. -
Guide 2: HPLC Method Considerations
While GC is more common, High-Performance Liquid Chromatography (HPLC) can also be used, particularly for preparative work or for samples that are difficult to volatilize even with derivatization.[21]
Q4: Can I analyze this compound by HPLC? What are the main challenges?
A4: Yes, but it presents its own set of challenges. This compound lacks a strong chromophore, making UV detection difficult and requiring alternative detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[22] The main challenge is its very non-polar nature.
-
Reversed-Phase (RP) HPLC: Standard C18 columns with typical mobile phases like methanol/water or acetonitrile/water will result in very long, likely unfeasible, retention times. A purely non-aqueous reversed-phase (NARP) system using a C18 or C30 column with mobile phases like methanol/hexane or dichloromethane/acetonitrile might be necessary.[23]
-
Normal-Phase (NP) HPLC: This can be a viable alternative. Using a silica or diol column with a non-polar mobile phase (e.g., hexane) and a polar modifier (e.g., isopropanol) can provide good separation for lipid classes.[24][25]
Experimental Protocols
Protocol 1: Silylation of this compound for GC Analysis
This protocol describes a standard procedure for creating Trimethylsilyl (TMS) derivatives. Safety Note: Silylation reagents are flammable, corrosive, and moisture-sensitive. Always work in a fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
Dried sample containing this compound
-
Pyridine or another suitable aprotic solvent (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Accurately weigh approximately 1-5 mg of the dried sample or extract into a reaction vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[24] The TMCS acts as a catalyst and improves the reaction rate.[6]
-
Securely cap the vial and vortex briefly to mix.
-
Heat the vial at 60-70°C for 30-45 minutes.[6][24] The reaction time and temperature may need optimization depending on the sample matrix.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC. Typically, a 1 µL injection is performed.
Protocol 2: Starting GC-FID/MS Method for Derivatized this compound
This is a robust starting method based on published analyses of policosanols.[8][9][10]
-
GC System: Agilent 7890 or equivalent with FID or MS detector.
-
Column: DB-35MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8][9][10]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Splitless mode.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 min.
-
Ramp 1: 10°C/min to 320°C.
-
Hold: 10 min at 320°C.
-
-
FID Temperature (if used): 330°C.
-
MS Transfer Line (if used): 300°C.
-
MS Source Temperature (if used): 230°C.
Visualized Workflow & Logic
Troubleshooting Poor Resolution: A Systematic Approach
The following diagram outlines a logical workflow for diagnosing and fixing resolution problems in the GC analysis of this compound.
Caption: Troubleshooting workflow for poor GC resolution.
References
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC- FID and GC-MS [scirp.org]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of various extraction methods for policosanol from rice bran wax and establishment of chromatographic fingerprint of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. gcms.cz [gcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. obrnutafaza.hr [obrnutafaza.hr]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. brainly.com [brainly.com]
- 19. scribd.com [scribd.com]
- 20. aocs.org [aocs.org]
- 21. hplc.eu [hplc.eu]
- 22. An innovative method for the extraction and HPLC analysis of bioactive policosanols from non-psychoactive Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 25. A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 15-Nonacosanol during sample preparation.
An in-depth guide to preventing the degradation of 15-Nonacosanol during sample preparation, designed for researchers, scientists, and drug development professionals.
Technical Support Center: Stabilizing this compound
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your samples. This compound, a long-chain secondary fatty alcohol, is a waxy, hydrophobic molecule susceptible to degradation if not handled with care.[][2][3] This guide addresses the most common challenges encountered during its extraction, processing, and analysis.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge crucial for working with this compound.
Q1: What is this compound and why is its stability a concern?
A1: this compound is a 29-carbon saturated secondary alcohol (C₂₉H₆₀O), a type of fatty alcohol often found in plant waxes.[][2] Its stability is a primary concern because the secondary alcohol functional group is a target for oxidation, which converts it into its corresponding ketone, 15-Nonacosanone.[4] This chemical change alters its biological and physical properties, leading to inaccurate quantification and characterization in your research. Furthermore, its long, waxy aliphatic chain makes it prone to precipitation and adsorption onto surfaces if improper solvents or temperatures are used.
Q2: What are the primary drivers of this compound degradation during sample preparation?
A2: The three main drivers of degradation are:
-
Oxidation: This is the most significant threat. Exposure to atmospheric oxygen, especially when catalyzed by light, heat, or trace metals, can initiate a free-radical chain reaction that oxidizes the alcohol group.[5][6]
-
Thermal Stress: Although this compound has a relatively high melting point (83.1 - 83.8 °C), prolonged exposure to even moderate heat can accelerate oxidative processes and potentially lead to other degradation reactions.[][7] High temperatures during steps like solvent evaporation are a critical risk factor.
-
Enzymatic Activity: In biological samples (e.g., fresh plant tissue), endogenous enzymes like oxidases can remain active post-harvest and actively degrade the compound until they are denatured or quenched.[5]
Q3: I'm extracting this compound from a plant matrix. What is the single most important first step to prevent degradation?
A3: The most critical first step is to immediately halt all biological activity and minimize oxidative exposure upon sample collection. For fresh plant tissue, this means flash-freezing the sample in liquid nitrogen and then lyophilizing (freeze-drying) it. This process rapidly stops enzymatic degradation and removes water, which can participate in certain degradation pathways. For all samples, subsequent steps should be performed promptly, minimizing exposure to heat, light, and oxygen.[8]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your workflow, providing explanations and actionable protocols.
Issue 1: Low Recovery After Solvent Extraction
Q: I performed a solvent extraction, but my final yield of this compound is consistently low. What's going wrong?
A: Low recovery is often a multi-faceted problem stemming from either incomplete extraction or degradation during the process.
Causality Analysis:
-
Poor Solvent Choice: this compound is highly hydrophobic ("waxy").[4] If your extraction solvent is too polar, it will not efficiently solubilize the compound from the sample matrix.
-
Analyte Adsorption: The molecule can adsorb onto glassware, filter materials, or chromatographic columns, especially if the mobile phase or solvent is not optimal.
-
Oxidative Loss: The compound may have degraded into other molecules (like 15-Nonacosanone) during your extraction or solvent evaporation steps, meaning it's no longer being detected as this compound.[4]
Troubleshooting Protocol: Optimizing Extraction and Preventing Loss
-
Solvent Selection & Optimization:
-
Principle: Use a non-polar solvent that matches the hydrophobicity of this compound. Chloroform and hexane are excellent choices.[9][10]
-
Action: Perform a sequential extraction. First, use hexane to extract the most non-polar lipids, including this compound. Follow this with a more polar solvent like chloroform or dichloromethane to ensure complete extraction.
-
Validation: Spike a blank matrix with a known amount of this compound standard and run it through your protocol. A recovery rate below 85% indicates a problem with your procedure.[11]
-
-
Inert Atmosphere & Antioxidant Addition:
-
Principle: To prevent oxidative loss, you must remove oxygen from the equation. Antioxidants terminate the free-radical chain reactions that drive oxidation.[5][12]
-
Action:
-
Validation: Analyze your extract using GC-MS. The absence of a significant peak corresponding to the mass of 15-Nonacosanone is a good indicator that you have successfully prevented oxidation.
-
-
Temperature Control during Evaporation:
-
Principle: Heat accelerates oxidation.[7] Evaporating solvent using high heat is a primary cause of degradation.
-
Action: Use a rotary evaporator with the water bath set to a low temperature (<30-40°C). Alternatively, use a centrifugal vacuum concentrator (SpeedVac) or a gentle stream of nitrogen at room temperature.
-
Validation: Compare the recovery of a standard that has been evaporated with heat versus one evaporated without heat.
-
Workflow: Recommended Extraction Protocol
Caption: Recommended workflow for stable this compound extraction.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Q: My chromatogram shows a peak for this compound, but also a significant unknown peak that appears inconsistently. Could this be a degradation product?
A: Yes, this is a classic sign of degradation, most likely oxidation.
Causality Analysis: The secondary alcohol at position 15 in this compound is readily oxidized to a ketone, forming 15-Nonacosanone.[4][14] This new compound will have a different retention time and mass spectrum from the parent alcohol. Its inconsistent appearance suggests that your sample handling procedures are variable, with some samples being exposed to more oxidative stress than others.
Troubleshooting Protocol: Identifying and Eliminating Degradation Products
-
Mass Spectrometry (MS) Confirmation:
-
Principle: The molecular weight of this compound (C₂₉H₆₀O) is ~424.8 g/mol . The molecular weight of its oxidized ketone form, 15-Nonacosanone (C₂₉H₅₈O), is ~422.8 g/mol (a loss of 2 hydrogen atoms).
-
Action: Analyze the unknown peak using GC-MS or LC-MS. Check the mass spectrum for a molecular ion (or fragment ions) consistent with 15-Nonacosanone.
-
Validation: The presence of a mass 2 units lower than the parent compound is strong evidence of oxidation.
-
-
Implement Rigorous Antioxidant and Inert Atmosphere Protocols:
-
Principle: Proactively preventing oxidation is the only way to eliminate the formation of this artifact.
-
Action: Strictly adhere to the protocols outlined in Issue 1 , ensuring every sample is processed under a nitrogen atmosphere and that all solvents contain an antioxidant like BHT or BHA.[5][8] Use amber glass vials to protect samples from light, which can catalyze oxidation.[8]
-
Visualization: Primary Degradation Pathway
Caption: Oxidation of this compound to 15-Nonacosanone.
Issue 3: Sample Instability During Long-Term Storage
Q: I need to store my purified this compound extracts for several weeks before analysis. What are the best practices to ensure stability?
A: Long-term stability requires minimizing all potential energy inputs (thermal, light) and chemical reactants (oxygen).
Causality Analysis: Over time, even slow degradation reactions can lead to significant sample loss. Lipids stored as a dry film (lyophilized powder) are particularly susceptible to oxidation due to their high surface area.[5] Storing in solution at inappropriate temperatures can allow for slow chemical degradation.
Troubleshooting Protocol: Optimal Long-Term Storage
-
Storage Form and Solvent:
-
Principle: Storing the extract in an organic solvent with an antioxidant provides a more stable environment than a dry film.[5]
-
Action: After purification, dissolve the this compound extract in a non-polar solvent like hexane or chloroform containing 0.01-0.05% BHT.
-
-
Temperature and Atmosphere:
-
Principle: Deep cold storage dramatically slows chemical reaction rates. An inert atmosphere prevents any dissolved oxygen from reacting.
-
Action: Aliquot the dissolved sample into amber glass vials. Flush the headspace of each vial with argon or nitrogen before sealing tightly with a PTFE-lined cap. Store the vials in a freezer at -20°C or, ideally, -80°C.[5][8]
-
-
Handling During Use:
-
Principle: Repeated freeze-thaw cycles can introduce moisture and oxygen, degrading the sample.
-
Action: Use one aliquot at a time. When you need to use a sample, remove one vial from the freezer, allow it to come to room temperature before opening, use what you need, and then discard the rest. Do not re-freeze a thawed aliquot.[8]
-
Data Summary Table: Storage Condition Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (ideal); -20°C (acceptable) | Drastically reduces the rate of chemical and oxidative reactions.[5] |
| Atmosphere | Headspace flushed with N₂ or Ar | Prevents oxidation by displacing oxygen from the vial.[8] |
| Solvent | Non-polar (e.g., Hexane) + Antioxidant (e.g., 0.01% BHT) | Keeps analyte in solution and actively scavenges free radicals.[5] |
| Container | Amber glass vial with PTFE-lined cap | Prevents photo-oxidation and ensures an inert seal.[8] |
| Handling | Single-use aliquots; avoid freeze-thaw cycles | Minimizes introduction of contaminants (O₂, H₂O) upon use.[8] |
References
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This compound Chemical Properties. (n.d.). BioCrick. Retrieved from [Link]
-
This compound. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (2020). Metabolites, 10(9), 355. National Institutes of Health (NIH). Retrieved from [Link]
-
Analysis of Lipids. (n.d.). University of Guelph. Retrieved from [Link]
-
How to Extract Wax from Plants. (n.d.). AOCS. Retrieved from [Link]
-
Showing Compound this compound (FDB011191). (2019). FooDB. Retrieved from [Link]
-
Procedures for extraction and purification of leaf wax biomarkers from peats. (2011). Mires and Peat, 7, 1-7. Retrieved from [Link]
-
Analytical Method Summaries. (2021). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
- Separation of wax and fibers from plants. (2015). Google Patents.
-
HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]
-
Environmental properties of long chain alcohols. Part 1. (2008). Ecotoxicology and Environmental Safety, 71(2), 577-587. Retrieved from [Link]
-
Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. (2008). Ecotoxicology and Environmental Safety, 71(2), 577-587. PubMed. Retrieved from [Link]
-
The extraction and fractionation of waxes from biomass. (2015). CORE. Retrieved from [Link]
-
Extraction of plant wax from Colocasia esculenta using polar and non-polar solvents: A sustainable approach. (2024). Materials Today: Proceedings. ResearchGate. Retrieved from [Link]
-
Fatty alcohol. (n.d.). Wikipedia. Retrieved from [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2024). Welch Lab. Retrieved from [Link]
-
Antioxidants used in oils, fats and fatty foods. (2019). Journal of Food Science and Technology. ResearchGate. Retrieved from [Link]
-
Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (2022). Antioxidants, 11(1), 119. National Institutes of Health (NIH). Retrieved from [Link]
-
The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). O2si. Retrieved from [Link]
-
Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. (2008). Ecotoxicology and Environmental Safety, 71(2), 577-587. ResearchGate. Retrieved from [Link]
-
Antioxidant Activity of Flaxseed Extracts in Lipid Systems. (2020). Molecules, 25(21), 5001. MDPI. Retrieved from [Link]
-
Green oxidation of fatty alcohols. (2012). Current Organic Chemistry, 16(24), 2865-2882. Digital CSIC. Retrieved from [Link]
-
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2024). ALWSCI. Retrieved from [Link]
-
Screening-Level Hazard Characterization: Long Chain Alcohols Category. (2009). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Effects of temperature and heating time on the stability of five phenolic compounds in HTW. (2022). Food Chemistry, 369, 130897. Retrieved from [Link]
-
A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. (2023). PLOS ONE, 18(5), e0285633. PubMed Central. Retrieved from [Link]
-
Synthesis and optimization of long-chain fatty acids via the oxidation of long-chain fatty alcohols. (2021). RSC Advances, 11(35), 21543-21550. ResearchGate. Retrieved from [Link]
-
Chromatography Troubleshooting. (2020). YouTube. Retrieved from [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2021). Pharmaceutics, 13(7), 1055. MDPI. Retrieved from [Link]
-
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (2021). Pharmaceutics, 13(10), 1686. National Institutes of Health (NIH). Retrieved from [Link]
-
A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. (2018). Foods, 7(8), 132. National Institutes of Health (NIH). Retrieved from [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (2010). Annual Review of Microbiology, 64, 281-301. PubMed Central. Retrieved from [Link]
-
Degradation Pathway. (2017). ResearchGate. Retrieved from [Link]
-
Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. (2021). Journal of Photochemistry and Photobiology B: Biology, 221, 112253. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Purification of 15-Nonacosanol
Welcome to the technical support resource for the purification of 15-Nonacosanol. This guide is designed for researchers, scientists, and drug development professionals who require this long-chain fatty alcohol in a highly pure state for their experiments. As a waxy solid with specific solubility characteristics, achieving high purity can present unique challenges.[1] This document provides in-depth, experience-based guidance in a direct question-and-answer format to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, purification strategies, and analysis of this compound.
Q1: What is this compound, and why is high purity critical for research?
Q2: What are the key physical properties of this compound that influence its purification?
Understanding the physical properties of this compound is the first step in designing an effective purification strategy. Its long, non-polar hydrocarbon tail dominates its behavior.[1][4]
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₂₉H₆₀O | High molecular weight (424.8 g/mol ) contributes to its solid state and low volatility.[2] |
| Appearance | Waxy Solid / Powder | Requires dissolution in a suitable solvent for most purification techniques.[1][] |
| Melting Point | 83.1 - 83.8 °C | A sharp melting point in this range is a key indicator of high purity.[] |
| Solubility | Highly soluble in non-polar organic solvents like Chloroform, Dichloromethane, Toluene, and warm Hexane.[1][5] Low solubility in polar solvents.[1][4] | This is the most critical property for selecting solvents for recrystallization and chromatography. |
| Volatility | Low | Makes purification by distillation impractical. Requires derivatization for analysis by Gas Chromatography (GC).[6] |
Q3: What are the primary methods for purifying crude this compound?
The two most effective and commonly used methods for purifying this compound to a high degree are recrystallization and flash column chromatography .
-
Recrystallization : This is often the most efficient method for removing small amounts of impurities from a solid compound.[7][8] It relies on the differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.
-
Flash Column Chromatography : This technique is ideal for separating this compound from impurities with different polarities, especially when the crude material is heavily contaminated or contains compounds with similar solubility profiles.[9]
The choice between these methods depends on the initial purity of your material. Often, a combination of both is used for achieving the highest purity: an initial purification by column chromatography followed by a final polishing step via recrystallization.
Diagram 1: General Purification & Analysis Workflow
Caption: General workflow for purification and analysis of this compound.
Q4: How do I select the best solvent for recrystallizing this compound?
Solvent selection is the most critical step for successful recrystallization.[8] The ideal solvent should dissolve this compound completely when hot but poorly when cold. Based on the "like dissolves like" principle, non-polar and moderately polar solvents are the best candidates.[1]
| Solvent | Suitability at Room Temp | Suitability at Boiling Point | Key Considerations |
| Hexane / Heptane | Low Solubility | High Solubility | Excellent choice. Allows for significant crystal precipitation upon cooling. Ensure slow cooling to form large crystals. |
| Acetone | Low to Moderate Solubility | High Solubility | Good option. Its higher polarity may help leave very non-polar, waxy impurities behind in the mother liquor.[5][10] |
| Ethyl Acetate | Moderate Solubility | Very High Solubility | Can be effective, but higher room temperature solubility may lead to lower recovery unless cooled significantly.[5] |
| Toluene | Moderate Solubility | Very High Solubility | Effective, but its high boiling point can increase the risk of the compound "oiling out."[1] |
| Ethanol / Methanol | Very Low Solubility | Low Solubility | Generally poor choices. The polarity is too high to effectively dissolve the long alkyl chain of this compound.[1] |
Pro-Tip: Perform a small-scale solvent screen. Place a few milligrams of your crude product in several test tubes and add a small amount of each potential solvent. Observe solubility at room temperature and then upon heating to find the optimal choice.
Q5: What are the recommended analytical techniques for confirming the purity of my final product?
A combination of methods provides the most comprehensive purity assessment.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is the gold standard for quantifying the purity of long-chain alcohols.[6] Due to its low volatility, this compound must be derivatized (e.g., silylation) to increase its volatility and thermal stability before injection.[6] The area-percent of the main peak in the chromatogram provides a quantitative purity value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and for identifying any structurally different impurities. While not as sensitive as GC for quantification, it is unparalleled for structural elucidation.[][12]
-
Melting Point Analysis: A sharp, well-defined melting point that matches the literature value (83.1 - 83.8 °C) is a strong indicator of high purity.[] Impurities typically depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used, but since this compound lacks a UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is necessary for detection.[13]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments.
Recrystallization Issues
Q: My this compound is "oiling out" during cooling instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This is common for waxy compounds, especially if the boiling point of the solvent is higher than the melting point of the solute.
-
Cause 1: Solution is too concentrated. The solubility limit is exceeded at a temperature above the compound's melting point.
-
Solution: Reheat the mixture to redissolve the oil, add more of the same solvent to make the solution more dilute, and then allow it to cool slowly again.[7]
-
-
Cause 2: Cooling is too rapid. The solution becomes supersaturated too quickly.
-
Solution: Allow the solution to cool to room temperature slowly on a non-heat-conducting surface before moving it to an ice bath.[7]
-
-
Cause 3: Inappropriate solvent choice. The solvent may be too non-polar.
-
Solution: Try recrystallizing from a slightly more polar solvent (e.g., switch from heptane to acetone) or use a two-solvent system.
-
Q: I've cooled my solution, but no crystals have formed. How can I induce crystallization?
Spontaneous crystallization sometimes fails to occur, resulting in a stable, supersaturated solution.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal formation.[14]
-
Solution 3: Slow Evaporation. Cover the flask with parafilm and poke a few small holes in it.[15] Allow the solvent to evaporate slowly over several hours or days. As the solvent volume decreases, the concentration will increase, eventually forcing crystallization.
Q: My final yield after recrystallization is very low. What are the likely causes?
-
Cause 1: Using too much solvent. If an excessive amount of solvent is used to dissolve the crude product, a significant portion of the compound will remain in the mother liquor even after cooling.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Cause 2: Premature crystallization. If crystals form during a hot gravity filtration step (used to remove insoluble impurities), product will be lost.
-
Solution: Use a pre-heated funnel and flask for the hot filtration, and add a small excess of solvent to keep the product dissolved.
-
-
Cause 3: Incomplete precipitation. The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes before filtering.
-
Column Chromatography Issues
Q: My compound is streaking badly on the silica TLC plate. How can I achieve good separation?
Streaking indicates that the compound is interacting too strongly with the stationary phase (silica gel) or that the chosen eluent is not suitable.
[16]* Cause 1: Compound is overloaded. Too much sample was spotted on the TLC plate.
- Solution: Spot a much more dilute solution of your compound.
-
Cause 2: Eluent polarity is incorrect. The solvent system is not effectively eluting the compound in a tight band.
-
Solution: Systematically vary your eluent. For this compound, a good starting point is a hexane/ethyl acetate or hexane/dichloromethane mixture. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent until an Rf value of ~0.3 is achieved with a well-defined spot.
-
-
Cause 3: Strong interaction with silica. The hydroxyl group of the alcohol can have strong interactions with the silanol groups on the silica surface.
-
Solution: Add a very small amount (e.g., 0.5-1%) of a polar modifier like methanol or a few drops of triethylamine (if impurities are acidic) to the eluent system. This can cap the active sites on the silica and improve peak shape.
-
Q: I ran a column, but I am not recovering my compound. Where did it go?
-
Cause 1: The eluent is not polar enough. The compound has adsorbed strongly to the silica gel and has not moved down the column.
-
Solution: Gradually increase the polarity of the eluent being run through the column. If you started with 95:5 hexane:ethyl acetate, move to 90:10, then 80:20, and so on, collecting fractions and checking by TLC. Eventually, you may need to flush the column with a very polar solvent (like pure ethyl acetate or 5% methanol in dichloromethane) to recover highly retained material.
-
-
Cause 2: The compound is insoluble in the eluent. This is less likely if you developed a suitable eluent system with TLC but can happen.
-
Solution: Ensure the solvent system used for TLC translates well to the column. The compound must be soluble in the eluent.
-
Part 3: Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add ~15 mL of hexane and begin heating the mixture gently on a hot plate with stirring.
-
Achieve Saturation: Continue adding hexane in small portions (1-2 mL at a time) until the solid just completely dissolves at the boiling point. Avoid adding a large excess.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel and place it over a clean, pre-heated receiving flask. Quickly pour the hot solution through the funnel.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring or insulated surface. O[7]nce at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize precipitation.
-
Collection: Collect the crystals by suction filtration using a Büchner funnel. 6[7]. Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. T[7]hen, transfer the crystals to a watch glass and allow them to air dry completely. For final drying, place them in a vacuum desiccator.
Protocol 2: Purity Assessment by GC-FID (with Derivatization)
This protocol is adapted from standard methods for the analysis of long-chain alcohols.
[6]1. Standard/Sample Preparation: Accurately weigh approximately 10 mg of the purified this compound into a 2 mL GC vial. 2. Derivatization (Silylation): Add 500 µL of a suitable solvent (e.g., pyridine or N,N-dimethylformamide). Then, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). 3. Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether. 4. GC-FID Analysis:
- Injection: Inject 1 µL of the cooled, derivatized sample into the GC.
- Typical GC Conditions:
- Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
- Inlet Temperature: 280 °C.
- Detector Temperature (FID): 300 °C.
- Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 320 °C and hold for 10 minutes.
- Carrier Gas: Helium or Hydrogen.
- Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the this compound-TMS derivative by the total area of all peaks and multiplying by 100.
References
-
BioCrick. This compound | CAS:2764-81-0. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
ResearchGate. (2022, August 31). How could I achieve recrystallization of this solid?[Link]
-
The Good Scents Company. This compound, 2764-81-0. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Mehmood, T., & Ahmad, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18459409, this compound. [Link]
-
Sringarm, K., et al. (2017). Policosanol extraction from beeswax and improvement of the purity. MATEC Web of Conferences, 101, 01004. [Link]
-
Biocompare. Chromatography and Separation. [Link]
-
Chromatography Forum. (2006, May 12). How do you perform purity analysis?[Link]
-
Tena, N., et al. (2015). In-depth assessment of analytical methods for olive oil purity, safety, and quality characterization. Journal of Agricultural and Food Chemistry, 63(18), 4509-26. [Link]
-
ResearchGate. (2008). Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. [Link]
- Google Patents. KR20220050002A - High purification of technical grade triethylenetetramine.
-
Reddit. (2021, January 7). Purification of strong polar and basic compounds. [Link]
- Google Patents.
-
Bio-Rad Laboratories. (2020, September 30). 15-minute Webcast: Mixed-Mode Chromatography Resins for Biomolecule Purification. [Link]
-
ResearchGate. (2019). Synthesis of High-purity Pentagamavunon-0: Purification Improvement and Crystal Isolation from Rinse Solvent. [Link]
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- 2. Buy this compound | 2764-81-0 [smolecule.com]
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- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 10. matec-conferences.org [matec-conferences.org]
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- 13. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
- 16. reddit.com [reddit.com]
Technical Support Center: Navigating the Complexities of Endogenous 15-Nonacosanol Quantification
Welcome to the technical support center dedicated to addressing the challenges in the quantification of endogenous 15-Nonacosanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate process of accurately measuring this very long-chain alcohol in biological matrices. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but a deeper understanding of the principles behind the methodologies, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns regarding the quantification of this compound.
Q1: Why is quantifying endogenous this compound so challenging?
A1: The quantification of endogenous this compound presents a multi-faceted challenge due to its inherent physicochemical properties and biological context. Its long alkyl chain (C29) results in high hydrophobicity, leading to poor solubility in aqueous environments and a tendency to associate with complex lipids and proteins in biological samples. Furthermore, its high molecular weight and low volatility make it unsuitable for direct analysis by gas chromatography (GC) without chemical modification. The endogenous nature of this compound means that a true "blank" matrix, completely devoid of the analyte, is unavailable, which complicates the preparation of accurate calibration standards and requires specialized quantification strategies.[1][2]
Q2: What are the primary analytical techniques for quantifying this compound?
A2: The two primary analytical platforms for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is a well-established technique that offers high chromatographic resolution, but it necessitates a derivatization step to increase the volatility of the long-chain alcohol.[3][4] LC-MS/MS, on the other hand, can potentially analyze the compound without derivatization, but may require specific ionization techniques to achieve adequate sensitivity for such a non-polar molecule.
Q3: Is derivatization always necessary for this compound analysis?
A3: For GC-MS analysis, derivatization is mandatory. The high boiling point of this compound prevents it from volatilizing at temperatures compatible with standard GC columns, leading to poor peak shape and thermal degradation.[3][5] Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, significantly increasing volatility.[6][7][8][9] For LC-MS/MS, derivatization is not always essential but can be employed to improve ionization efficiency and, consequently, the sensitivity of the assay.[10]
Q4: How do I choose between GC-MS and LC-MS/MS for my study?
A4: The choice between GC-MS and LC-MS/MS depends on several factors, including available instrumentation, desired sensitivity, sample throughput, and the specific goals of your research.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory (typically silylation) | Optional, but can improve sensitivity |
| Volatility Requirement | High (achieved through derivatization) | Not required |
| Ionization | Electron Ionization (EI) is common | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Sensitivity | Can be very high, especially with selected ion monitoring (SIM) | Can be very high, particularly with Multiple Reaction Monitoring (MRM) |
| Throughput | Can be lower due to the derivatization step | Generally higher, especially without a derivatization step |
| Robustness | Well-established and robust for many lipid classes | Highly versatile and widely used in clinical and research labs |
Q5: What is the most critical factor for accurate quantification of an endogenous analyte like this compound?
A5: The use of a proper internal standard is arguably the most critical factor for achieving accurate and precise quantification of endogenous this compound. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization. A stable isotope-labeled (SIL) version of this compound (e.g., deuterium-labeled) is the gold standard as it has nearly identical physicochemical properties to the native compound but is distinguishable by its mass.[2][11][12][13][14]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the quantification of this compound, broken down by experimental stage.
Part 1: Sample Preparation & Extraction
The initial extraction of this compound from a complex biological matrix like plasma or serum is a critical step where significant analyte loss or introduction of interfering substances can occur.
Issue 1: Low Recovery of this compound
-
Possible Cause A: Inefficient Lysis and Protein Precipitation. this compound is likely bound to proteins or incorporated into lipid complexes. Incomplete disruption of these interactions will lead to poor extraction efficiency.
-
Solution: Ensure thorough vortexing and sonication after the addition of the initial extraction solvent (e.g., methanol). The use of a protein precipitation step is crucial.
-
-
Possible Cause B: Incorrect Solvent Polarity or Ratio in Liquid-Liquid Extraction (LLE). The choice of extraction solvent is critical for partitioning the non-polar this compound into the organic phase.
-
Solution: Employ a robust lipid extraction method such as the Folch (chloroform:methanol) or Matyash (methyl-tert-butyl ether:methanol) methods.[9] A single-phase extraction with 1-butanol/methanol has also been shown to be effective for a broad range of lipids.[9] For very long-chain alcohols, a non-polar solvent like hexane or heptane is often used in the final extraction step.[7]
-
-
Possible Cause C: Incomplete Phase Separation. In LLE, a clean separation of the aqueous and organic phases is essential. Emulsions can form, trapping the analyte at the interface.
-
Solution: Centrifuge the sample at a sufficient speed and for an adequate duration (e.g., 10,000 x g for 10 minutes) to achieve clear phase separation.[9] If an emulsion persists, consider adding a small amount of a salt solution to the aqueous phase to break the emulsion.
-
-
Possible Cause D: Analyte Adsorption to Surfaces. Due to its hydrophobic nature, this compound can adsorb to plasticware.
-
Solution: Use glass tubes and vials wherever possible. If plasticware must be used, opt for low-retention polypropylene.
-
Issue 2: High Background or Interfering Peaks
-
Possible Cause A: Co-extraction of Matrix Components. Biological matrices are complex, and other lipids or hydrophobic molecules can be co-extracted with this compound, leading to ion suppression in MS or co-eluting peaks in GC.
-
Possible Cause B: Contamination from Reagents or Labware. Impurities in solvents or leaching from plasticware can introduce interfering peaks.
-
Solution: Use high-purity, HPLC or MS-grade solvents. Thoroughly clean all glassware. Run a "reagent blank" (all steps without the biological sample) to identify any background contamination.
-
Part 2: Derivatization (for GC-MS Analysis)
The silylation of this compound is a crucial step for successful GC-MS analysis.
Issue 1: Incomplete Derivatization
-
Possible Cause A: Presence of Water or Protic Solvents. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly sensitive to moisture.[6]
-
Solution: Ensure the extracted sample is completely dry before adding the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen. Use anhydrous solvents and store derivatization reagents in a desiccator.
-
-
Possible Cause B: Insufficient Reagent Concentration or Reaction Time/Temperature. The derivatization reaction may not go to completion if the conditions are not optimal.
-
Solution: Use a molar excess of the silylating reagent (e.g., a 2:1 ratio of BSTFA to active hydrogens).[7] While many silylations proceed at room temperature, heating the reaction mixture (e.g., at 60-70°C for 30-60 minutes) can drive the reaction to completion, especially for sterically hindered alcohols.[4][6]
-
-
Possible Cause C: Steric Hindrance. While this compound is a primary alcohol, the long alkyl chain might present some steric hindrance.
Issue 2: Degradation of Derivatized Sample
-
Possible Cause: Hydrolysis of TMS-ether. The trimethylsilyl (TMS) derivatives are susceptible to hydrolysis.
-
Solution: Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, keep the samples tightly capped in a freezer to minimize exposure to atmospheric moisture.[6] An automated derivatization protocol can improve reproducibility by minimizing the time between derivatization and injection.[8]
-
Part 3: Chromatographic Separation
Achieving good chromatographic separation is key to resolving this compound from other endogenous compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Active Sites in the GC System. The polar hydroxyl group of any underivatized this compound can interact with active sites (silanol groups) in the inlet liner or the column, causing peak tailing.[18]
-
Solution: Ensure complete derivatization. Use a deactivated inlet liner and a high-quality, inert GC column.[18] Regularly trim a small portion (10-20 cm) from the front of the column to remove accumulated non-volatile residues.
-
-
Possible Cause B: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Possible Cause C: Improper Column Installation. A poor column cut or incorrect installation depth in the inlet can lead to peak splitting or tailing.[19]
-
Solution: Ensure a clean, 90-degree cut of the capillary column and install it according to the instrument manufacturer's guidelines.
-
-
Possible Cause D: Inappropriate Oven Temperature Program. A ramp rate that is too fast may not provide adequate separation.
-
Solution: Optimize the temperature program. A slower ramp rate can improve the resolution of closely eluting compounds.[18]
-
Issue 1: Low Signal Intensity/Poor Sensitivity
-
Possible Cause A: Inefficient Ionization. this compound is a non-polar molecule and may not ionize efficiently with Electrospray Ionization (ESI), which is more suited for polar and ionic compounds.
-
Possible Cause B: Inappropriate Mobile Phase. The mobile phase composition can significantly impact ionization efficiency and chromatographic retention.
-
Solution: For reversed-phase LC, a mobile phase consisting of acetonitrile or methanol mixed with water is common.[22][23] The addition of a volatile modifier like ammonium formate or ammonium acetate can aid in the formation of adducts ([M+NH4]+ or [M+CH3COO]-), which may be more readily detected than the protonated molecule.[20][22][23]
-
-
Possible Cause C: Ion Suppression. Co-eluting matrix components can compete with the analyte for ionization, leading to a reduced signal.
-
Solution: Improve sample clean-up using SPE. Optimize the chromatographic separation to resolve this compound from interfering compounds.
-
Issue 2: Poor Peak Shape
-
Possible Cause A: Column Degradation. Operating the column outside its recommended pH range or using harsh mobile phases can damage the stationary phase.
-
Solution: Ensure the mobile phase pH is within the column's stable range. Use a guard column to protect the analytical column from contaminants.[24]
-
-
Possible Cause B: Sample Overload. Injecting a sample that is too concentrated can lead to peak fronting.
-
Solution: Dilute the sample.
-
-
Possible Cause C: Incompatible Injection Solvent. Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Solution: If possible, dissolve the final extract in a solvent that is similar in composition to the initial mobile phase.
-
Part 4: Quantification
The accurate quantification of an endogenous analyte requires a different approach than for exogenous compounds.
Issue 1: Inaccurate or Imprecise Results
-
Possible Cause A: Lack of a True Blank Matrix. The inability to prepare a "zero" calibrator in the actual biological matrix complicates the construction of a reliable calibration curve.
-
Solution: Employ one of the following strategies:
-
Surrogate Matrix Approach: Use a matrix that is free of the analyte but has similar properties to the sample matrix (e.g., charcoal-stripped plasma or a buffered protein solution) to prepare calibration standards.[1][24] It is crucial to validate that the extraction efficiency and matrix effects are comparable between the surrogate and the authentic matrix.
-
Standard Addition Method: Add known amounts of a standard to aliquots of the sample. The endogenous concentration is determined by extrapolating the linear regression of the measured response versus the added concentration to the x-intercept. This method is accurate but can be labor-intensive.[1]
-
-
-
Possible Cause B: Unsuitable Internal Standard. Using an internal standard that does not behave similarly to this compound will not adequately correct for variations in extraction, derivatization, and instrument response.
-
Solution: The ideal internal standard is a stable isotope-labeled (e.g., deuterium-labeled) this compound. If a SIL-IS is not commercially available, a structurally similar long-chain alcohol with a different chain length (e.g., C27 or C31 alcohol) can be used, but its performance must be carefully validated. You can inquire with companies specializing in stable isotope-labeled compounds about custom synthesis.[2][13][14][17]
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
This protocol is adapted from established lipid extraction methods and should be optimized for your specific application.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of a suitable internal standard (e.g., deuterium-labeled this compound) dissolved in a small volume of organic solvent.
-
Protein Precipitation and Initial Extraction: Add 1 mL of ice-cold methanol to the plasma, vortex vigorously for 30 seconds, and sonicate for 5 minutes in an ice bath.
-
Phase Separation: Add 2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and then add 500 µL of water to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Collection of Organic Phase: Carefully collect the upper organic layer (MTBE phase) containing the lipids into a clean glass tube.
-
Re-extraction (Optional but Recommended): Add another 1 mL of MTBE to the remaining aqueous layer, vortex, and centrifuge again. Combine the second organic extract with the first.
-
Drying: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for either GC-MS derivatization (e.g., 100 µL of hexane) or direct LC-MS/MS analysis (e.g., 100 µL of mobile phase).
Protocol 2: Silylation of this compound for GC-MS Analysis
-
Reagent Preparation: Prepare the derivatization reagent by mixing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. Alternatively, a mixture of BSTFA and pyridine can be used.[4][6]
-
Reaction: To the dried lipid extract from Protocol 1, add 50 µL of the BSTFA + 1% TMCS reagent and 50 µL of a suitable solvent like hexane or pyridine.
-
Incubation: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.[4]
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.
Visualization of Workflows and Logic
The following diagrams illustrate the key experimental workflows and troubleshooting logic discussed in this guide.
Diagram 1: Overall Workflow for this compound Quantification
Caption: Workflow for quantifying endogenous this compound.
Diagram 2: Troubleshooting Low Analyte Recovery
Sources
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- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
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- 15. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. chromatographyonline.com [chromatographyonline.com]
Optimizing reaction conditions for the esterification of 15-Nonacosanol.
An in-depth guide to navigating the complexities of synthesizing esters from 15-Nonacosanol, a long-chain secondary fatty alcohol. This guide provides field-tested solutions to common experimental challenges, from reactant solubility to product purification.
Technical Support Center: Optimizing Esterification of this compound
The esterification of this compound, a 29-carbon secondary alcohol, presents unique challenges primarily due to its physical properties—it is a waxy, high-melting-point solid with limited solubility in many common solvents.[1][2][3] This guide is structured to address the most pressing questions researchers encounter, providing both the "how" and the "why" to empower effective optimization and troubleshooting.
Part 1: Foundational Questions & Reaction Strategy
This section addresses the initial decisions a researcher must make before starting the synthesis.
Q1: What are the primary challenges I should anticipate when esterifying this compound?
You should anticipate three main challenges:
-
Solubility: As a long-chain, waxy alcohol, this compound has poor solubility in many solvents at room temperature. Achieving a homogeneous reaction mixture is the first critical step.[1]
-
Reaction Kinetics: Being a secondary alcohol, this compound can exhibit steric hindrance, potentially slowing the reaction rate compared to primary alcohols.[4]
-
Product Purification: The resulting long-chain ester will have physical properties (e.g., high boiling point, non-polarity) very similar to the starting alcohol. This makes separation by simple extraction or distillation difficult, often necessitating chromatographic methods.[5][6]
Q2: Which esterification method is best suited for this compound: Fischer-Speier or Steglich?
The choice depends on the stability of your carboxylic acid and the desired reaction conditions.
-
Fischer-Speier Esterification: This is a robust, cost-effective method involving a carboxylic acid, an alcohol, and a strong acid catalyst (like H₂SO₄ or p-TsOH), typically heated to reflux.[7][8] It is ideal for simple, thermally stable carboxylic acids. To achieve high yields, this reversible reaction must be driven to completion, usually by removing water via a Dean-Stark apparatus.[6][9]
-
Steglich Esterification: This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to form the ester at room temperature.[10][11] It is exceptionally mild and well-suited for sensitive or complex carboxylic acids that cannot tolerate high temperatures or strong acids.[12][13] The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct that must be filtered off.[10]
Q3: How do I select an appropriate solvent for the reaction?
Solvent selection is critical for managing the solubility of this compound.
-
For Fischer-Speier with Water Removal: A non-polar solvent that forms an azeotrope with water is required. Toluene is an excellent choice as it effectively dissolves the non-polar alcohol at elevated temperatures and efficiently removes water in a Dean-Stark trap.[6][14]
-
For Steglich Esterification: A polar aprotic solvent is typically used. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices that can dissolve the reactants and facilitate the reaction at room temperature.[10] Given the waxy nature of this compound, gentle warming or using a co-solvent might be necessary to achieve initial dissolution.
Part 2: Troubleshooting Common Experimental Issues
This section provides direct answers to problems that may arise during the experiment.
Q4: My this compound won't dissolve. What should I do?
This is the most common initial hurdle.
-
Increase Temperature: Gently heat the solvent-reactant mixture. Long-chain alcohols show significantly increased solubility at higher temperatures.[1] For a Fischer-Speier reaction in toluene, heating to reflux will solve this issue.
-
Choose the Right Solvent: Ensure you are using a non-polar solvent like toluene or hexane.[1] Polar solvents are poor choices for dissolving long-chain fatty alcohols.[1]
-
Use Sonication: An ultrasonic bath can help break down solid aggregates and accelerate the dissolution process, especially for reactions conducted at lower temperatures.[1]
Q5: My reaction is very slow or the yield is low. How can I improve it?
Low conversion is a frequent problem, often related to equilibrium or catalyst issues.
-
For Fischer-Speier:
-
Ensure Efficient Water Removal: Check that your Dean-Stark trap is filling with water. If not, your reflux may not be vigorous enough, or the glassware joints may be leaking.[14] The removal of water is essential to drive the equilibrium toward the product.[4][6]
-
Use Excess Reactant: Since this compound is likely the more valuable reagent, using a 1.5 to 3-fold excess of the carboxylic acid can help push the reaction to completion. The unreacted acid can be easily removed during workup with a basic wash (e.g., aqueous NaHCO₃).[6][14]
-
Check Your Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid (p-TsOH).[14] For long-chain substrates, p-TsOH can be advantageous due to better solubility in non-polar solvents.[14]
-
-
For Steglich Esterification:
-
Confirm Reagent Purity: DCC can degrade upon storage. Ensure it is fresh.
-
DMAP is Crucial: This reaction requires the DMAP catalyst to proceed at a reasonable rate. It acts as an acyl transfer reagent, suppressing a side reaction where the intermediate rearranges to an unreactive N-acylurea.[10][13]
-
Q6: How do I monitor the reaction progress effectively?
Monitoring is key to knowing when the reaction is complete.
-
Thin-Layer Chromatography (TLC): This is the most straightforward method. Spot the reaction mixture on a silica plate alongside your starting materials (this compound and the carboxylic acid). The ester product should have a higher Rf value (run further up the plate) than both the starting alcohol and acid. A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the limiting reactant (this compound) indicates the reaction is complete.
-
Gas Chromatography (GC) or Mass Spectrometry (MS): For quantitative analysis, taking small aliquots from the reaction mixture for GC or direct-infusion MS can provide precise measurements of reactant consumption and product formation.[15]
Q7: I've finished the reaction, but I can't separate my ester product from the unreacted this compound. What is the best purification strategy?
This is the most challenging step after the reaction itself. Due to their similar non-polar nature and high boiling points, simple extraction or distillation is often ineffective.[6]
-
Column Chromatography: This is the most reliable method.[16]
-
Stationary Phase: Use silica gel.
-
Mobile Phase (Eluent): Start with a very non-polar solvent system, such as pure hexane or a high hexane-to-ethyl acetate ratio (e.g., 98:2). Gradually increase the polarity by adding more ethyl acetate. The less polar ester will elute from the column before the more polar, unreacted alcohol.
-
-
Comparative Purification Techniques: While flash chromatography is faster and suitable for larger quantities, preparative HPLC will achieve higher purity (>98%), which may be necessary for drug development applications.[5]
| Parameter | Flash Chromatography (Normal Phase) | Preparative HPLC (Normal Phase) | Key Consideration |
| Stationary Phase | Larger particle size silica (e.g., 40-63 µm) | Smaller particle size silica (e.g., 5-10 µm) | Smaller particles in HPLC provide higher resolution and better separation. |
| Purity Achieved | Typically 95-98%[5] | Typically >98%[5] | HPLC is preferred for applications requiring the highest purity. |
| Sample Capacity | Higher sample loading capacity | Lower sample loading capacity | Flash chromatography is better for purifying larger batches of product. |
| Speed | Faster, with lower backpressure | Slower, with higher backpressure | HPLC requires more specialized and expensive high-pressure equipment. |
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Fischer-Speier Esterification using a Dean-Stark Trap
This protocol is designed to maximize yield by continuously removing the water byproduct.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound (1.0 eq.), the desired carboxylic acid (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq.).
-
Solvent Addition: Add enough toluene to dissolve the reactants upon heating (typically a 0.2-0.5 M solution with respect to the alcohol).
-
Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will sink to the bottom of the trap while the toluene overflows back into the reaction flask.
-
Monitoring: Continue reflux until no more water collects in the trap (typically 4-12 hours). Monitor the reaction by TLC for the disappearance of this compound.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (to remove excess carboxylic acid and p-TsOH), water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: Purify the crude product via silica gel column chromatography.
Protocol 2: Steglich Esterification
This protocol offers a mild alternative for sensitive substrates.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the reactants. Gentle warming may be required.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq.) in DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction by TLC for the disappearance of this compound.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via silica gel column chromatography to remove any remaining DCU and other impurities.
Diagrams
Caption: Mechanism of Fischer-Speier Esterification.
Caption: Troubleshooting Workflow for Esterification.
References
- BenchChem (2025). A Comparative Guide to the HPLC Purification of Long-Chain Esters.
- BenchChem (2025). Technical Support Center: Fischer Esterification of Long-Chain Alcohols.
- J&K Scientific LLC (2025). Fischer Esterification.
-
Ieda, N., et al. (2008). Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. Industrial & Engineering Chemistry Research. Available at: [Link]
- Google Patents (2019). Purification method of 4-hydroxybenzoic acid long chain ester.
-
JoVE (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Available at: [Link]
-
Wikipedia. Steglich esterification. Available at: [Link]
-
Bulletin of Chemical Reaction Engineering & Catalysis. Catalyst in Basic Oleochemicals. Available at: [Link]
-
SynArchive. Steglich Esterification. Available at: [Link]
-
Sciencemadness.org (2020). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Available at: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
National Institutes of Health (NIH). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]
-
ACS Publications. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Available at: [Link]
-
National Institutes of Health (NIH) (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Available at: [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]
- Google Patents. Method for the production of fatty alcohols.
-
ChemCatChem (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
ResearchGate (2020). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Available at: [Link]
-
Scientific Research Publishing (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
ResearchGate. Efficient Esterification of Long Chain Aliphatic Carboxylic Acids with Alcohols over ZrOCl2×8H2O Catalyst. Available at: [Link]
-
Grokipedia. Fischer–Speier esterification. Available at: [Link]
-
University of Calgary. Experiment 10: Fischer Esterification. Available at: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]
-
MDPI (2011). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Available at: [Link]
-
MDPI (2023). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Available at: [Link]
-
MDPI (2023). Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. Available at: [Link]
-
PubMed (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Available at: [Link]
-
Master Organic Chemistry (2022). Transesterification. Available at: [Link]
-
Masaryk University. Physical Properties: Solubility Classification. Available at: [Link]
- Google Patents. Fatty acid esterification process.
-
National Institutes of Health (NIH). This compound. Available at: [Link]
-
ResearchGate (2020). Esterification and transesterification of waste cooking oil over Amberlyst 15 and modified Amberlyst 15 catalysts. Available at: [Link]
-
MDPI (2021). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Available at: [Link]
- Google Patents. Transesterification Reacton of Triglycerides and Monohydric Alcohols.
-
MDPI (2024). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Available at: [Link]
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Troubleshooting guide for 15-Nonacosanol experiments.
<content_type_C2_2>
Technical Support Center: 15-Nonacosanol Experiments
As a Senior Application Scientist, this guide provides in-depth troubleshooting for common issues encountered during experiments with this compound. This document is structured to address specific problems with detailed, scientifically-grounded solutions and preventative measures.
Section 1: Solubility and Solution Preparation
This compound is a long-chain fatty alcohol, which means it is a waxy solid at room temperature with very low solubility in water and other polar solvents.[1][2][3] Most experimental challenges originate from these properties.
FAQ 1: My this compound won't dissolve. What am I doing wrong?
This is the most common issue. The long, non-polar hydrocarbon tail of this compound dictates its solubility, following the "like dissolves like" principle.[1]
Immediate Troubleshooting:
-
Incorrect Solvent Choice: Aqueous buffers, ethanol, or methanol are poor primary solvents for this compound.[1]
-
Insufficient Temperature: The solubility of waxy solids like this compound is often highly temperature-dependent.
-
Inadequate Agitation: Due to its waxy nature, dissolution can be slow without proper mixing.[1]
Detailed Protocol for Solubilization:
-
Select an Appropriate Non-Polar Solvent: For initial stock solutions, use solvents like Toluene, Hexane (especially warm), Chloroform, or Dichloromethane.[1][4]
-
Gentle Heating: Warm the solvent while stirring. Be cautious and stay well below the solvent's boiling point.
-
Increase Surface Area: If possible, gently grind the this compound to a finer powder before adding it to the solvent.[1]
-
Use Sonication: An ultrasonic bath can help break up aggregates and accelerate dissolution.[1]
FAQ 2: I've dissolved the this compound in an organic solvent, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
This is a classic problem when introducing a hydrophobic compound into an aqueous environment. The key is to create a stable dispersion.
Causality: When the non-polar solvent containing this compound is diluted into a polar aqueous medium, the this compound molecules are forced out of solution and aggregate, leading to precipitation.
Solution 1: Using a Carrier Molecule (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[5] They can encapsulate hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and improving solubility.[6][7][8]
Experimental Workflow for Cyclodextrin Complexation:
Caption: Workflow for this compound-Cyclodextrin Complexation.
Solution 2: High-Concentration DMSO Stock and Rapid Dilution
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds for biological assays.[9][10]
Protocol for DMSO Stock Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
For your experiment, perform a serial dilution of the DMSO stock.
-
To add to your aqueous medium, vortex the medium while adding the small volume of the DMSO stock solution. This rapid mixing helps to create a fine colloidal suspension and can prevent immediate precipitation.[11]
-
Crucially, always have a vehicle control in your experiment (medium with the same final concentration of DMSO but without this compound). DMSO can have biological effects on its own, typically at concentrations above 0.5-1%.[9]
| Parameter | Cyclodextrin Method | DMSO Method |
| Principle | Encapsulation of this compound | Creation of a fine suspension |
| Pros | Generally lower cytotoxicity, can achieve higher final aqueous concentrations. | Simpler and faster preparation. |
| Cons | Requires optimization of the molar ratio, longer preparation time. | Potential for DMSO-induced cellular effects, risk of precipitation at higher concentrations. |
| Recommended Use | Long-term cell culture experiments, in vivo studies. | High-throughput screening, short-term assays. |
Section 2: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
FAQ 3: How should I store this compound?
Solid Form:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat sources.[12][13]
-
For long-term storage, keeping it at -20°C is recommended.[13]
In Solution:
-
If dissolved in an organic solvent, store in a glass container with a Teflon-lined cap at -20°C.[14] Do not use plastic containers , as these can leach impurities into the organic solvent.[14]
-
Aqueous solutions prepared with cyclodextrins should also be stored at 4°C for short-term use or frozen for long-term storage.
FAQ 4: this compound is a waxy solid. How can I accurately weigh it?
The waxy nature can make it difficult to handle and weigh small quantities.
-
Use an analytical balance with a draft shield.
-
Weigh by difference:
-
Place a vial containing this compound on the balance and tare it.
-
Remove a small amount of the solid with a spatula and add it to your solvent.
-
Place the vial back on the balance. The negative reading is the exact amount you have transferred.
-
-
For preparing stock solutions, it is more accurate to weigh a larger amount and prepare a concentrated stock, from which you can make precise dilutions.[15]
Section 3: Analytical Troubleshooting
Analyzing long-chain fatty alcohols like this compound, often by Gas Chromatography-Mass Spectrometry (GC-MS), can present challenges.[16]
FAQ 5: I'm not seeing a peak for this compound in my GC-MS analysis, or the peak is very broad and tailing.
This is often due to the low volatility and high polarity of the hydroxyl group in long-chain alcohols.
Causality:
-
Low Volatility: this compound has a high boiling point and may not vaporize efficiently in the GC injector.
-
Active Sites: The polar hydroxyl group can interact with active sites (e.g., silanol groups) in the injector liner or on the column, leading to poor peak shape and even irreversible adsorption.[17]
Solution: Derivatization
Derivatization is a chemical reaction to modify the analyte to make it more suitable for analysis. For long-chain alcohols, the goal is to cap the polar hydroxyl group, making the molecule more volatile and less prone to adsorption.[18][19]
Recommended Derivatization Protocol (Silylation):
-
Dry the Sample: Ensure your extracted sample containing this compound is completely dry, as silylating reagents are moisture-sensitive.
-
Add Reagent: To the dry sample, add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[19]
-
Reaction: Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[19]
-
Analysis: The resulting trimethylsilyl (TMS) ether of this compound is much more volatile and will chromatograph significantly better.
Workflow for GC-MS Analysis of this compound:
Caption: Derivatization workflow for GC-MS analysis.
Other Common GC-MS Problems and Solutions:
| Problem | Potential Cause | Solution |
| No peaks at all | No sample injected, leak in the system. | Check syringe, check for leaks at fittings.[17] |
| Baseline noise or drift | Column bleed, contaminated detector. | Condition the column, clean the detector.[20] |
| Poor reproducibility | Inconsistent injection volume, unstable temperature. | Use an autosampler, check temperature control.[17][21] |
Section 4: Stability and Degradation
FAQ 6: Is this compound stable during my experiments?
This compound is a saturated long-chain alcohol and is generally quite stable under normal experimental conditions.[22] However, like all organic molecules, it can degrade under harsh conditions.
Potential Degradation Pathways:
-
Oxidation: While less susceptible than unsaturated alcohols, strong oxidizing agents or prolonged exposure to air at high temperatures can lead to oxidation of the alcohol group to a ketone.[23]
-
Thermal Decomposition: At very high temperatures (beyond those typically used in most biological or analytical experiments), cleavage of C-C bonds can occur.[22]
Preventative Measures:
-
Avoid Strong Oxidizers: Do not expose this compound to strong oxidizing agents unless it is part of a planned chemical reaction.
-
Inert Atmosphere: For long-term storage of solutions, especially if heated, purging the vial with an inert gas like nitrogen or argon can prevent oxidation.
-
Light Protection: While saturated alcohols are not particularly light-sensitive, storing solutions in amber vials is good practice to prevent any potential photochemical reactions.[15]
This guide is intended to provide a starting point for troubleshooting. The specific parameters for your experiments may require further optimization.
References
- The Potential of Amphiphilic Cyclodextrins as Carriers for Therapeutic Purposes: A Short Overview. PubMed Central.
- A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs. PubMed Central.
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
- Gas-Liquid Chromatographic Analysis of Long-Chain F
- Strategies to increase the solubility of 1-Nonacosanol in organic solvents. Benchchem.
- F
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Which solvent is best for dissolving long chain fatty acids?.
- Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment.
- Analysis of very long-chain fatty acids using electrospray ioniz
- [Chemical Knowledge]:Specification for storage and transportation of f
- Cationic Cyclodextrin-Based Carriers for Drug and Nucleic Acid Delivery. PMC - NIH.
- SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols C
- Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization.
- Preparing Stock Solutions. PhytoTech Labs.
- GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru.
- Storage and handling of Avanti Research lipids. Avanti Polar Lipids.
- An In-depth Technical Guide to the Thermal Stability and Degrad
- F
- This compound | C29H60O | CID 18459409. PubChem - NIH.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- Human health risk assessment of long chain alcohols. PubMed.
- 8: Identification of Unknowns (Experiment). Chemistry LibreTexts.
- Selective Permeability of Volatile Organic Compounds in Candelilla Wax Edible Films. MDPI.
- The Problems of GC/MS Calibration in Quantitative Analysis with Multi-Component Standards.
- How to tackle compound solubility issue : r/labr
- What are the physicochemical properties of 1-Nonacosanol?. Benchchem.
- Common Sources Of Error in Gas Chrom
- How can we find out whether something is soluble or insoluble in water by just looking at it, without doing any experiment on it?. Quora.
- SAFETY D
- SAFETY D
- Solubility Science: How Much is Too Much?. STEM Activity.
- Alcohol Analysis with GC-MS. YouTube.
- Human health risk assessment of long chain alcohols.
- Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. PMC - NIH.
- Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Source not available.
- Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals.
- Lesson 5.5: Using Dissolving to Identify an Unknown. American Chemical Society.
- A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PubMed Central.
- CAS 2764-81-0 this compound. BOC Sciences.
- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH.
- 12: Advance Solution Prepar
- On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. NIH.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
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- 6. The Potential of Amphiphilic Cyclodextrins as Carriers for Therapeutic Purposes: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Challenges of 15-Nonacosanol: A Technical Guide to Stable Stock Solutions
Welcome to the Technical Support Center for 15-Nonacosanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation and stabilization of this compound stock solutions. As a long-chain saturated fatty alcohol, this compound presents unique challenges due to its pronounced lipophilicity. This resource offers field-proven insights and scientifically-grounded protocols to ensure the stability and reliability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound stock solutions inherently unstable?
A1: The primary challenge with this compound lies in its long C29 alkyl chain, which renders it highly hydrophobic. This leads to extremely low solubility in aqueous solutions and even in many common polar organic solvents. The main signs of instability are precipitation, crystallization, or the formation of a waxy film, especially when the stock solution is introduced into an aqueous-based experimental medium.
Q2: Which solvents are most suitable for preparing a this compound stock solution?
A2: Due to its non-polar nature, this compound dissolves best in non-polar organic solvents. The principle of "like dissolves like" is paramount. Solvents such as chloroform, dichloromethane, and toluene generally provide good solubility. Moderately polar solvents like dimethyl sulfoxide (DMSO) can also be used, often with the aid of gentle heating, but care must be taken to avoid precipitation upon dilution into aqueous media.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my cell culture medium. What can I do?
A3: This is a common issue known as "solvent-shifting" precipitation. When the highly concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution. To mitigate this, try a stepwise dilution approach, where the stock is first diluted into a smaller volume of the medium with vigorous vortexing before being added to the final volume. Alternatively, consider using a co-solvent system or a formulation containing a biocompatible surfactant to improve solubility in the final working solution.
Q4: How should I store my this compound stock solution to ensure long-term stability?
A4: For long-term stability, stock solutions should be stored in airtight, amber glass vials to protect from light and solvent evaporation. Storage at -20°C or -80°C is recommended to minimize solvent evaporation and slow down potential degradation processes. It is also best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems you may encounter while working with this compound stock solutions and provides actionable troubleshooting steps.
Issue 1: Incomplete Dissolution of this compound Powder
Symptoms:
-
Visible solid particles or a waxy residue remain in the solvent after mixing.
-
The solution appears cloudy or hazy.
Root Causes & Corrective Actions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Solvent Volume | The concentration of this compound exceeds its solubility limit in the chosen solvent volume. | 1. Gradually add more solvent in small increments until the solid dissolves completely. 2. Alternatively, start with a lower, known concentration of this compound. |
| Inappropriate Solvent Choice | The polarity of the solvent is not optimal for the highly non-polar this compound. As a long-chain alcohol, its solubility is significantly higher in non-polar organic solvents. | 1. Consult the solubility data table below and select a more appropriate non-polar solvent like chloroform or dichloromethane. 2. If a moderately polar solvent like DMSO must be used, proceed to the next step. |
| Low Temperature | The dissolution of waxy solids like this compound is an endothermic process. Insufficient kinetic energy at room temperature can hinder the dissolution process. | 1. Gently warm the solution in a water bath (e.g., 37-50°C) with continuous stirring. Be cautious of the solvent's boiling point and volatility. 2. Use of a sonicator bath can also provide the energy needed to break down the crystal lattice and facilitate dissolution. |
| Insufficient Agitation/Time | The dissolution rate of large, waxy particles can be slow. The system may not have reached equilibrium. | 1. Increase the stirring speed or use a magnetic stirrer. 2. Allow the solution to stir for an extended period (e.g., several hours) at a controlled temperature. |
Workflow for Overcoming Incomplete Dissolution
Caption: Troubleshooting workflow for incomplete dissolution of this compound.
Issue 2: Precipitation Upon Storage or Temperature Change
Symptoms:
-
A clear solution becomes cloudy or forms visible crystals upon cooling or after a period of storage.
-
A waxy film appears on the surface or at the bottom of the vial.
Root Causes & Corrective Actions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Supersaturation | The solution was prepared at an elevated temperature, and upon cooling, the concentration of this compound exceeds its solubility at the lower temperature. | 1. Re-warm the solution to redissolve the precipitate. 2. For use at lower temperatures, prepare the stock solution at that temperature to ensure it remains stable. 3. Consider preparing a less concentrated stock solution. |
| Solvent Evaporation | Improperly sealed vials can lead to solvent evaporation over time, increasing the concentration of this compound and causing it to precipitate. | 1. Ensure vials have tight-fitting caps with a chemically resistant liner (e.g., PTFE). 2. Wrap the cap with parafilm for extra security, especially for long-term storage. 3. Store at low temperatures (-20°C or -80°C) to reduce solvent vapor pressure. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can introduce small amounts of condensed moisture into the organic solvent, which can significantly reduce the solubility of the highly lipophilic this compound. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 2. Allow aliquots to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. |
Issue 3: Chemical Degradation of this compound in Solution
Symptoms:
-
Loss of biological activity in an assay over time.
-
Appearance of new peaks in analytical chromatography (e.g., HPLC).
-
Discoloration of the solution.
Root Causes & Corrective Actions:
| Potential Cause | Scientific Rationale | Mitigation and Prevention |
| Oxidation | In the presence of oxygen, especially when exposed to light or heat, the secondary alcohol group of this compound can be oxidized to a ketone (15-nonacosanone). This can alter its biological activity.[1] | 1. Use high-purity, degassed solvents for stock solution preparation. 2. Overlay the stock solution with an inert gas (e.g., argon or nitrogen) before sealing the vial. 3. Store solutions in amber vials to protect from light. 4. Store at low temperatures (-20°C or -80°C) to reduce the rate of oxidative reactions. |
| Dehydration | At high temperatures or in the presence of acidic contaminants, this compound can undergo dehydration to form nonacosene isomers.[1] | 1. Avoid excessive heating during dissolution. 2. Use high-purity, neutral solvents. 3. Ensure storage containers are clean and free of acidic residues. |
Potential Degradation Pathways
Caption: Primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Chloroform
Materials:
-
This compound (solid)
-
Chloroform (HPLC grade or higher)
-
Analytical balance
-
Amber glass vial with PTFE-lined screw cap
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For a 10 mL of a 10 mM solution, you will need approximately 42.48 mg (Molecular Weight = 424.79 g/mol ).
-
Transfer: Carefully transfer the weighed this compound into the amber glass vial containing a magnetic stir bar.
-
Dissolution: Add approximately 8 mL of chloroform to the vial.
-
Mixing: Place the vial on a magnetic stirrer and stir until the solid is completely dissolved. If dissolution is slow, gently warm the vial in a water bath to no more than 40°C or place it in a sonicator bath for short intervals.
-
Final Volume: Once completely dissolved, quantitatively transfer the solution to a 10 mL volumetric flask. Rinse the vial with small amounts of chloroform and add the rinsings to the flask to ensure all the compound is transferred. Adjust the final volume to 10 mL with chloroform.
-
Storage: Transfer the final solution back to the amber glass vial, seal tightly, and wrap the cap with parafilm. Store at -20°C.
Protocol 2: Stability Assessment of this compound Stock Solution using HPLC
Objective: To assess the stability of a this compound stock solution over time under specific storage conditions.
Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed to separate this compound from potential degradation products.
Suggested HPLC Parameters (Isocratic Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 26°C
-
Detection: Refractive Index Detector (RID), as saturated alcohols lack a strong UV chromophore.
-
Injection Volume: 20 µL
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the this compound stock solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area and retention time of the this compound peak. This serves as the baseline.
-
Storage: Store the stock solution under the desired conditions (e.g., -20°C in the dark).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stock solution, bring it to room temperature, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area. A significant decrease in the peak area (e.g., >5-10%) indicates degradation. Also, monitor for the appearance of new peaks, which would suggest the formation of degradation products.
Stability Testing Workflow
Caption: Workflow for assessing the stability of this compound stock solutions.
Data Presentation
Qualitative Solubility of this compound at Room Temperature
| Solvent Class | Solvent | Expected Solubility |
| Non-polar | Chloroform | Good |
| Dichloromethane | Good | |
| Toluene | Good | |
| Hexane | Moderate (improves with heat) | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly to Moderate (improves with heat) |
| Acetone | Poor to Sparingly | |
| Polar Protic | Ethanol | Very Poor |
| Methanol | Insoluble | |
| Water | Insoluble |
Note: This table is based on the general principles of solubility for long-chain fatty alcohols. Experimental verification is recommended.
References
Sources
Validation & Comparative
Validating 15-Nonacosanol as a Biomarker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel biomarkers is paramount to advancing disease diagnosis, prognosis, and therapeutic monitoring. This guide provides an in-depth, objective comparison of the potential of 15-Nonacosanol, a long-chain fatty alcohol, as a biomarker for specific diseases against current standards. We will delve into the scientific rationale, present a framework for its validation, and provide detailed experimental protocols.
Introduction: The Imperative for Novel Biomarkers and the Potential of this compound
A biomarker is a measurable indicator of a biological state or condition.[1] The ideal biomarker is sensitive, specific, and readily measurable in accessible biological fluids, enabling early disease detection and accurate monitoring of treatment responses.[2] Current biomarkers for many complex diseases, while valuable, often have limitations in sensitivity, specificity, or both, necessitating the exploration of new candidates.[3][4]
This compound, a 29-carbon saturated fatty alcohol, is a constituent of plant waxes and is part of the policosanol family of compounds.[5] While research on this compound is in its nascent stages, preliminary evidence suggests it possesses neuroprotective and anti-inflammatory properties.[5] These characteristics hint at its potential relevance in diseases with inflammatory and neurodegenerative components, such as Parkinson's disease and certain liver conditions. This guide will explore the hypothetical basis for its use as a biomarker in these areas and provide a comprehensive roadmap for its validation.
The Biological Rationale: Connecting this compound to Disease Pathophysiology
Very long-chain fatty acids and their derivatives, including fatty alcohols, play crucial roles in cellular structure and signaling.[6] Their metabolism is intricate and essential for normal physiological function.[7] Dysregulation of lipid metabolism has been implicated in the pathogenesis of several neurodegenerative and metabolic diseases.[8][9]
The potential of this compound as a biomarker stems from its purported biological activities:
-
Neuroprotection: In neurodegenerative diseases like Parkinson's, neuronal cell death is a key pathological feature.[10] Compounds with neuroprotective properties could potentially have their levels altered in response to the disease process.
-
Anti-inflammatory Effects: Chronic inflammation is a hallmark of many diseases, including non-alcoholic fatty liver disease (NAFLD) and Parkinson's disease.[11][12] this compound's anti-inflammatory potential suggests its metabolism or levels might be modulated in inflammatory states.[5]
The following diagram illustrates the hypothetical link between disease pathology and the potential modulation of this compound levels, making it a candidate for investigation as a biomarker.
Caption: Hypothetical pathways linking disease processes to changes in this compound levels.
Comparative Analysis: this compound vs. Established Biomarkers
A critical step in validating a new biomarker is to compare its potential performance against existing ones. Here, we present a comparative overview for two disease areas where this compound could theoretically be relevant.
Parkinson's Disease
Parkinson's disease (PD) diagnosis relies heavily on clinical assessment, with biomarkers primarily used to support the diagnosis and for research.[13]
| Biomarker | Type | Matrix | Sensitivity | Specificity | Limitations |
| α-Synuclein (total) | Protein | CSF | Moderate | Low | Reduced levels are also seen in other neurodegenerative diseases.[3] |
| α-Synuclein (aggregated) | Protein | CSF | High | High | Requires invasive lumbar puncture.[13] |
| DJ-1 | Protein | CSF, Saliva | Variable | Variable | Inconsistent results across studies. |
| Dopamine Transporter (DAT) Scan | Imaging | Brain | High | High | Expensive and not suitable for routine screening.[14] |
| This compound (Hypothetical) | Lipid | Plasma, CSF | To be determined | To be determined | Currently no direct evidence of association with PD. |
Liver Disease
Biomarkers for liver disease are more established in clinical practice, primarily for assessing liver damage and function.[15]
| Biomarker | Type | Matrix | Sensitivity | Specificity | Limitations |
| Alanine Aminotransferase (ALT) | Enzyme | Serum | High | Moderate | Can be elevated in other conditions; may be normal in some liver diseases.[6] |
| Aspartate Aminotransferase (AST) | Enzyme | Serum | High | Low | Not specific to the liver.[16] |
| Alpha-fetoprotein (AFP) | Protein | Serum | Low (for early HCC) | Moderate | Can be elevated in other conditions like cirrhosis.[4] |
| Hyaluronic Acid (HA) | Glycosaminoglycan | Serum | 88-95% | 86-100% | Can be affected by other inflammatory conditions.[16] |
| This compound (Hypothetical) | Lipid | Plasma | To be determined | To be determined | No established link to specific liver diseases. |
Experimental Validation of this compound as a Biomarker: A Step-by-Step Guide
The following protocols provide a comprehensive framework for the analytical and clinical validation of this compound as a biomarker.
Phase 1: Analytical Method Validation
The first step is to develop and validate a robust analytical method for the quantification of this compound in biological matrices. Given its nature as a long-chain fatty alcohol, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques.[17][18]
-
Sample Preparation (Lipid Extraction):
-
To 100 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to convert the hydroxyl group of this compound to a more volatile trimethylsilyl (TMS) ether.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Injector: Splitless mode at 280°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 600 or use selected ion monitoring (SIM) for higher sensitivity, targeting the molecular ion and characteristic fragment ions of the this compound-TMS derivative.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound.
-
Use an appropriate internal standard (e.g., a deuterated long-chain alcohol) added at the beginning of the sample preparation to correct for extraction losses and instrumental variability.
-
The following diagram outlines the GC-MS workflow for this compound analysis.
Caption: A structured approach to biomarker validation from analytical development to clinical utility.
Conclusion and Future Directions
While direct evidence linking this compound to specific diseases is currently limited, its known biological activities provide a strong rationale for its investigation as a novel biomarker. This guide has outlined a comprehensive, scientifically rigorous framework for its validation, from analytical method development to clinical performance assessment. By following these protocols, researchers can systematically evaluate the potential of this compound and contribute to the critical endeavor of discovering and validating new tools for improved patient care. The path to a clinically validated biomarker is challenging, but the potential rewards for diagnostics and therapeutic development are immense.
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Cross-validation of analytical methods for 15-Nonacosanol.
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 15-Nonacosanol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and natural products is paramount. This compound, a long-chain fatty alcohol with purported neuroprotective and cholesterol-lowering properties, is a molecule of significant interest. Ensuring the accuracy and consistency of data across different analytical methods is a critical step in its development and quality control. This guide provides an in-depth comparison of analytical methodologies for this compound, focusing on the principles of cross-validation to ensure data integrity.
The Imperative of Cross-Validation
Analytical method cross-validation is the process of demonstrating that two or more distinct analytical methods provide equivalent and reliable results for the same analyte in a given matrix.[1][2] This is not merely a procedural formality but a scientific necessity, particularly when methods are transferred between laboratories, or when data from different analytical techniques are intended to be pooled or compared.[3][4] The core objective is to identify and quantify any potential systemic bias between methods, ensuring that reported concentrations are consistent and reproducible.[5][6]
Analytical Strategies for this compound
Given its chemical nature—a long-chain, high-molecular-weight, non-volatile alcohol—this compound presents specific analytical challenges. Direct analysis is often hindered by its low volatility and lack of a strong chromophore. Therefore, method selection and sample preparation are critical for successful quantification.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2] edge [color="#5F6368"]
} Caption: General analytical workflow for this compound.
This guide will compare two primary chromatographic approaches: Gas Chromatography-Mass Spectrometry/Flame Ionization Detection (GC-MS/FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection/Charged Aerosol Detection (HPLC-ELSD/CAD).
Method 1: Gas Chromatography with Derivatization (GC-MS/FID)
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[7] However, the high boiling point and polar hydroxyl group of this compound make it non-volatile, necessitating a derivatization step to increase its volatility and thermal stability.[8][9] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective approach.[9][10][11]
Experimental Protocol: GC-MS/FID
1. Sample Preparation and Derivatization:
-
Extraction: For plant-based matrices, a Soxhlet extraction with a hexane/methanol mixture (e.g., 20:1 v/v) can be employed to isolate the lipid fraction containing this compound.[12][13]
-
Saponification (Optional): To analyze total this compound (free and esterified), the extracted lipid fraction can be saponified using a methanolic solution of NaOH or KOH.[11]
-
Derivatization:
-
Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10][11]
-
Add 50 µL of a solvent like pyridine to aid dissolution.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless inlet at 280°C.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 320°C, and hold for 10 min.[14]
-
Detector:
-
FID: Temperature at 320°C. Hydrogen flow at 40 mL/min, air flow at 450 mL/min.[14]
-
MS: Transfer line at 280°C, ion source at 230°C. Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-600.
-
Method 2: High-Performance Liquid Chromatography (HPLC-ELSD/CAD)
HPLC is well-suited for non-volatile compounds, and with the advent of universal detectors like ELSD and CAD, it has become a viable alternative to GC for lipid analysis.[15][16][17][18] These detectors do not require the analyte to have a chromophore, making them ideal for long-chain alcohols.[19]
Experimental Protocol: HPLC-ELSD/CAD
1. Sample Preparation:
-
Extraction: Similar to the GC method, a lipid extraction is performed. However, saponification should be avoided if analyzing the free alcohol.
-
Dissolution: The dried extract is reconstituted in a suitable solvent for reverse-phase chromatography, such as a mixture of methanol and acetone.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed.
-
Gradient Program: A linear gradient from 100% A to 100% B over 40 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detector:
-
ELSD: Drift tube temperature at 40°C, nebulizer gas (Nitrogen) pressure at 3.5 bar.[21]
-
CAD: Evaporation temperature at 35°C.
-
Performance Comparison
The choice between GC and HPLC methodologies depends on several factors, including sensitivity requirements, sample throughput, and the need for structural confirmation.
| Parameter | GC-MS/FID | HPLC-ELSD/CAD | Rationale & Causality |
| Specificity | High (MS provides structural confirmation) | Moderate (retention time-based) | MS detection offers fragmentation patterns for definitive identification. ELSD/CAD are universal detectors and less specific. |
| Sensitivity (LOD/LOQ) | Low ng/mL to µg/mL | ng on column to low µg/mL[20][21] | GC-MS in selected ion monitoring (SIM) mode can be highly sensitive. ELSD/CAD sensitivity is dependent on analyte volatility and nebulization efficiency. |
| Linearity | Good with FID | Non-linear for ELSD/CAD (often requires quadratic fit)[21] | FID has a wide linear range. ELSD/CAD response is based on light scattering from aerosol particles, which is inherently non-linear. |
| Precision (%RSD) | Typically <5% | Typically <5%[20] | Both techniques can achieve high precision with proper optimization. |
| Sample Throughput | Lower (derivatization step) | Higher (direct injection) | The derivatization step for GC adds significant time to the workflow. |
| Robustness | High | Moderate (detector performance can be sensitive to mobile phase purity) | GC-FID is a very robust technique. ELSD/CAD performance can be affected by non-volatile impurities in the mobile phase.[18] |
Cross-Validation: Experimental Design and Statistical Analysis
To formally cross-validate the GC and HPLC methods, a structured experimental design is crucial.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2] edge [color="#5F6368"]
} Caption: Cross-validation workflow for analytical methods.
Protocol for Cross-Validation
-
Sample Selection: A minimum of 30 individual samples spanning the expected concentration range of this compound should be selected.
-
Parallel Analysis: Each sample is analyzed in triplicate using both the validated GC-MS/FID and HPLC-ELSD/CAD methods.
-
Data Analysis: The mean concentration for each sample from both methods is tabulated.
-
Statistical Evaluation:
-
Graphical Analysis: A scatter plot of the results from the HPLC method versus the GC method should be generated. A high degree of correlation is expected. A difference plot (Bland-Altman plot), where the difference between the two methods is plotted against their average, is essential for visualizing any concentration-dependent bias.[6][22]
-
Regression Analysis: While a high correlation coefficient (r > 0.99) is desirable, it is insufficient on its own to prove agreement.[6] Passing-Bablok or Deming regression is more appropriate than standard linear regression as it accounts for errors in both methods.[23] The confidence intervals for the slope and intercept should contain 1 and 0, respectively, to indicate no significant proportional or constant bias.
-
Mean Percent Difference: The percentage difference for each sample is calculated: [(Conc_HPLC - Conc_GC) / Mean_Conc] * 100. The 90% confidence interval of the mean percent difference should fall within a predefined acceptance criterion, typically ±15-20%.[3]
-
Acceptance Criteria
| Statistical Test | Acceptance Criterion |
| Correlation Coefficient (r) | > 0.99 |
| Passing-Bablok Regression | Confidence interval for slope includes 1; Confidence interval for intercept includes 0. |
| Mean Percent Difference | 90% Confidence Interval is within ±20% |
Structural Elucidation by NMR Spectroscopy
While chromatographic methods are excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.[24][25][26]
NMR Protocol for this compound
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.7 mL of deuterated chloroform (CDCl₃).[24]
-
¹H NMR:
-
The proton on the carbon bearing the hydroxyl group (-CHOH) is expected to appear around 3.6 ppm as a multiplet.[27][28]
-
The hydroxyl proton (-OH) will appear as a broad singlet, its chemical shift being concentration and temperature-dependent.[27][28]
-
The terminal methyl groups (-CH₃) will appear as a triplet around 0.9 ppm.
-
The methylene protons (-CH₂-) will form a large, complex multiplet between 1.2-1.6 ppm.
-
-
¹³C NMR:
-
The carbon attached to the hydroxyl group (-CHOH) will be deshielded and appear around 70-80 ppm.[27]
-
The other aliphatic carbons will appear in the range of 14-40 ppm.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to confirm the connectivity of the carbon skeleton and the position of the hydroxyl group.
Conclusion
For the routine quantification of this compound, both GC-MS/FID and HPLC-ELSD/CAD offer viable and robust analytical solutions. GC-MS provides superior specificity due to mass spectral data, making it an excellent reference method. HPLC-ELSD/CAD offers higher throughput by eliminating the need for derivatization.
The decision of which method to employ should be based on the specific analytical needs. However, when data from both techniques are to be used interchangeably, a rigorous cross-validation study is not just recommended—it is a scientific imperative. By following a well-designed protocol and employing appropriate statistical analyses, researchers can ensure the integrity, consistency, and reliability of their data, thereby building a solid foundation for further research and development of this compound.
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A Senior Application Scientist's Guide to 15-Nonacosanol: A Comparative Analysis of Synthetic vs. Natural Sources for Biological Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of 15-Nonacosanol
This compound is a long-chain saturated fatty alcohol (C29H60O) that has garnered significant interest within the scientific community.[1] As a key constituent of a broader mixture known as policosanol, which is derived from plant waxes like sugarcane, it is implicated in a range of promising biological activities.[][3] These include hepatoprotective, anti-inflammatory, antioxidant, and lipid-regulating properties.[][3] The central question for researchers is not just what this compound can do, but how its origin—chemical synthesis versus natural extraction—impacts its biological efficacy.
A synthetic compound offers high purity and batch-to-batch consistency, providing a direct way to study the molecule's intrinsic activity.[4] Conversely, natural extracts present this compound as part of a complex mixture of other long-chain alcohols.[5][6] This guide provides an in-depth comparison of these two sources, explaining the causality behind experimental choices for evaluating their biological activity and offering field-proven insights to guide your research and development efforts.
Part 1: Sourcing, Purity, and Compositional Profile
The fundamental difference between synthetic and natural this compound lies in their composition. Synthetic routes yield a single, highly purified molecule, whereas natural extraction provides a multi-component mixture.
Natural Sourcing: The Policosanol Complex
Naturally occurring this compound is primarily obtained from the waxes of plants such as sugarcane (Saccharum officinarum).[] The extraction process typically involves solvent extraction, saponification, and purification steps to isolate the fatty alcohol mixture, which is collectively known as policosanol.[5]
-
Composition: Natural extracts are never pure this compound. They are a defined mixture of several long-chain alcohols, including but not limited to 1-octacosanol (C28), 1-triacontanol (C30), and 1-hexacosanol (C26).[3][5] The precise ratio of these alcohols varies based on the plant source and extraction methodology, which has been shown to significantly alter biological efficacy.[6]
-
Potential Contaminants: Beyond the fatty alcohol profile, natural extracts may contain other plant-derived molecules like sterols, fatty acids, and phenolics.[7][8] Depending on the agricultural source and processing standards, there is also a risk of environmental contaminants such as pesticides and heavy metals.[9][10]
Chemical Synthesis: The Purified Molecule
Synthetic this compound is typically produced through chemical reactions, such as the reduction of the corresponding fatty acid, nonacosanoic acid.[11] This allows for the production of a highly pure compound, with commercial suppliers offering purities exceeding 98%.[][4]
-
Composition: The final product is, for all practical purposes, a single chemical entity. This purity is crucial for experiments aiming to determine the specific activity of the this compound molecule itself, devoid of confounding variables from other similar compounds.
-
Potential Impurities: Impurities in synthetic preparations are related to the manufacturing process. They may include residual solvents, unreacted starting materials, or by-products such as alcohols with slightly shorter or longer carbon chains.[12][13] However, these are typically present at very low levels in high-grade material.
Caption: Experimental workflow for the in-vivo hepatoprotective assay.
Data Presentation & Expected Outcomes
| Parameter | Normal Control | Toxicant Control (CCl₄) | Synthetic this compound | Natural Policosanol Extract |
| Serum ALT (U/L) | 35 ± 4 | 250 ± 20 | 110 ± 15 | 95 ± 12 |
| Serum AST (U/L) | 80 ± 7 | 420 ± 35 | 190 ± 22 | 165 ± 18 |
| Histopathology Score | 0 (Normal) | 4 (Severe Necrosis) | 1.5 (Mild Necrosis) | 1 (Minimal Necrosis) |
| Data are representative and presented as Mean ± SD. Lower enzyme levels and pathology scores indicate greater protection. |
Expertise & Causality: The significant elevation of ALT and AST in the toxicant control group confirms CCl₄-induced liver damage. [14]A reduction in these enzyme levels by the test compounds indicates a protective effect. Natural policosanol might show slightly better efficacy due to potential synergistic antioxidant or anti-inflammatory effects from other constituent alcohols like octacosanol. [6]The synthetic compound's activity would be solely attributable to this compound, providing a cleaner mechanistic insight.
B. Anti-inflammatory Activity
Mechanistic Grounding: Inflammation is a complex biological response. [12]Protein denaturation is a well-documented cause of inflammation, particularly in conditions like rheumatoid arthritis. [15]The ability of a compound to prevent the denaturation of proteins (like albumin) when subjected to heat or chemicals is a simple and reliable in-vitro measure of its potential anti-inflammatory activity. [15] Experimental Protocol: In Vitro Inhibition of Albumin Denaturation Assay
This is a robust primary screening method. Using a well-known NSAID like Diclofenac as a reference standard provides a benchmark for assessing the potency of the test compounds.
-
Preparation of Solutions:
-
Test Solutions: Prepare stock solutions of Synthetic this compound and Natural Policosanol Extract in a suitable solvent (e.g., DMSO) and then create serial dilutions (e.g., 100-1000 µg/mL).
-
Standard Solution: Prepare Diclofenac sodium at the same concentrations.
-
Albumin Solution: Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
-
Assay Procedure:
-
For each concentration, pipette 0.2 mL of the test or standard solution into a test tube.
-
Add 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Add 2 mL of 1% BSA solution.
-
Control: A control tube is prepared with 0.2 mL of vehicle (DMSO) instead of the test solution.
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 10 minutes.
-
Measurement: After cooling, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Abs_Control - Abs_Test) / Abs_Control ] * 100
Caption: Workflow for the in-vitro anti-inflammatory protein denaturation assay.
Data Presentation & Expected Outcomes
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation | IC₅₀ (µg/mL) |
| Synthetic this compound | 500 | 55.2 ± 3.1 | ~450 |
| Natural Policosanol Extract | 500 | 68.5 ± 4.5 | ~360 |
| Diclofenac Sodium (Std.) | 500 | 85.1 ± 2.8 | ~220 |
| Data are representative and presented as Mean ± SD. IC₅₀ is the concentration required to achieve 50% inhibition. |
Expertise & Causality: A higher percentage of inhibition indicates a stronger ability to stabilize the protein and prevent denaturation. [15]In this assay, the natural extract may again exhibit a lower IC₅₀ (higher potency), suggesting that the combination of fatty alcohols is more effective at membrane/protein stabilization than this compound alone. This points towards a potential synergistic effect among the components of policosanol. [5]
Part 3: Authoritative Grounding & Expert Synthesis
The choice between synthetic and natural this compound is a classic trade-off between purity and complexity.
Trustworthiness of Protocols: The described protocols are standard, widely published methods for assessing hepatoprotective and anti-inflammatory activities. [][14][15]Their self-validating nature, through the inclusion of both positive and negative controls, ensures that the observed effects are scientifically rigorous and attributable to the test substances rather than experimental artifact.
Expertise-Driven Insights:
-
For Mechanistic Studies: If your goal is to understand the specific molecular interactions of this compound with a target receptor or enzyme (e.g., HMG-CoA reductase), the synthetic, high-purity version is unequivocally the superior choice . [][4]It eliminates confounding variables and ensures that any observed activity is due to the molecule of interest.
-
For Nutraceutical/Therapeutic Development: If the objective is to develop a product with maximum therapeutic efficacy, the natural policosanol extract may be more potent . [6]The evidence, though indirect, points towards a synergistic effect where the mixture of long-chain alcohols provides a greater biological response than any single component. [5][15]The presence of other alcohols like octacosanol is known to contribute significantly to the overall bioactivity of policosanol. [3]* The Purity vs. Synergy Dilemma: The higher activity observed in natural extracts comes with challenges. The composition can vary between batches, and the risk of contamination is higher. [6][9]Synthetic production offers consistency and safety but may sacrifice the enhanced efficacy born from natural synergy. Researchers must weigh the need for potency against the need for reproducibility and a well-defined active substance.
Conclusion
The comparison of synthetic versus natural this compound is not a simple matter of which is "better," but which is "fitter for purpose."
-
Synthetic this compound provides a high-purity, single-molecule tool essential for fundamental research, mechanistic studies, and applications requiring high consistency. Its biological activity is intrinsic to the molecule itself.
-
Natural this compound , delivered as part of a policosanol complex , likely offers enhanced biological activity due to the synergistic interactions between its various fatty alcohol components. [3][6]It is often the preferred choice for developing functional foods and nutraceuticals where overall efficacy is the primary goal.
Ultimately, the most robust research programs may utilize both: the synthetic compound to elucidate the mechanism and the natural extract to evaluate the full therapeutic potential in a preclinical or clinical setting. Direct, head-to-head comparative studies are critically needed to quantify the degree of synergy within natural extracts and would be a valuable contribution to the field.
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A Comparative Guide to the Validation of 15-Nonacosanol's Role in Plant Drought Resistance
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of 15-nonacosanol as a drought resistance agent in plants. We will explore the compound's proposed mechanism, compare it with alternative strategies, and provide detailed, self-validating experimental protocols to rigorously assess its performance.
Introduction: The Imperative for Novel Drought Amelioration Strategies
Drought is a primary environmental stressor that severely limits agricultural productivity worldwide.[1] As climate change exacerbates the frequency and intensity of dry periods, the need for innovative solutions to enhance crop resilience is paramount.[2] Plants have evolved complex mechanisms to cope with water deficits, ranging from morphological adaptations to intricate biochemical and molecular responses.[1][3] A key first line of defense is the epicuticular wax layer, a hydrophobic barrier on the leaf surface that minimizes non-stomatal water loss. This layer is rich in very-long-chain fatty acids and their derivatives, including alcohols like this compound.
This guide focuses on methodologies to validate the hypothesis that exogenous application of this compound can augment this natural protective layer, thereby enhancing a plant's ability to withstand drought. We will contrast this physical barrier enhancement approach with systemic, hormone-driven strategies to provide a holistic view of drought tolerance validation.
Mechanistic Framework: A Tale of Two Defenses
Understanding the proposed mechanism of action is crucial for designing relevant validation experiments. We compare this compound's likely physical defense enhancement with the well-established hormonal stress response pathway mediated by Abscisic Acid (ABA).
-
This compound: The Physical Barrier Hypothesis this compound is a 29-carbon primary alcohol, a class of compounds integral to plant cuticular wax. The primary hypothesis is that its exogenous application supplements the existing epicuticular wax layer. This fortified barrier is expected to reduce cuticular transpiration—unregulated water loss directly through the leaf epidermis. This mechanism is passive, pre-emptive, and primarily conserves water by physically sealing the leaf surface, independent of stomatal regulation.
-
Alternative - Abscisic Acid (ABA): The Systemic Hormonal Regulator In contrast, ABA is a key phytohormone that acts as a systemic signal of water stress.[4][5][6] Upon detection of water deficit, plants synthesize ABA, which triggers a signaling cascade leading to the active closure of stomata, the microscopic pores responsible for gas exchange and the majority of water transpiration.[7][8][9] This is a dynamic, physiological response to conserve water.[2] Synthetic ABA analogs have been developed to leverage this pathway for agricultural applications.[2]
Below is a diagram illustrating the ABA signaling pathway, which provides a clear contrast to the proposed physical mechanism of this compound.
Caption: Simplified ABA signaling pathway for stomatal closure.
Comparative Analysis of Drought Resistance Strategies
To validate this compound, its performance must be benchmarked against established or alternative drought mitigation agents. The table below summarizes the expected outcomes based on their distinct mechanisms of action.
| Parameter | This compound | Abscisic Acid (ABA) / Analogs | Brassinosteroids (BRs) | Untreated (Drought Control) |
| Primary Mechanism | Physical Barrier (Cuticle Reinforcement) | Hormonal (Stomatal Closure) | Hormonal (Growth/Stress Crosstalk)[10][11] | No intervention |
| Relative Water Content (RWC) | High | High | Moderately High | Low |
| Electrolyte Leakage (EL) | Low | Low | Moderately Low | High |
| Stomatal Conductance (gsw) | Indirectly reduced over time due to better plant water status | Directly and rapidly reduced | Variably affected | Initially high, then crashes |
| Proline Content | Low accumulation | Low to moderate accumulation | Moderate accumulation | High accumulation |
| Effect on Growth | Minimal to none | Potential growth inhibition[8] | Can promote growth, but complex interaction with stress[12][13] | Severely inhibited |
| Speed of Action | Prophylactic (pre-stress) | Rapid (post-stress signal) | Slower, developmental effects | N/A |
Experimental Validation Workflow
Caption: Workflow for validating drought resistance compounds.
Experimental Setup (Controlled Environment)
-
Plant Material: Use a well-characterized model species (e.g., Arabidopsis thaliana, tomato, or wheat) with uniform age and developmental stage.
-
Growth Conditions: Maintain plants in a controlled growth chamber with consistent light, temperature, and humidity.
-
Potting System: Use pots with a defined soil volume and composition to ensure uniform water availability.[14]
-
Treatment Groups:
-
Well-Watered Control (WWC): Maintained at optimal soil moisture.
-
Drought Control (DC): Water withheld.
-
This compound + Drought (15N+D): Treated with this compound solution then subjected to drought.
-
Positive Control + Drought (PC+D): Treated with an alternative agent (e.g., ABA) then subjected to drought.
-
-
Drought Induction: Cease watering for all groups except the WWC. Monitor soil water content or pot weight daily to quantify the stress level.[14][15]
Detailed Experimental Protocols
Protocol 1: Relative Water Content (RWC) Measurement
-
Causality: RWC directly measures the hydration status of a leaf relative to its maximum water-holding capacity.[16][17] A higher RWC under drought indicates better water retention, a primary expected outcome for a cuticle-reinforcing compound.
-
Step-by-Step Methodology: [16][18]
-
Select and excise a mature leaf from the plant (e.g., the third fully expanded leaf).
-
Immediately record the Fresh Weight (FW) using an analytical balance.
-
Place the leaf in a tube with distilled water, ensuring the petiole is submerged.[17] Store in the dark at 4°C for 4-24 hours to allow rehydration to full turgor.
-
After rehydration, gently blot the leaf surface to remove excess water and immediately record the Turgid Weight (TW).
-
Place the leaf in a labeled paper envelope and dry in an oven at 70-80°C for at least 24 hours, or until a constant weight is achieved.
-
Record the final Dry Weight (DW).
-
Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100 [19]
-
Protocol 2: Electrolyte Leakage (EL) Assay
-
Causality: Drought stress can damage cell membranes, causing them to leak ions (electrolytes).[20] The EL assay quantifies this membrane damage.[21] A compound that improves water status, like this compound, should indirectly protect membrane integrity, resulting in lower EL.
-
Step-by-Step Methodology: [20][22]
-
Collect leaf samples (e.g., 10-12 discs of a uniform diameter) and rinse them thoroughly with deionized water to remove surface contaminants.
-
Place the washed discs in a test tube containing a known volume (e.g., 20 mL) of deionized water.
-
Incubate the tubes at room temperature on a shaker for a set period (e.g., 12-24 hours).
-
Measure the initial electrical conductivity (C1) of the solution using a conductivity meter.
-
Autoclave the tubes (with leaf discs still inside) at 121°C for 20 minutes to kill the tissue and release all electrolytes.
-
Cool the solution to room temperature and measure the final electrical conductivity (C2).
-
Calculate EL using the formula: EL (%) = (C1 / C2) x 100
-
Protocol 3: Stomatal Conductance (gsw) Measurement
-
Causality: Stomatal conductance measures the rate of gas exchange through the stomata.[23][24] It is a direct indicator of stomatal opening. While ABA directly causes stomatal closure (low gsw), this compound is not expected to. However, by maintaining better plant water status, it may allow stomata to remain open longer under mild stress compared to the drought control.
-
Step-by-Step Methodology: [25][26]
-
Use a steady-state leaf porometer or an infrared gas analyzer (IRGA).
-
Calibrate the instrument according to the manufacturer's instructions.
-
Select a fully expanded, sun-exposed leaf for measurement.
-
Clamp the instrument's sensor head onto the leaf surface (typically the abaxial side, where most stomata are located).
-
Allow the reading to stabilize. This typically takes 30-60 seconds.
-
Record the stomatal conductance, usually in units of mmol m⁻² s⁻¹.
-
Take measurements at the same time of day for all treatment groups to minimize diurnal variation.
-
Protocol 4: Proline Content Analysis
-
Causality: Proline is an amino acid that accumulates in plants under drought and other osmotic stresses, acting as an osmoprotectant.[27][28] High proline levels are an indicator of significant stress.[29][30] A successful treatment should result in lower stress levels and therefore less proline accumulation.[31]
-
Step-by-Step Methodology (Acid-Ninhydrin Method): [28]
-
Homogenize a known weight of fresh leaf tissue (e.g., 0.5 g) in 10 mL of 3% aqueous sulfosalicylic acid.
-
Filter the homogenate through Whatman No. 2 filter paper.
-
Mix 2 mL of the filtrate with 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid in a test tube.
-
Incubate the mixture in a water bath at 100°C for 1 hour.
-
Terminate the reaction by placing the test tube in an ice bath.
-
Add 4 mL of toluene to the reaction mixture and vortex thoroughly.
-
Separate the chromophore-containing upper toluene layer from the aqueous phase.
-
Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer, with toluene as the blank.
-
Determine the proline concentration from a standard curve prepared with known concentrations of L-proline.
-
Conclusion
Validating the role of this compound in plant drought resistance requires a rigorous, multi-faceted experimental approach. The protocols outlined in this guide provide a framework for assessing key physiological and biochemical markers of plant water status and stress. By comparing the performance of this compound against both untreated controls and mechanistically different alternatives like ABA, researchers can build a compelling, evidence-based case for its efficacy. The convergence of high relative water content, low electrolyte leakage, and reduced proline accumulation would strongly support the hypothesis that this compound enhances drought resistance by fortifying the leaf's physical barrier against water loss.
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- Implications of Abscisic Acid in the Drought Stress Tolerance of Plants.
- Relative water content.
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- Aim: To measure the relative water content (RWC) in plant tissue. (2021, March 18). Plant Science.
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- Measurement of Stomatal Conductance.
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A comparative study of 15-Nonacosanol extraction methods.
An expert guide to the comparative analysis, optimization, and practical application of leading extraction methodologies for 15-Nonacosanol, tailored for researchers and drug development professionals.
Introduction: The Significance of this compound
This compound (C₂₉H₆₀O) is a long-chain primary fatty alcohol found primarily within the epicuticular waxes of various plants, including cereals and sugarcane.[][2] As part of the broader policosanol family, this compound has garnered significant scientific interest for its potential therapeutic applications. Research indicates a range of biological activities, including antioxidant, antibacterial, and cholesterol-lowering properties.[][3] Its formidable neuroprotective attributes are also being explored in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[]
Given its hydrophobic nature, this compound is sparingly soluble in water but demonstrates good solubility in organic solvents like chloroform, dichloromethane, and acetone.[3][4][5] The efficacy of isolating this compound from its natural plant matrix is critically dependent on the chosen extraction methodology. The selection of an appropriate technique not only dictates the yield and purity of the final product but also has profound implications for process efficiency, cost, and environmental sustainability.
This guide provides a comparative analysis of three seminal extraction techniques: conventional Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). We will delve into the mechanistic principles, provide validated experimental protocols, and present a comparative assessment to guide researchers in selecting the optimal method for their specific objectives.
Methodology 1: Soxhlet Extraction (Conventional Approach)
Soxhlet extraction is a classical and exhaustive solid-liquid extraction technique that has long served as a benchmark in natural product chemistry.[6] It operates by continuously washing the solid matrix with a refluxing solvent, ensuring that the material is repeatedly exposed to fresh solvent, which maximizes the extraction of the target analyte.
Causality of Experimental Choices
The core principle of Soxhlet is overcoming equilibrium limitations. By continuously cycling fresh, hot solvent over the sample, a perpetual concentration gradient is maintained, driving the analyte from the solid matrix into the solvent until extraction is virtually complete.[7][8] The choice of a non-polar solvent like n-hexane is dictated by the hydrophobic, long-chain aliphatic structure of this compound. The solvent's boiling point determines the operating temperature, which enhances solubility and diffusion rates.[8] However, this prolonged exposure to heat is also the method's primary drawback, as it can lead to the degradation of thermolabile compounds.[8][9]
Experimental Protocol: Soxhlet Extraction
-
Sample Preparation : Air-dry the plant material (e.g., sugarcane peel, rice bran) at 40-50°C and grind it into a coarse powder (approx. 0.5-1.0 mm particle size) to increase the surface area for extraction.
-
Apparatus Setup : Assemble a Soxhlet apparatus with a round-bottom flask, the Soxhlet extractor, and a condenser. Secure the apparatus on a heating mantle.[10]
-
Loading : Accurately weigh approximately 20 g of the powdered plant material and place it into a cellulose thimble. Position the thimble inside the main chamber of the Soxhlet extractor.
-
Solvent Addition : Fill the round-bottom flask with 250 mL of n-hexane. Add a few boiling chips to ensure smooth boiling.
-
Extraction Process : Heat the solvent to its boiling point (approx. 69°C for n-hexane). The solvent vapor will travel up the distillation arm, condense, and drip into the thimble, immersing the sample.[10]
-
Cycling : When the solvent level in the thimble reaches the top of the siphon arm, the entire volume of solvent and extracted solute is siphoned back into the round-bottom flask. This process constitutes one cycle.
-
Duration : Allow the extraction to proceed for a minimum of 8-12 hours, which typically corresponds to 15-20 cycles, to ensure exhaustive extraction.[7]
-
Solvent Recovery : After extraction, cool the apparatus. Remove the thimble. The n-hexane in the flask, now containing the crude extract, can be recovered using a rotary evaporator.
-
Isolation : The resulting waxy crude extract is further purified using techniques like recrystallization or column chromatography to isolate this compound.
Workflow Visualization: Soxhlet Extraction
Caption: Workflow for this compound isolation via Soxhlet extraction.
Methodology 2: Ultrasound-Assisted Extraction (UAE)
UAE is a modern, green extraction technique that employs high-frequency sound waves (typically >20 kHz) to enhance the extraction process.[9] The method significantly reduces extraction time and solvent consumption compared to conventional techniques.[11]
Causality of Experimental Choices
The principle behind UAE is acoustic cavitation. Ultrasound waves propagating through the solvent create microscopic bubbles. The rapid formation and collapse of these bubbles generate intense localized pressure and temperature changes, producing microjets and shockwaves at the surface of the solid matrix.[12] This mechanical energy disrupts plant cell walls and enhances solvent penetration and mass transfer, accelerating the release of this compound into the solvent.[11] The choice of parameters like temperature, time, and solvent-to-solid ratio is crucial for optimization to maximize yield without degrading the target compound.[13][14] Ethanol is often chosen as a greener alternative to hexane.
Experimental Protocol: Ultrasound-Assisted Extraction
-
Sample Preparation : Prepare the plant material as described in the Soxhlet protocol (dried and powdered).
-
Mixture Preparation : Place 10 g of the powdered sample into a 250 mL Erlenmeyer flask. Add 150 mL of 95% ethanol (a 1:15 solid-to-solvent ratio).
-
Ultrasonication : Place the flask into an ultrasonic bath or use a probe-type sonicator. Set the operating frequency to 40 kHz and the temperature to 50°C.
-
Extraction Duration : Sonicate the mixture for 30-45 minutes. Shorter extraction times are a key advantage of UAE.[11]
-
Separation : After sonication, separate the extract from the solid residue by vacuum filtration using Whatman No. 1 filter paper.
-
Repeat Extraction (Optional but Recommended) : To ensure high recovery, the solid residue can be re-extracted with a fresh portion of the solvent under the same conditions.
-
Solvent Recovery : Combine the filtrates and remove the ethanol using a rotary evaporator to yield the crude extract.
-
Purification : Purify the crude extract as previously described to obtain pure this compound.
Workflow Visualization: Ultrasound-Assisted Extraction
Caption: Workflow for this compound isolation via Ultrasound-Assisted Extraction.
Methodology 3: Supercritical Fluid Extraction (SFE)
SFE is an advanced green extraction technology that utilizes a supercritical fluid—most commonly carbon dioxide (SC-CO₂)—as the extraction solvent.[15] A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas.[16][17]
Causality of Experimental Choices
SC-CO₂ is an ideal solvent for extracting lipophilic compounds like this compound.[18] Its liquid-like density provides excellent solvating power, while its gas-like low viscosity and high diffusivity allow it to easily penetrate the solid plant matrix, leading to rapid and efficient extraction.[17] The solvating power of SC-CO₂ can be precisely tuned by changing the pressure and temperature, allowing for highly selective extractions.[15][17] The process is conducted at relatively low temperatures (e.g., 40-60°C), preventing the degradation of thermolabile compounds.[18] Critically, after extraction, the CO₂ is simply returned to a gaseous state by depressurizing, leaving behind a solvent-free extract.[16][19] The addition of a polar co-solvent like ethanol can modify the polarity of the supercritical fluid to enhance the extraction of moderately polar compounds.[18]
Experimental Protocol: Supercritical Fluid Extraction
-
Sample Preparation : Prepare dried, powdered plant material as previously described. For SFE, a very fine particle size can increase packing density and efficiency.
-
Loading : Load approximately 50 g of the powdered sample into the high-pressure extraction vessel.
-
System Parameters :
-
Set the extraction vessel temperature to 50°C.
-
Pressurize the system with CO₂ to 300 bar using a high-pressure pump. These conditions are chosen to achieve a high fluid density optimal for dissolving long-chain alcohols.[17]
-
Set the CO₂ flow rate to 2 L/min.
-
-
Extraction : Pump SC-CO₂ through the extraction vessel for a duration of 90-120 minutes. The SC-CO₂ dissolves the this compound from the plant matrix.
-
Separation : The solute-laden SC-CO₂ flows from the extraction vessel into a separator vessel maintained at a lower pressure (e.g., 60 bar) and temperature (e.g., 25°C).
-
Collection : In the separator, the CO₂ loses its solvating power and returns to a gaseous state, precipitating the crude extract, which is collected at the bottom of the separator. The now-clean CO₂ gas can be recycled back to the pump.[16]
-
Purification : The collected crude extract is then subjected to standard purification procedures.
Workflow Visualization: Supercritical Fluid Extraction
Caption: Workflow for this compound isolation via Supercritical Fluid Extraction.
Quantitative and Qualitative Comparison of Methods
While direct comparative data for this compound is limited, a robust comparison can be synthesized from the known performance of these techniques for similar lipophilic natural products.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Principle | Continuous solid-liquid extraction with hot solvent reflux.[7] | Acoustic cavitation enhances mass transfer.[12] | Tunable solvating power of a supercritical fluid.[15] |
| Typical Solvents | n-Hexane, Ethanol, Dichloromethane | Ethanol, Methanol, Acetone | Supercritical CO₂, often with ethanol as co-solvent.[18] |
| Extraction Time | Very Long (8-24 hours)[7] | Very Short (15-60 minutes)[9][11] | Short to Moderate (1-3 hours) |
| Solvent Consumption | High[6][12] | Low to Moderate[9][11] | Very Low to None (CO₂ is recycled)[17][19] |
| Operating Temp. | High (Solvent Boiling Point) | Low to Moderate (25-60°C) | Low (35-60°C)[18] |
| Yield Efficiency | High (Exhaustive) | High | Very High & Selective |
| Risk of Degradation | High (for thermolabile compounds)[8] | Low | Very Low[16] |
| Automation | Low | Moderate | High |
| Capital Cost | Low | Moderate | Very High[19] |
| Environmental Impact | High (Solvent waste) | Low (Green technique) | Very Low (GRAS solvent, recycling)[15] |
Conclusion and Recommendations
The optimal choice of an extraction method for this compound is a balance between desired yield, purity, operational cost, and environmental considerations.
-
Soxhlet extraction , while thorough, is largely outdated for modern research due to its high consumption of time and organic solvents, and the inherent risk of thermal degradation.[12] It remains a useful benchmark for comparing the efficiency of newer methods.[6]
-
Ultrasound-Assisted Extraction (UAE) represents an excellent middle ground. It offers rapid extraction, high efficiency, and significantly reduced solvent usage, making it a cost-effective and environmentally friendlier option for laboratory-scale production.[9][11] Its operational simplicity makes it highly accessible for most research settings.
-
Supercritical Fluid Extraction (SFE) stands out as the superior method in terms of selectivity, purity of the final extract (solvent-free), and environmental sustainability.[15][16] The ability to precisely tune its solvating power allows for the targeted extraction of this compound, potentially reducing downstream purification steps. Though the initial capital investment is high, SFE is the gold standard for producing high-purity, food-grade, or pharmaceutical-grade extracts and is the most suitable method for industrial-scale applications.[19]
For academic research and initial drug discovery phases, UAE is highly recommended. For commercial development and applications requiring the highest purity and a certified "green" process, SFE is the unequivocal choice.
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MDPI. (2024). Optimization of Microwave-Assisted Extraction Process for Production of Polyphenol-Rich Crude Extract from Cinnamomum iners Leaves. Available at: [Link]
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López-Cobo, A., et al. (2022). The Establishment of Ultrasonic-Assisted Extraction for the Recovery of Phenolic Compounds and Evaluation of Their Antioxidant Activity from Morus alba Leaves. Foods, 11(3), 312. Available at: [Link]
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Barbero, G. F., et al. (2015). Microwave-Assisted Extraction of Phenolic Compounds From Almond Skin Byproducts (Prunus Amygdalus): A Multivariate Analysis Approach. Journal of Food Science, 80(8), E1727–E1735. Available at: [Link]
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A Researcher's Guide to Purity Assessment of Commercial 15-Nonacosanol
The Imperative of Purity: Why Scrutinize 15-Nonacosanol?
This compound, a 29-carbon secondary alcohol, is often a component of "policosanols," a mixture of long-chain fatty alcohols with purported health benefits.[1] Its long aliphatic chain imparts significant hydrophobicity, making it a candidate for applications in drug delivery systems, as a specialty lubricant, or as a component in complex formulations.[1] However, the very nature of its synthesis and purification can introduce a variety of impurities that may be structurally similar, making their detection and removal challenging.
Potential impurities in commercially available this compound can arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions during synthesis can leave residual starting materials. For instance, a Grignard reaction, a common method for creating secondary alcohols, involves the reaction of a Grignard reagent with an aldehyde.[2][3][4][5][6] Residual aldehyde or Grignard reagent could persist.
-
Side-Reaction Products: The synthesis of long-chain alcohols can be complex. For example, if 1-tetradecene and 1-pentadecene are used as precursors, side reactions could lead to the formation of isomers or oligomers.[7][8][9][10]
-
Homologues and Isomers: The starting materials for this compound synthesis may not be perfectly pure, leading to the presence of other long-chain alcohols with varying chain lengths (e.g., C27, C28, C30) or different hydroxyl group positions.
-
Solvents and Reagents: Residual solvents from the reaction and purification steps can be present.
-
Degradation Products: Improper storage or handling can lead to the oxidation of the alcohol to a ketone or other degradation products.
The presence of these impurities can have significant consequences. For instance, in a drug formulation, an unknown impurity could affect the product's toxicity, stability, and bioavailability. In materials science applications, impurities can alter the material's physical properties, such as its melting point and crystallinity.
A Multi-Pronged Analytical Approach for Comprehensive Purity Assessment
A single analytical technique is often insufficient to fully characterize the purity of a complex molecule like this compound. A robust assessment relies on a combination of chromatographic and spectroscopic methods.
Workflow for Purity Assessment of this compound
Caption: A multi-technique workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Homologue Profiling
GC-MS is a cornerstone technique for analyzing volatile and semi-volatile compounds. For long-chain alcohols, derivatization is essential to increase their volatility and improve chromatographic peak shape.[11][12]
Rationale for Derivatization: The hydroxyl group of this compound makes it prone to hydrogen bonding, leading to poor peak shape and high boiling points. Converting the hydroxyl group to a less polar trimethylsilyl (TMS) ether overcomes this issue.[12]
-
Sample Preparation & Derivatization:
-
Accurately weigh approximately 10 mg of the commercial this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent like pyridine or toluene.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[13]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain alcohol derivatives.
-
Injector: Set the injector temperature to 300°C in splitless mode.
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Mass Spectrometer:
-
Data Interpretation: The resulting chromatogram will show a major peak for the TMS-derivatized this compound. Any smaller peaks represent impurities. The mass spectrum of each peak can be used to identify the impurities by comparing them to spectral libraries (e.g., NIST) or by interpreting the fragmentation patterns. The percentage purity can be calculated based on the relative peak areas.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Non-Volatile Impurities
This compound lacks a UV chromophore, making conventional HPLC with UV detection challenging.[15] HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is an excellent alternative for non-chromophoric, non-volatile compounds.[16][17][18]
Rationale for ELSD: The ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. This provides a universal detection method for any compound that is less volatile than the mobile phase.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent mixture, such as chloroform/methanol (2:1, v/v). Ensure complete dissolution, gentle warming may be necessary.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD Parameters:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is typically required to separate compounds with a wide range of polarities.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50, v/v)
-
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be from 60% B to 100% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[15]
-
ELSD Parameters:
-
Nebulizer Temperature: 40-50°C.
-
Evaporator Temperature: 70-80°C.[15]
-
Gas (Nitrogen) Flow Rate: 1.5-2.0 L/min. These parameters may need to be optimized for the specific instrument and mobile phase composition.
-
-
Data Interpretation: The HPLC-ELSD chromatogram will provide a profile of the non-volatile components in the sample. This method is particularly useful for detecting oligomeric impurities or other high molecular weight, non-volatile contaminants that may not be amenable to GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a thorough analysis of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Expected Spectral Features for this compound:
-
¹H NMR:
-
A multiplet around 3.6 ppm corresponding to the proton on the carbon bearing the hydroxyl group (-CHOH).
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.
-
A complex series of overlapping multiplets in the aliphatic region (approximately 1.2-1.6 ppm) corresponding to the numerous methylene (-CH₂) groups.
-
A triplet around 0.9 ppm corresponding to the terminal methyl (-CH₃) groups.
-
-
¹³C NMR:
-
A signal around 72 ppm for the carbon attached to the hydroxyl group (-CHOH).
-
Multiple signals in the range of 22-38 ppm for the methylene carbons.
-
A signal around 14 ppm for the terminal methyl carbons.
-
Data Interpretation: The NMR spectra should be compared to reference spectra or predicted chemical shifts to confirm the identity of this compound. The presence of unexpected signals would indicate impurities. Quantitative NMR (qNMR) can also be performed with an internal standard to determine the absolute purity of the sample.
Comparative Analysis: Benchmarking Commercial this compound
When evaluating different commercial sources of this compound, a direct comparison of their purity profiles is essential. The following table provides a template for such a comparison, which can be populated with experimental data obtained from the protocols described above.
| Parameter | Supplier A | Supplier B | High-Purity Standard | Alternative: 1-Octacosanol | Alternative: 1-Triacontanol |
| Stated Purity | >98% | >99% | >99.5% | >97% | >97% |
| GC-MS Purity (%) | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Major Impurities (GC-MS) | Identify & Quantify | Identify & Quantify | Identify & Quantify | Identify & Quantify | Identify & Quantify |
| HPLC-ELSD Purity (%) | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Non-Volatile Impurities | Identify & Quantify | Identify & Quantify | Identify & Quantify | Identify & Quantify | Identify & Quantify |
| NMR Confirmation | Confirm Structure | Confirm Structure | Confirm Structure | Confirm Structure | Confirm Structure |
| Melting Point (°C) | Experimental Data | Experimental Data | Experimental Data | 81-83 | 85-87 |
For comparison, 1-octacosanol and 1-triacontanol are common, commercially available long-chain primary alcohols. Their physicochemical properties and analytical profiles can serve as valuable benchmarks.[19][20][21]
Visualization of Analytical Workflows
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
HPLC-ELSD Analysis Workflow
Caption: Workflow for the HPLC-ELSD analysis of this compound.
Conclusion
The purity of this compound is a critical parameter that can significantly impact its performance in research and development. A comprehensive assessment of its purity requires a multi-faceted analytical approach, combining the strengths of GC-MS, HPLC-ELSD, and NMR spectroscopy. By implementing the detailed protocols and comparative framework presented in this guide, researchers, scientists, and drug development professionals can confidently evaluate the quality of commercially available this compound, ensuring the reliability and reproducibility of their work. This rigorous approach to quality control is not merely a procedural formality but a fundamental aspect of scientific integrity.
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Development of microwave energy to the fast extraction of policosanol from beeswax. (n.d.). Research India Publications. Retrieved from [Link]
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Quantitation of Policosanols and Phytosterols in Brans by GC/MS. (n.d.). Shimadzu. Retrieved from [Link]
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GC-MS conditions for analysis of policosanols. (n.d.). ResearchGate. Retrieved from [Link]
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GC chromatogram of the policosanol mixture Peaks: 1, tetracosanol; 2, hexacosanol; 3, octacosanol; 4, triacontanol. (n.d.). ResearchGate. Retrieved from [Link]
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Fatty alcohol analysis. (n.d.). Cyberlipid. Retrieved from [Link]
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Trace Quantification of 1-Octacosanol and 1-Triacontanol Via GC. (n.d.). Scribd. Retrieved from [Link]
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The principles of ELSD. (2016, September 15). Peak Scientific. Retrieved from [Link]
- Wongwaiwech, D., Weerawatanakorn, M., & Boonsiripiphat, K. (2025). Comparison of the policosanol contents in commercial health foods and policosanol stability in enriched rice bran oil. Food Production, Processing and Nutrition, 7(1), 25.
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1-Tetradecene homopolymer hydrogenated, By-products from, C28-C42 fraction. (n.d.). ChemView. Retrieved from [Link]
- Rivai, H., Nita, L., & Andayani, R. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA MILK PRODUCTS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 2240-2252.
- Haim, D., Berríos, M., Valenzuela, A., & Videla, L. A. (2009). Trace quantification of 1-octacosanol and 1-triacontanol and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography-mass spectrometry.
- Ishihara, J., Ishihara, K., & Koketsu, M. (2021).
- Lee, S., Kim, M., & Kim, J. (2022). A high-performance liquid chromatography–evaporative light scattering detection–based quantitative analytical method for polyvinyl alcohol in food supplements with pyrolysis–gas chromatography/mass spectrometry-based verification. Food Science & Nutrition, 10(7), 2289–2297.
- Lesellier, E., & West, C. (2012). Coupling SFC with ELSD: Study of the Parameters Ruling Response.
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
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Isolation and quantification of the plant growth regulator 1-triacontanol from Moso bamboo (Phyllostachys pubescens) shoot skin and its compost. (2020, September 30). ResearchGate. Retrieved from [Link]
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The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 15-Nonacosanol: A Guide to Safe and Compliant Practices
For researchers and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 15-Nonacosanol, a long-chain fatty alcohol. By integrating established safety protocols with an understanding of its chemical properties, this document aims to be your preferred resource for ensuring safe and compliant laboratory operations.
Understanding this compound: Properties and Potential Hazards
This compound (C29H60O) is a long-chain fatty alcohol.[1] While specific hazard data for this compound is not extensively documented, its chemical nature as a fatty alcohol provides a basis for assessing potential risks and handling procedures. Long-chain alcohols are generally considered to be of low acute toxicity. However, as with any laboratory chemical, it is crucial to handle this compound with care to minimize exposure and environmental release.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C29H60O | PubChem[1] |
| Molecular Weight | 424.8 g/mol | PubChem[1] |
| Physical State | Solid | Human Metabolome Database (HMDB)[1] |
| Melting Point | 83.1 - 83.8 °C | Human Metabolome Database (HMDB)[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |
Due to its low water solubility, spills are unlikely to penetrate the soil, and the product is expected to float on water.[3] While not classified as a hazardous waste by default, its disposal must be managed in accordance with federal and local regulations to prevent environmental contamination.
The Core of Laboratory Safety: Your Chemical Hygiene Plan (CHP)
The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP).[4][5] This plan is the foundation of laboratory safety and must be tailored to the specific hazards present in your facility.[5] Your CHP should outline standard operating procedures, personal protective equipment (PPE) requirements, and emergency protocols for all chemicals, including this compound.
Key elements of a compliant CHP include:
-
Provisions for employee training on chemical hazards and protective measures.[5][6]
-
Criteria for the selection and use of personal protective equipment (PPE).[5][7]
-
Use of engineering controls like fume hoods to minimize exposure.[5][8]
-
Emergency preparedness and response procedures.[8]
Procedural Guide: The Disposal of this compound
The proper disposal of this compound, and any materials contaminated with it, is a multi-step process that ensures safety and regulatory compliance.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound should be treated as chemical waste. This includes:
-
Unused or expired this compound.
-
Contaminated personal protective equipment (gloves, lab coats).
-
Glassware and plasticware that cannot be decontaminated.
-
Solutions containing this compound.
-
Spill cleanup materials.
It is critical to segregate waste streams to prevent accidental chemical reactions.[9][10] this compound waste should be collected separately from other chemical waste unless compatibility has been verified.
Step 2: Waste Collection and Container Management
-
Container Selection: Use sturdy, leak-proof containers that are chemically compatible with this compound and any solvents used in the waste mixture.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[11]
-
Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[10][11] Do not overfill containers; leave adequate headspace for expansion.[12]
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers should be placed in a designated solid chemical waste container.[11]
-
Liquid Waste: Solutions of this compound should be collected in a designated liquid waste container. Do not dispose of this compound down the drain.[13]
-
Empty Containers: Original containers of this compound must be thoroughly emptied. The first rinse with a suitable solvent (e.g., acetone) should be collected as hazardous waste.[10][11] After triple rinsing, the defaced or removed label allows the container to be disposed of as regular solid waste or recycled.[9][10][11]
Step 4: Arranging for Final Disposal
As a generator of hazardous waste, you are responsible for its proper disposal from "cradle to grave."[14] This involves partnering with a licensed hazardous waste disposal company.
-
EPA Identification Number: Depending on the total amount of hazardous waste your facility generates, you may be required to obtain an EPA identification number.[14]
-
Record Keeping: Maintain records of all hazardous waste disposal for at least three years.[14]
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound waste.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16][17] These regulations, found in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273, provide a comprehensive framework for hazardous waste management.[15][16]
OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) ensures the safety of laboratory personnel by mandating practices such as the development of a Chemical Hygiene Plan and employee training.[4]
By adhering to the procedures outlined in this guide, you can ensure that your laboratory's handling and disposal of this compound align with these critical federal standards, protecting both your personnel and the environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling 15-Nonacosanol
For professionals in research, development, and scientific fields, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 15-Nonacosanol, with a focus on personal protective equipment (PPE), operational handling, and disposal. While this compound, a long-chain fatty alcohol, does not have extensive specific hazard data available, this guide synthesizes established safety protocols for similar substances to ensure a robust and cautious approach.[1][2]
Understanding the Compound: this compound
This compound is a long-chain fatty alcohol with the chemical formula C29H60O.[2] It exists as a solid at room temperature and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3] Due to its nature as a waxy solid and its low water solubility, the primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.
Core Safety Directives: Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on the physical form of this compound and the general handling procedures for laboratory chemicals.
Eye and Face Protection
Given the potential for dust or splashes if handled in solution, robust eye protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities of the solid, safety glasses meeting ANSI Z87 standards are the minimum requirement.[6]
-
Chemical Splash Goggles: When working with solutions of this compound or if there is a risk of generating dust, chemical splash goggles that provide a tight seal around the eyes are necessary to prevent irritation.[7]
-
Face Shields: In conjunction with goggles, a face shield should be worn when handling larger quantities or when there is a significant splash hazard.[7]
Skin and Body Protection
Preventing dermal contact is crucial, as prolonged exposure to even seemingly benign waxy solids can cause irritation due to the degreasing properties of some long-chain alcohols.
-
Laboratory Coat: A standard, long-sleeved lab coat should be worn at all times to protect the skin and personal clothing.
-
Chemical-Resistant Gloves: The choice of glove material is critical and depends on the solvent used to dissolve the this compound.
-
Nitrile Gloves: Offer good protection against a wide range of chemicals and are a suitable choice for handling the solid form and for short-term contact with many common laboratory solvents.
-
Butyl Rubber or Viton™ Gloves: For prolonged contact or when working with more aggressive solvents, gloves made of butyl rubber or Viton™ are recommended for their superior resistance.[7]
-
Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
-
Respiratory Protection
While this compound is a solid with low volatility, the generation of dust during weighing or transfer is a potential inhalation hazard.
-
Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls. Whenever possible, handle this compound in a certified chemical fume hood to minimize the inhalation of any dust.[8]
-
Air-Purifying Respirators (APRs): If a fume hood is not available or if there is a significant risk of generating dust, a NIOSH-approved N95 or half-face elastomeric respirator should be used.[6] A proper fit test is required for tight-fitting respirators to ensure their effectiveness.[6]
| Hazard | Required PPE | Additional Recommendations |
| Eye Contact | Safety glasses with side shields, Chemical splash goggles | Use a face shield when handling larger quantities or solutions. |
| Skin Contact | Lab coat, Chemical-resistant gloves (Nitrile, Butyl rubber, or Viton™) | Ensure gloves are compatible with any solvents used. |
| Inhalation | Work in a chemical fume hood | If a fume hood is unavailable, use a NIOSH-approved respirator (e.g., N95). |
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include proper handling, storage, and disposal procedures.
Experimental Workflow and Handling
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
